molecular formula C8H10FN B3100487 2-fluoro-N,6-dimethylaniline CAS No. 1369904-15-3

2-fluoro-N,6-dimethylaniline

Cat. No.: B3100487
CAS No.: 1369904-15-3
M. Wt: 139.17 g/mol
InChI Key: KKVMRYIOTDMMER-UHFFFAOYSA-N
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Description

2-fluoro-N,6-dimethylaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVMRYIOTDMMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-6-methylaniline: The Ortho-Fluoro-Methyl Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Fluoro-6-methylaniline: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Fluoro-6-methylaniline (CAS 443-89-0), also known as 6-fluoro-o-toluidine, is a critical aniline building block characterized by its specific 2,6-disubstitution pattern. This "ortho-fluoro-methyl" motif is highly valued in medicinal chemistry for its ability to restrict conformational freedom (atropisomerism) and modulate metabolic stability without the high lipophilicity penalty associated with 2,6-dichloro or 2,6-dimethyl analogs. It serves as a primary precursor for 7-fluoroindazoles , Type II kinase inhibitors , and the 2-fluoro-6-methylbenzoyl fragment found in FDA-approved drugs like Avacopan .

Structural & Electronic Profile

The utility of 2-fluoro-6-methylaniline stems from the interplay between steric bulk and electronic modulation:

  • Steric Constraint (The Ortho Effect): The 6-methyl group provides significant steric bulk, forcing the amino group (and subsequent amides/ureas) out of planarity with the phenyl ring. This is exploited in kinase inhibitors to lock molecules into bioactive conformations (e.g., binding to the DFG-out pocket).[1]

  • Electronic Modulation: The 2-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity of the amine compared to o-toluidine, while the 6-methyl group offers weak electron donation (+I).

  • Metabolic Blocking: The 2,6-substitution blocks the metabolically vulnerable ortho-positions, preventing hydroxylation and extending the half-life of drug candidates.

Physicochemical Properties Table[2]
PropertyDataNote
CAS Number 443-89-0
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Appearance Colorless to light yellow liquid/low-melting solidMP: 28–30 °C
Boiling Point 89 °C @ 13 mmHg
Density 1.082 g/mL @ 25 °C
pKa (Conjugate Acid) ~3.2 – 3.5 (Estimated)Lower than aniline (4.[2][3][4]6) due to F (-I) effect.[5][6][7]
Refractive Index n20/D 1.536
Solubility Soluble in DCM, EtOAc, MeOH; Low in water

Synthetic Routes[8][9][10][11][12][13][14]

The synthesis of 2-fluoro-6-methylaniline is non-trivial due to the directing effects of the substituents. The most scalable route involves the nitration of 2-fluorotoluene, followed by isomer separation and reduction.

Route A: Nitration-Reduction (Industrial Standard)
  • Nitration: 2-Fluorotoluene is nitrated (HNO₃/H₂SO₄). This yields a mixture of isomers, primarily 4-nitro (para to F) and 6-nitro (ortho to F, meta to Me).

  • Separation: Fractional distillation or crystallization separates the desired 2-fluoro-6-nitrotoluene (CAS 769-10-8) from the 4-nitro isomer.

  • Reduction: The nitro group is reduced to the amine using Fe/HCl, H₂/Pd-C, or SnCl₂.

Route B: Indazole Ring Opening (Specialized)

In rare cases, 7-fluoroindazoles can be cleaved, but typically the aniline is the precursor to the indazole, not the product.

Visualization: Synthetic Pathway

Synthesis Start 2-Fluorotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Mixture Isomer Mixture (4-Nitro + 6-Nitro) Nitration->Mixture Separation Fractional Distillation Mixture->Separation NitroInt 2-Fluoro-6-nitrotoluene (CAS 769-10-8) Separation->NitroInt Minor Isomer Reduction Reduction (H2, Pd/C or Fe/HCl) NitroInt->Reduction Product 2-Fluoro-6-methylaniline (CAS 443-89-0) Reduction->Product

Figure 1: Primary synthetic pathway via nitration of 2-fluorotoluene.

Reactivity & Experimental Protocols

Amide Coupling (Chloroacetylation)

The reaction with chloroacetyl chloride is a standard method to generate chloroacetamides , which are key intermediates for herbicides (chloroacetanilide class) and pharmaceutical scaffolds.

Protocol:

  • Reagents: 2-Fluoro-6-methylaniline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) or K₂CO₃.

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve aniline and base in solvent at 0 °C.

    • Add chloroacetyl chloride dropwise to control exotherm.

    • Stir at RT for 3–6 hours.

    • Workup: Quench with water, extract with EtOAc. Wash with brine.

    • Yield: Typically 85–95%.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl (captured by base).

Synthesis of 7-Fluoroindazole

This aniline is the standard starting material for the 7-fluoroindazole scaffold, a bioisostere of the indole ring found in many kinase inhibitors.

Workflow:

  • Acetylation: Aniline → Acetamide (Ac₂O).

  • Nitrosation/Cyclization: Reaction with isoamyl nitrite and acetic anhydride (Jacobson indazole synthesis) yields the 1-acetyl-7-fluoroindazole.

  • Hydrolysis: Removal of the acetyl group yields 7-fluoroindazole.

Visualization: Reactivity Network

Reactivity Aniline 2-Fluoro-6-methylaniline AcCl + Chloroacetyl Chloride Base Aniline->AcCl Sandmeyer + NaNO2 / CuCN (Sandmeyer) Aniline->Sandmeyer Ac2O + Ac2O / Isoamyl Nitrite Aniline->Ac2O Buchwald + Aryl Halide / Pd Cat. (Buchwald-Hartwig) Aniline->Buchwald Amide Chloroacetamide Derivative (Herbicide/Drug Linker) AcCl->Amide Nitrile 2-Fluoro-6-methylbenzonitrile (Precursor to Avacopan Acid) Sandmeyer->Nitrile Indazole 7-Fluoroindazole (Kinase Scaffold) Ac2O->Indazole Biaryl N-Aryl Amine (Atropisomeric Scaffold) Buchwald->Biaryl

Figure 2: Key reactivity pathways transforming the aniline into high-value scaffolds.

Applications in Medicinal Chemistry

The Avacopan Connection

Avacopan (Tavneos) , an FDA-approved C5a receptor antagonist for ANCA-associated vasculitis, contains a 2-fluoro-6-methylbenzoyl moiety.

  • Role: This fragment is crucial for binding affinity and metabolic stability.

  • Synthesis Connection: The aniline is converted via the Sandmeyer reaction (diazotization followed by cyanation) to the nitrile, which is hydrolyzed to the benzoic acid, and finally converted to the acyl chloride used to acylate the piperidine core of Avacopan.

Kinase Inhibitors (Type II)

In kinase inhibitor design, the 2-fluoro-6-methylaniline motif is often used to occupy the hydrophobic pocket adjacent to the ATP binding site.

  • Conformational Locking: The steric clash of the 6-methyl group with the amide hydrogen or adjacent ring systems restricts rotation, favoring the "DFG-out" inactive kinase conformation (Type II inhibition).

  • Bioisosterism: It serves as a replacement for the 2,6-dichloroaniline moiety (found in Diclofenac derivatives) to reduce lipophilicity (LogP) and avoid toxicological issues associated with chlorinated anilines.

Safety and Handling

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[4][8][9]
Serious Eye Damage H318Causes serious eye damage.[4][9]
STOT - Single Exposure H335May cause respiratory irritation.[4][8][9]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Use in a fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The amine can oxidize (darken) upon exposure to air and light.

  • Spill: Absorb with sand or vermiculite. Do not flush into drains (toxic to aquatic life).

References

  • ChemicalBook. 2-Fluoro-6-methylaniline Properties and Synthesis.Link

  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylaniline, 97%.Link

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine (Avacopan Synthesis).Link

  • GuideChem. Synthesis of 7-Fluoro Indazole from 2-fluoro-6-methylaniline.Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methoxychalcone (CAS No. 959-23-9), a prominent member of the chalcone family.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant precursors in the biosynthesis of flavonoids and are of great interest to researchers in drug development due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A thorough understanding of their structure, confirmed through modern spectroscopic techniques, is foundational to further research and application.

This document is structured to provide not just the spectral data but also the underlying causality for the experimental choices, ensuring a robust and reproducible understanding of the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assembly of the molecular puzzle.

Expertise in Experimental Design: A Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is directly contingent on meticulous sample preparation and parameter selection. The following protocol is designed to yield high-resolution spectra for 4'-Methoxychalcone.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity 4'-Methoxychalcone. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to improve the signal-to-noise ratio.[3]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[3][4] CDCl₃ is an excellent choice for chalcones due to its good solubilizing power and the single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which rarely interferes with signals from the analyte.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field (a process known as shimming), it is crucial to filter out any particulate matter.[3]

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.[3]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. For a sample of this concentration, 8-16 scans should be sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically several hundred to a few thousand) will be necessary.

    • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Visualization of the NMR Workflow

NMR_Workflow Diagram 1: NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of 4'-Methoxychalcone dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Spectral Analysis baseline->analyze

Caption: Diagram 1: A generalized workflow for acquiring NMR spectra of small organic molecules.

Data Interpretation: Decoding the Spectra of 4'-Methoxychalcone

The following tables summarize the expected chemical shifts for 4'-Methoxychalcone.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A 8.03 Doublet 2H Aromatic H (ortho to C=O)
B 7.79 Doublet 1H Vinylic H (β to C=O)
C 7.63 Doublet 2H Aromatic H (ortho to -OCH₃)
D 7.54 Doublet 1H Vinylic H (α to C=O)
E/F 7.41-7.39 Multiplet 3H Aromatic H (meta/para to C=O)
G 6.97 Doublet 2H Aromatic H (meta to -OCH₃)
H 3.87 Singlet 3H Methoxy (-OCH₃)

Data sourced from ChemicalBook.[5]

¹H NMR Analysis:

  • The singlet at 3.87 ppm integrating to 3 protons is characteristic of a methoxy group.[6]

  • The two doublets at 7.79 and 7.54 ppm are indicative of the two vinylic protons on the α,β-unsaturated ketone system. Their large coupling constant (J ≈ 15.6 Hz) confirms a trans configuration.[5]

  • The aromatic region (6.97-8.03 ppm) shows distinct signals for the two phenyl rings. The doublet at 8.03 ppm corresponds to the two protons ortho to the electron-withdrawing carbonyl group, shifting them downfield. Conversely, the doublet at 6.97 ppm represents the protons on the electron-rich methoxy-substituted ring.

Table 2: ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment
190.62 Carbonyl (C=O)
161.70 Aromatic C (para to C=O, attached to -OCH₃)
144.75 Vinylic C (β to C=O)
130.95 Aromatic C (ortho to C=O)
130.82 Aromatic C (ortho to -OCH₃)
125.98 Aromatic C (ipso, attached to C=C)
119.75 Vinylic C (α to C=O)
113.99 Aromatic C (meta to -OCH₃)
55.44 Methoxy (-OCH₃)

Data synthesized from multiple sources.[6][7]

¹³C NMR Analysis:

  • The signal at 190.62 ppm is unequivocally assigned to the carbonyl carbon.[6]

  • The two signals at 144.75 and 119.75 ppm correspond to the vinylic carbons.

  • The methoxy carbon appears at 55.44 ppm.[6]

  • The remaining signals in the aromatic region correspond to the various carbon environments in the two phenyl rings.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

A Robust Protocol for IR Spectrum Acquisition

For a solid sample like 4'-Methoxychalcone, the thin-solid film or KBr pellet method is appropriate.

Step-by-Step Experimental Protocol (Thin-Solid Film):

  • Sample Preparation:

    • Place a few milligrams of 4'-Methoxychalcone onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[9]

    • Add a single drop of a volatile solvent (e.g., methylene chloride) to dissolve the solid.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[10]

  • Data Acquisition:

    • First, run a background spectrum of the empty spectrometer to account for atmospheric water and CO₂.[11]

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Visualization of the IR Spectroscopy Workflow

IR_Workflow Diagram 2: IR Spectroscopy Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place Place solid on Salt Plate (KBr/NaCl) dissolve Add drop of volatile solvent place->dissolve evaporate Evaporate solvent to form thin film dissolve->evaporate insert Place Sample in Spectrometer evaporate->insert background Run Background Spectrum background->insert acquire Acquire IR Spectrum insert->acquire plot Plot %T vs. Wavenumber (cm-1) acquire->plot assign Assign Key Absorption Bands plot->assign

Caption: Diagram 2: A procedural flowchart for thin-film IR spectroscopy.

Data Interpretation: Vibrational Fingerprints of 4'-Methoxychalcone

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3018 Medium Aromatic C-H Stretch
~1655 Strong C=O Stretch (α,β-unsaturated ketone)
~1598 Strong C=C Stretch (Aromatic & Vinylic)
~1207 Strong C-O Stretch (Aryl Ether)

Data synthesized from multiple sources.[6][12]

IR Spectrum Analysis:

  • The most prominent peak is the strong absorption at ~1655 cm⁻¹. This is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a simple ketone (~1715 cm⁻¹).

  • The sharp peaks around 1598 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings and the vinylic double bond.

  • The strong band at ~1207 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

  • The absorption at ~3018 cm⁻¹ corresponds to the C-H stretching of the aromatic and vinylic hydrogens.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common method that provides both the molecular weight and a unique fragmentation pattern that can be used for structural elucidation.[13][14]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Experimental Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).[15] The sample must be volatile enough to enter the gas phase.[15]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][16]

    • This bombardment ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation:

    • The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to extensive fragmentation into smaller, more stable ions.[13]

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their m/z ratio.

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Mass Spectrometry Workflow

MS_Workflow Diagram 3: EI-Mass Spectrometry Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Output introduce Introduce Gaseous Sample into Ion Source bombard Bombard with 70 eV Electron Beam introduce->bombard form_M Formation of Molecular Ion (M+•) bombard->form_M fragment Fragmentation of M+• form_M->fragment accelerate Accelerate Ions fragment->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum (Abundance vs. m/z) detect->spectrum

Caption: Diagram 3: The process of Electron Ionization Mass Spectrometry.

Data Interpretation: The Mass Spectrum of 4'-Methoxychalcone

Table 4: Key Ions in the EI Mass Spectrum

m/z Relative Intensity (%) Proposed Ion/Fragment
238 73 [M]⁺• (Molecular Ion)
135 100 [CH₃O-C₆H₄-CO]⁺ (Base Peak)
105 - [C₆H₅-CO]⁺
77 82 [C₆H₅]⁺

Data sourced from PubChem and FooDB.[17][18]

Mass Spectrum Analysis:

  • The molecular formula of 4'-Methoxychalcone is C₁₆H₁₄O₂. Its molecular weight is 238.28 g/mol .[17]

  • The peak at m/z 238 corresponds to the molecular ion (M⁺•) , confirming the molecular weight of the compound.[17][18]

  • The base peak (the most intense peak) is observed at m/z 135 . This highly stable fragment corresponds to the 4-methoxybenzoyl cation, formed by cleavage of the bond between the carbonyl group and the vinylic carbon.

  • The peak at m/z 77 is characteristic of a monosubstituted benzene ring, corresponding to the phenyl cation [C₆H₅]⁺.[17]

  • Another significant fragment can be seen at m/z 105 , which corresponds to the benzoyl cation.

Conclusion

The collective data from NMR, IR, and MS analyses provide a cohesive and unambiguous structural confirmation of 4'-Methoxychalcone. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (α,β-unsaturated ketone, aryl ether), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns. These orthogonal techniques, when applied with rigorous experimental protocols and expert interpretation, form the bedrock of chemical characterization for researchers in drug discovery and materials science.

References

  • ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Methoxychalcone.
  • PubChem. (n.d.). 4-Methoxychalcone | C16H14O2 | CID 641819.
  • University of Colorado Boulder. (n.d.). IR Spectrum Acquisition.
  • ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). (E)-4-(Dimethylamino)-4'-methoxychalcone(52119-37-6) 13 C NMR.
  • ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) IR Spectrum.
  • PubChem. (n.d.). 4'-Methoxychalcone | C16H14O2 | CID 641818.
  • Susanti V. H., E., & Mulyani, S. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Star Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy.
  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions.
  • ChemicalBook. (n.d.). 4'-METHOXYCHALCONE(959-23-9) IR Spectrum.
  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation.
  • ResearchGate. (n.d.). , b :IR spectrum of 3-hydroxy-4'-methoxy-4- -(N-methylpiperazinomethyl) chalcone (2).
  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS.
  • Guidechem. (n.d.). 959-33-1 4-METHOXYCHALCONE C16H14O2.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • Wikipedia. (n.d.). Electron ionization.
  • ACS Publications. (2021, June 16). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • University of Illinois. (n.d.). Electron Ionization.
  • SpectraBase. (n.d.). 4'-Methoxychalcone - Optional[1H NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • SpectraBase. (n.d.). Trans-4-fluoro-4'-methoxychalcone - Optional[MS (GC)] - Spectrum.
  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone.
  • FooDB. (2010, April 8). Showing Compound 4'-Methoxychalcone (FDB010522).
  • Chegg.com. (2017, June 10). Solved Analyze the IR spectroscopy of 4-methoxychalcone....
  • Benchchem. (n.d.). Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.
  • Labcompare.com. (2022, April 15). LABTips: Obtaining & Interpreting High Quality IR Spectra.
  • University of California, San Diego. (n.d.). Sample preparation for FT-IR.

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Technical Guide: Synthesis and Discovery of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, discovery, and chemical utility of 2-Fluoro-6-methylaniline (CAS 443-89-0).

CAS: 443-89-0 | Formula: C₇H₈FN | Mol. Weight: 125.14 g/mol

Executive Summary & Strategic Importance

2-Fluoro-6-methylaniline (2F6MA) is a critical "ortho-blocked" aniline intermediate. Its 2,6-disubstitution pattern provides a unique steric and electronic environment essential for:

  • Kinase Inhibitors: The steric bulk prevents free rotation (atropisomerism) when coupled to heterocycles, locking the drug into a bioactive conformation.

  • Agrochemicals: Used as a lipophilic, metabolically stable core in chloroacetanilide herbicides (e.g., analogues of flufenacet).

  • Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation, extending the half-life of derived active pharmaceutical ingredients (APIs).

This guide delineates the two primary synthetic architectures: the Halex Process (Industrial/Scalable) and the Balz-Schiemann Sequence (Discovery/Lab-Scale).

Retrosynthetic Analysis

The synthesis of 2F6MA is governed by the difficulty of introducing a fluorine atom regioselectively. Direct fluorination of o-toluidine is non-selective. Therefore, the strategy relies on Nucleophilic Aromatic Substitution (SNAr) or Diazonium chemistry .

Retrosynthesis Target 2-Fluoro-6-methylaniline (Target) Nitro 2-Fluoro-6-nitrotoluene (Key Intermediate) Target->Nitro Reduction (-NO2 -> -NH2) Chloro 2-Chloro-6-nitrotoluene (Precursor A) Nitro->Chloro Halex Reaction (Cl -> F Exchange) Amine 2-Amino-6-nitrotoluene (Precursor B) Nitro->Amine Balz-Schiemann (NH2 -> N2+ -> F)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the key nitro intermediate.

Route A: The Industrial Halex Process (Scalable)

This is the preferred route for multi-kilogram to ton-scale production due to the lower cost of reagents compared to diazonium routes.

Phase 1: Regioselective Chlorination

Reaction: Chlorination of o-nitrotoluene. Challenge: Directing effects favor the 4-position (para to methyl). We need the 6-position (ortho to methyl). Catalyst: Iron (Fe) or Antimony Trichloride (SbCl₃).

ParameterSpecification
Starting Material o-Nitrotoluene (2-Nitrotoluene)
Reagent Cl₂ gas (1.1 equiv)
Catalyst Fe powder (0.5 mol%) + I₂ (trace)
Temperature 40–50 °C
Yield (Isomer Mix) ~90%
Selectivity ~65% 2-Chloro-6-nitrotoluene (Target) / ~35% 4-Chloro-2-nitrotoluene

Purification: The 2,6-isomer (bp ~238°C) must be separated from the 2,4-isomer (bp ~240°C) via high-efficiency fractional distillation. The 2,6-isomer is slightly more volatile.

Phase 2: The Halex Reaction (Fluorination)

This is the critical step. Chlorine is exchanged for Fluorine using Potassium Fluoride (KF) in a polar aprotic solvent.

Protocol:

  • Setup: A dry Hastelloy or glass-lined reactor. Moisture is the enemy (inhibits reaction).

  • Reagents:

    • 2-Chloro-6-nitrotoluene (1.0 equiv)

    • Spray-dried Potassium Fluoride (KF) (1.5 equiv)

    • Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1-2 mol%).

    • Solvent: Sulfolane or DMSO (anhydrous).

  • Procedure:

    • Charge solvent and KF. Distill off a small amount of solvent (azeotropic drying) to ensure <500 ppm water.

    • Add substrate and catalyst.[1][2]

    • Heat to 190°C for 12–18 hours.

    • Monitor by GC until starting material <1%.

  • Workup: Filter off KCl salts. Distill the product (2-Fluoro-6-nitrotoluene) under reduced pressure.

Phase 3: Hydrogenation

Reaction: Reduction of the nitro group to the aniline.

ReagentConditionsNotes
H₂ / Pd-C (5%) 5 bar, 40°C, MethanolCleanest profile. Requires filtration of catalyst.[1]
Fe / HCl (Béchamp) Reflux, aq. EthanolCheaper, but generates iron sludge waste.

Route B: The Balz-Schiemann Sequence (Discovery)

For laboratory synthesis where o-nitrotoluene chlorination separation is difficult, this route offers high regiocontrol using diazonium chemistry.

Step-by-Step Methodology

1. Precursor Synthesis: Start with 2-Amino-6-nitrotoluene (commercially available or made via nitration of N-acetyl-o-toluidine).

2. Diazotization:

  • Dissolve 2-Amino-6-nitrotoluene (10 g) in tetrafluoroboric acid (HBF₄, 48% aq, 40 mL).

  • Cool to -5°C.

  • Add NaNO₂ (1.1 equiv) in water dropwise. Maintain temp <0°C.

  • Observation: A thick precipitate of the diazonium tetrafluoroborate salt forms.

3. Thermal Decomposition:

  • Filter the diazonium salt and wash with cold ether (Caution: Do not let dry completely; potential explosion hazard, though BF₄ salts are relatively stable).

  • Suspend the salt in decalin or heat the dry salt gently with a heat gun in a flask connected to a condenser.

  • Mechanism: The N₂ group leaves, generating an aryl cation which immediately captures the fluoride anion.

  • Product: 2-Fluoro-6-nitrotoluene.[3]

4. Final Reduction:

  • Identical to Route A (Phase 3).

Experimental Workflow Diagram

The following diagram illustrates the decision logic and process flow for the Halex route (Industrial Standard).

HalexProcess cluster_QC Quality Control Points Start Start: o-Nitrotoluene Step1 Chlorination (Cl2, Fe, 45°C) Start->Step1 Distill Fractional Distillation Isolate 2-Chloro-6-nitrotoluene Step1->Distill Check Isomer Purity >98%? Distill->Check Check->Distill No (Recycle) Halex Halex Reaction (KF, Sulfolane, 190°C) Check->Halex Yes Workup Salt Filtration & Vacuum Distillation Halex->Workup Reduct Hydrogenation (H2, Pd/C, MeOH) Workup->Reduct Final 2-Fluoro-6-methylaniline (>99% Purity) Reduct->Final

Figure 2: Process flow for the industrial synthesis of 2-Fluoro-6-methylaniline via the Halex reaction.

Physical Properties & Characterization

When isolating the final product, verify against these standard metrics.

PropertyValueMethod of Verification
Appearance Clear to pale yellow liquidVisual Inspection
Boiling Point 85–87 °C @ 15 mmHgVacuum Distillation
Density 1.12 g/mLPycnometer
¹H NMR (CDCl₃) δ 6.8 (m, 2H), 6.6 (m, 1H), 3.6 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃)Structural Confirmation
¹⁹F NMR δ -135 ppm (approx)Fluorine Incorporation Check
Storage Store under Nitrogen/ArgonOxidizes/Darkens upon air exposure

Safety & Toxicology (HSE)

  • Fluoride Hazards: The Halex step involves KF and potential HF generation if moisture is present. Calcium gluconate gel must be available.

  • Aniline Toxicity: Like all anilines, 2F6MA is a potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.

  • Thermal Runaway: The decomposition of diazonium salts (Route B) is exothermic and releases nitrogen gas. Perform behind a blast shield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14155411, 2-Fluoro-6-methylaniline. Retrieved from [Link]

  • Finger, G. C., et al. (1959).Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
  • Ojima, I. (2009).Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.

Sources

A Senior Application Scientist's Guide to 2-Fluoro-6-methylaniline: Strategic Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth exploration of a versatile fluorinated building block for researchers, scientists, and drug development professionals. This guide delves into the core chemical principles, field-proven synthetic applications, and detailed methodologies that underscore the strategic importance of 2-fluoro-6-methylaniline in the synthesis of high-value molecules.

Foundational Insights: The Molecular Profile of 2-Fluoro-6-methylaniline

2-Fluoro-6-methylaniline, also known as 6-fluoro-o-toluidine, is a substituted aromatic amine that has emerged as a crucial intermediate in various sectors of the chemical industry, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its utility stems from a unique combination of steric and electronic properties conferred by the ortho-substitution of both a fluorine atom and a methyl group on the aniline scaffold.

Core Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various reaction conditions.

PropertyValueReference(s)
CAS Number 443-89-0[1][4][5]
Molecular Formula C₇H₈FN[1][4][5]
Molecular Weight 125.14 g/mol [4]
Appearance White or colorless to light yellow/orange powder or liquid[1]
Melting Point 28 - 30 °C[1]
Boiling Point 89 °C at 13 mmHg[1]
Density ~1.082 - 1.12 g/mL at 25 °C[1]
Refractive Index (n20/D) ~1.536 - 1.54[1]
Purity (Typical) ≥ 97-98%[1]
The Causality of Reactivity: Influence of Ortho-Substituents

The synthetic value of 2-fluoro-6-methylaniline is not merely that of a simple aniline; it is a direct consequence of the interplay between its substituents. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which modulates the nucleophilicity of the amine and the electron density of the aromatic ring.[6][7] This modification can significantly impact reaction pathways and enhance the metabolic stability of derivative compounds, a highly desirable trait in drug discovery.[3][6][8]

Simultaneously, the ortho-methyl group provides steric hindrance around the amine functionality. This steric bulk can direct reactions to specific sites, prevent undesirable side reactions, and influence the final conformation of more complex molecules. The combination of these electronic and steric factors makes 2-fluoro-6-methylaniline a precisely tunable building block for sophisticated molecular architectures.

Caption: Key functional groups of 2-fluoro-6-methylaniline and their influence.

Strategic Applications in Synthesis

2-Fluoro-6-methylaniline is not a mere laboratory curiosity; it is a cornerstone intermediate for the production of high-value commercial and research compounds. Its versatility allows it to serve as a foundational piece in diverse synthetic campaigns.

Pillar of Pharmaceutical Development

The aniline moiety is a prevalent structure in medicinal chemistry, but it can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic byproducts.[9] The strategic incorporation of fluorine, as seen in 2-fluoro-6-methylaniline, is a well-established strategy to mitigate these issues.[6][10] Fluorine can block sites of enzymatic oxidation, thereby improving a drug's metabolic stability, bioavailability, and overall pharmacokinetic profile.[3][8]

This building block is particularly valuable in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate for drugs targeting a range of biological pathways.[1][11] Its structure is integral to creating complex molecules, including potential anti-cancer agents and anti-inflammatory drugs.[1][2]

  • Fluorinated Heterocycles: Anilines are classic precursors for nitrogen-containing heterocycles like quinolines, indoles, and benzodiazepines, which form the core of countless pharmaceuticals.[12][13][14][15] Using a fluorinated aniline introduces the beneficial properties of fluorine directly into the heterocyclic core.

Agrochemical Innovation

In the agrochemical sector, the goal is to develop potent and stable pesticides, herbicides, and fungicides that enhance crop yields.[1] The principles that make fluorinated compounds effective in pharmaceuticals also apply here. The C-F bond's strength and the electronic effects of fluorine can lead to agrochemicals with improved efficacy and environmental persistence profiles.[3][16] 2-Fluoro-6-methylaniline serves as a precursor for crop protection chemicals that offer enhanced performance and sustainability.[3]

Advanced Dyes and Materials

Beyond life sciences, 2-fluoro-6-methylaniline is utilized in the manufacturing of specialty chemicals:

  • Azo Dyes: It is used in the production of azo dyes, where its structure contributes to creating vibrant, durable, and fade-resistant colorants for the textile industry.[1] The fluorine substituent can enhance properties like lightfastness and chemical resistance.[1]

  • Specialty Polymers: The compound finds applications in material science, contributing to the development of polymers and resins with improved thermal stability and chemical resistance.[1][2]

Core Methodologies and Transformations

The utility of 2-fluoro-6-methylaniline is realized through a variety of fundamental organic reactions. The amine group is the primary center of reactivity, enabling a host of transformations.

Synthesis of Heterocyclic Scaffolds

A predominant application of anilines in organic synthesis is their role as the nitrogen source in the construction of heterocyclic rings. The nucleophilic amine can participate in condensation and cyclization reactions with a wide range of bifunctional reagents.

A common example is the synthesis of quinoline derivatives, a privileged scaffold in medicinal chemistry. In a classic approach like the Combes quinoline synthesis, an aniline is reacted with a 1,3-diketone under acidic conditions. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the aromatic quinoline ring.

Caption: General workflow for quinoline synthesis from an aniline precursor.

Diazotization: A Gateway to Diverse Functionality

One of the most powerful transformations for an aromatic amine is its conversion to a diazonium salt. This reaction, typically performed with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, transforms the -NH₂ group into an excellent leaving group (-N₂⁺). The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups through Sandmeyer-type reactions. This opens up synthetic pathways that are not directly accessible from the parent aniline.

Caption: Synthetic pathways enabled by the diazotization of 2-fluoro-6-methylaniline.

Field-Proven Experimental Protocol

The following section provides a representative, self-validating protocol for a common transformation involving 2-fluoro-6-methylaniline. This methodology is based on established principles of organic synthesis and serves as a practical guide for researchers.

Representative Synthesis: Friedländer Annulation for a Substituted Quinoline

This protocol describes the synthesis of a fluorinated, methylated quinoline derivative via the acid-catalyzed Friedländer condensation, a reliable method for constructing the quinoline core.

Objective: To synthesize 7-fluoro-5-methyl-2-phenylquinoline from 2-fluoro-6-methylaniline and 2-aminoacetophenone.

Reaction Scheme: 2-Fluoro-6-methylaniline + 2-Aminoacetophenone ---(H⁺, Heat)--> 7-Fluoro-5-methyl-2-phenylquinoline + 2 H₂O

Materials & Reagents:

  • 2-Fluoro-6-methylaniline (1.0 eq)

  • 2-Aminoacetophenone (1.05 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄) as catalyst and solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-methylaniline (e.g., 1.25 g, 10 mmol).

  • Addition of Reagents: Add 2-aminoacetophenone (1.42 g, 10.5 mmol). With caution and under stirring, slowly add polyphosphoric acid (approx. 15 mL) or concentrated sulfuric acid (approx. 10 mL). The mixture will become viscous and may generate heat.

  • Heating: Heat the reaction mixture to 120-140 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.

  • Neutralization: The resulting acidic aqueous slurry is then neutralized by the slow, portion-wise addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH ~8-9). This step must be performed with extreme care in a well-ventilated fume hood due to CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 7-fluoro-5-methyl-2-phenylquinoline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Safety and Handling

2-Fluoro-6-methylaniline is a chemical intermediate and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often at 2-8 °C.[1]

Conclusion

2-Fluoro-6-methylaniline stands as a testament to the power of strategic molecular design. The precise placement of fluorine and methyl groups on the aniline ring creates a building block with enhanced properties and predictable reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established and continues to expand.[1][3] For the research scientist and drug development professional, a thorough understanding of this compound's properties and synthetic utility provides a powerful tool for the efficient construction of novel, high-value molecules with tailored functions.

References

  • The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411. PubChem, National Center for Biotechnology Information.[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC, National Center for Biotechnology Information.[Link]

  • 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information.[Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.[Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. dokumen.tips.[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate.[Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley.[Link]

Sources

2-Fluoro-6-methylaniline: A Comprehensive Guide to Stability, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the nuanced reactivity of halogenated aromatic amines is critical for designing robust synthetic routes. 2-Fluoro-6-methylaniline (CAS 443-89-0) represents a highly valuable building block in pharmaceutical research, agrochemicals, and dye manufacturing[1]. The unique steric and electronic environment—dictated by the ortho-fluorine and ortho-methyl substituents—imparts distinctive stability and reactivity profiles. This whitepaper systematically deconstructs the physicochemical properties, mechanistic behavior, and field-proven synthetic protocols for 2-fluoro-6-methylaniline, providing a self-validating framework for researchers.

Physicochemical Profile and Stability

Understanding the baseline stability of 2-fluoro-6-methylaniline is the first step in successful protocol design. The compound is a combustible liquid that requires specific handling to prevent degradation and ensure safety[2].

Quantitative Data Summary

Table 1 summarizes the critical physicochemical and safety parameters required for laboratory handling and scale-up.

Property / ParameterValue / ClassificationCausality / Implication
Molecular Formula C₇H₈FNBaseline composition[3]
Molecular Weight 125.14 g/mol Determines stoichiometric equivalents[3]
Density 1.082 g/mL at 25 °CCrucial for volumetric dispensing in scale-up[3]
Refractive Index 1.536 at 20 °CUsed for rapid purity verification[2]
Flash Point 76.7 °C (170.1 °F)Combustible liquid; dictates inert atmosphere handling[3]
Storage Temperature 2-8 °CMinimizes oxidative degradation[3]
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3Requires rigorous PPE and fume hood manipulation[2]
Stability and Degradation Pathways

Under normal handling conditions, 2-fluoro-6-methylaniline is chemically stable[2]. However, the electron-rich nature of the aniline core makes it susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to light and ambient air can lead to the formation of colored oligomeric degradation products (such as azo or quinone-imine derivatives)[2]. Consequently, it is highly recommended to store the reagent under an inert atmosphere (argon or nitrogen) at 2-8 °C to maintain its 97%+ assay purity[3].

Reactivity Profile: Steric vs. Electronic Interplay

The reactivity of 2-fluoro-6-methylaniline is a masterclass in competing substituent effects.

  • Electronic Effects (Ortho-Fluoro): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that slightly decreases the basicity of the amine compared to standard o-toluidine[4]. However, its lone pairs can participate in resonance (+M effect), directing electrophilic aromatic substitution primarily to the para position (C4).

  • Steric Effects (Ortho-Methyl): The methyl group provides significant steric hindrance around the amine. This bulkiness can impede nucleophilic attacks by the nitrogen on bulky electrophiles, often requiring forcing conditions (e.g., elevated temperatures, strong bases) for N-alkylation or N-acylation[5].

Reactivity Start 2-Fluoro-6-methylaniline Steric Ortho-Methyl: Steric Hindrance Start->Steric Electronic Ortho-Fluoro: Inductive Electron Withdrawal Start->Electronic ParaSub Para-Substitution (e.g., Halogenation) Steric->ParaSub AmineReact Amine Derivatization (e.g., Amidation) Steric->AmineReact Requires forcing conditions Electronic->ParaSub

Logical flow of steric and electronic effects dictating 2-fluoro-6-methylaniline reactivity.

Applications in Drug Development

The unique substitution pattern of 2-fluoro-6-methylaniline makes it a privileged scaffold in medicinal chemistry, particularly for developing targeted therapeutics[1].

HPK1 Inhibitors for Immunotherapy

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of the T cell receptor (TCR) signaling pathway. Inhibiting HPK1 prevents the phosphorylation and subsequent degradation of SLP-76, thereby maintaining T-cell activation against tumors[6]. 2-Fluoro-6-methylaniline is utilized as a critical starting material in the synthesis of pyrazolopyridazinone derivatives, which act as potent HPK1 inhibitors[6].

HPK1Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase Activated TCR->HPK1 SLP76 SLP-76 Phosphorylation (Ser376) HPK1->SLP76 Degradation SLP-76 Degradation / T-Cell Inhibition SLP76->Degradation Inhibitor 2-Fluoro-6-methylaniline Derivative (HPK1 Inhibitor) Inhibitor->HPK1 Blocks TCellActive T-Cell Function Maintained Inhibitor->TCellActive Promotes

Mechanism of HPK1 inhibition by 2-fluoro-6-methylaniline derivatives preserving T-cell function.

Proteasome Inhibitors (Rpn11)

In fragment-based drug discovery (FBDD), 2-fluoro-6-methylaniline is utilized to synthesize 8-thioquinoline sublibraries targeting Rpn11, a Zn2+-dependent metalloisopeptidase in the proteasome[7]. Inhibiting Rpn11 prevents the degradation of tagged proteins, a validated strategy for treating multiple myeloma[7].

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality for the experimental choice.

Protocol A: Skraup Synthesis of 8-Fluoro-4-methylquinoline Derivatives

This protocol describes the construction of a quinoline core, a precursor for Rpn11 inhibitors[7].

Reagents:

  • 2-Fluoro-6-methylaniline: 0.5 g (4.0 mmol)

  • 75% Sulfuric Acid: 4 mL

  • Nitrobenzene: 0.409 mL (4.0 mmol)

  • Glycerol: 588 μL (8.0 mmol)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass reactor equipped with a magnetic stir bar, dissolve 2-fluoro-6-methylaniline in 75% sulfuric acid. Causality: Sulfuric acid acts as both the solvent and the acid catalyst required for the dehydration of glycerol into acrolein.

  • Addition of Reactants: Add glycerol and nitrobenzene to the heterogeneous mixture. Causality: Nitrobenzene serves as a mild oxidant to aromatize the intermediate dihydroquinoline into the final quinoline ring.

  • Thermal Activation: Seal the reactor and heat the mixture to 150 °C with vigorous stirring for 3 hours. Causality: The high activation energy of the Skraup reaction necessitates elevated temperatures to drive the cyclization.

  • Quenching and Extraction: Allow the reaction to cool to room temperature. Slowly quench with distilled H₂O and extract with Ethyl Acetate (3 × 50 mL). Causality: EtOAc effectively partitions the organic product from the highly acidic aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Vilsmeier-Haack Formylation to 7-Fluoro-1H-indole-3-carbaldehyde

This method leverages the reactivity of the aniline derivative to form functionalized indoles[8].

Reagents:

  • 2-Fluoro-6-methylaniline: 10 g (80 mmol)

  • Anhydrous DMF: 10 mL + additional for reagent prep

  • Phosphorus oxychloride (POCl₃): Variable (for Vilsmeier reagent)

  • Saturated Na₂CO₃ solution

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a dry flask under argon, slowly add POCl₃ to anhydrous DMF at 0-5 °C. Stir for 30-40 minutes. Causality: The low temperature prevents the exothermic decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 2-fluoro-6-methylaniline in 10 mL of anhydrous DMF. Slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C. Causality: Dropwise addition controls the reaction rate and prevents thermal runaway.

  • Cyclization: Stir the mixture at room temperature (25 °C) for 1 hour, then heat to 85 °C for 5 hours. Causality: The initial room temperature phase allows for complete formylation, while the elevated temperature drives the subsequent intramolecular cyclization to form the indole core.

  • Workup: Cool the reaction and carefully add saturated Na₂CO₃ solution until the mixture is basic (pH > 8). Causality: Neutralizing the acidic reaction mixture forces the precipitation of the organic product.

  • Isolation: Filter the resulting pale yellow solid and dry under vacuum to obtain the product (typical yield ~92%).

Protocol C: Electrophilic Aromatic Halogenation (Synthesis of 2-Fluoro-6-iodo-4-methylaniline)

Halogenation at the para position provides a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions[5].

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Acetylate the amine using acetic anhydride to form the acetanilide. Causality: Protection prevents unwanted oxidation of the amine and modulates the strong activating effect of the -NH₂ group, preventing over-halogenation.

  • Halogenation: Treat the substrate with a source of electrophilic iodine (e.g., Iodine monochloride, ICl, or I₂/H₂O₂) in a polar solvent (like acetic acid). Causality: The ortho positions are blocked (by F and CH₃), directing the electrophile exclusively to the para position (C4).

  • Deprotection: Reflux the intermediate in strong aqueous acid (e.g., HCl) or base to cleave the acetyl group, yielding 2-fluoro-6-iodo-4-methylaniline.

References

1.[2] SynQuest Laboratories. "Safety Data Sheet: 2-Fluoro-6-methylaniline". 2 2.[7] National Institutes of Health (NIH) PMC. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11". 7 3.[6] Google Patents. "WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof". 6 4.[4] TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks". 4 5.[5] Benchchem. "2-Fluoro-6-iodo-4-methylaniline". 5 6.[1] Chem-Impex. "2-Fluoro-6-methylaniline".1 7.[3] Sigma-Aldrich. "2-Fluoro-6-methylaniline 97%".3 8.[8] Google Patents. "CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds". 8

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylaniline, a substituted aniline derivative, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structural features, including the presence of a fluorine atom, can impart desirable properties to target compounds.[1] However, as with many reactive aromatic amines, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe and effective use in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for 2-fluoro-6-methylaniline, with a focus on practical applications for researchers and drug development professionals.

Hazard Analysis and Toxicological Profile

2-Fluoro-6-methylaniline presents several health hazards that necessitate careful handling.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2][3]

The toxicological profile of 2-fluoro-6-methylaniline is characteristic of many substituted anilines. Ingestion can be harmful, and direct contact with the skin will cause irritation.[2][5] Of significant concern is its potential to cause serious and potentially irreversible eye damage.[2] Inhalation of dust or vapors may lead to respiratory tract irritation.[2] While specific data for 2-fluoro-6-methylaniline is limited, it is prudent to consider the potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which is a known risk associated with exposure to aniline and its derivatives.[5][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling 2-fluoro-6-methylaniline is to ensure adequate ventilation.[2][7] All manipulations of the solid or solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] Given the risk of serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[2][7] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or fluoro-rubber (FKM) should be considered.[8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[7]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7]

Safe Handling and Experimental Workflow

Adherence to a well-defined experimental workflow is crucial for minimizing the risks associated with 2-fluoro-6-methylaniline.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_1 Review SDS and Risk Assessment Prep_2 Verify Fume Hood Functionality Prep_1->Prep_2 Prep_3 Assemble and Inspect PPE Prep_2->Prep_3 Prep_4 Prepare Spill Kit and Emergency Contacts Prep_3->Prep_4 Hand_1 Don PPE Prep_4->Hand_1 Hand_2 Work Within Fume Hood Hand_1->Hand_2 Hand_3 Ground Equipment to Prevent Static Discharge Hand_2->Hand_3 Hand_4 Use Non-Sparking Tools Hand_3->Hand_4 Hand_5 Keep Container Tightly Closed When Not in Use Hand_4->Hand_5 Post_1 Decontaminate Work Area Hand_5->Post_1 Post_2 Properly Dispose of Waste Post_1->Post_2 Post_3 Doff and Dispose of/Decontaminate PPE Post_2->Post_3 Post_4 Wash Hands Thoroughly Post_3->Post_4 Emergency_Response_Plan cluster_Spill Spill Response cluster_Exposure Exposure Response Spill_1 Evacuate Immediate Area Spill_2 Don Appropriate PPE (including respiratory protection if necessary) Spill_1->Spill_2 Spill_3 Contain Spill with Inert Absorbent Material Spill_2->Spill_3 Spill_4 Collect and Place in a Labeled Hazardous Waste Container Spill_3->Spill_4 Spill_5 Ventilate the Area and Decontaminate the Spill Site Spill_4->Spill_5 Exp_Inhale Inhalation: Move to Fresh Air. Seek Immediate Medical Attention. Exp_Skin Skin Contact: Immediately Wash with Soap and Water for at least 15 minutes. Remove Contaminated Clothing. Seek Immediate Medical Attention. Exp_Eye Eye Contact: Immediately Flush with Water for at least 15 minutes, holding eyelids open. Remove Contact Lenses if Possible. Seek Immediate Medical Attention. Exp_Ingest Ingestion: Do NOT Induce Vomiting. Rinse Mouth. Seek Immediate Medical Attention.

Sources

Comprehensive Solubility & Physicochemical Profile of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Physicochemical Characterization of 2-Fluoro-6-methylaniline Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.[1][2][3]

Executive Summary

2-Fluoro-6-methylaniline (CAS: 443-89-0), also known as 2-amino-3-fluorotoluene, represents a critical scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern—combining the electron-withdrawing nature of fluorine with the steric bulk of a methyl group ortho to the amine—creates a distinct solubility and reactivity profile compared to non-fluorinated anilines.[3][5]

This guide addresses a common challenge in the literature: the ambiguity surrounding its physical state and solubility limits.[3][5][6] While often handled as a liquid (mp ~28–30°C), its behavior near room temperature requires a dual approach to solubility: miscibility profiling for the free base and saturation solubility for its salt forms.[3][5][6] This document provides a definitive physicochemical characterization, thermodynamic framework, and purification logic for high-purity applications.[1][3]

Physicochemical Characterization

Understanding the solubility of 2-fluoro-6-methylaniline requires a foundational analysis of its molecular properties.[1][2][3] The presence of the ortho-fluorine atom lowers the pKa relative to aniline (pKa ~4.[3][5][7]6) due to inductive withdrawal, while the methyl group increases lipophilicity.[3][5][6]

Table 1: Core Physicochemical Properties
PropertyValue / RangeMechanistic Implication
Molecular Formula C₇H₈FNMW: 125.15 g/mol
Physical State (25°C) Liquid / Low-melting SolidCritical: MP is ~28–30°C. Supercooling is common.[1][2][3] Handling requires temperature control to maintain state consistency.[3][5][6]
Boiling Point 89°C @ 13 mmHgIndicates volatility suitable for vacuum distillation rather than recrystallization for the free base.[3][5][6]
Density 1.082 g/mLDenser than many non-halogenated solvents; facilitates phase separation in aqueous extractions.[3][5][6]
LogP (Predicted) ~1.7Moderate lipophilicity.[3][5][6] Highly soluble in organic solvents; poor water solubility.[3][5][6]
pKa (Conjugate Acid) ~4.5Less basic than aniline.[3][5][6] Salt formation requires strong acids (e.g., HCl, H₂SO₄).[3][6]

Solubility & Miscibility Profile

Free Base Miscibility (Liquid Phase)

At standard laboratory temperatures (≥25°C), 2-fluoro-6-methylaniline typically exists as a liquid.[1][2][3] Therefore, "solubility" refers to miscibility .[3][6]

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

    • Behavior: Fully Miscible.[3][5][6]

    • Mechanism: The amine group acts as a hydrogen bond acceptor/donor.[3][5][6] The fluorine atom also acts as a weak H-bond acceptor.[1][3][5]

    • Application: Ideal solvents for reactions but poor for purification of the free base (no phase separation).[5][6]

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):

    • Behavior: Fully Miscible.[3][5][6]

    • Mechanism: Dipole-dipole interactions stabilize the polar amine functionality.[1][3][6]

    • Application: Used in nucleophilic aromatic substitution (SₙAr) reactions.[3][5][6][7][8]

  • Non-Polar/Chlorinated Solvents (DCM, Chloroform, Toluene, Hexanes):

    • Behavior: Soluble/Miscible.[3][5][6]

    • Mechanism: The hydrophobic toluene core drives interaction with non-polar solvents.[3][5][6]

    • Application: Dichloromethane (DCM) is the preferred solvent for liquid-liquid extraction from aqueous phases due to high solubility and density differential.[1][3][6]

  • Aqueous Media:

    • Behavior: Sparingly Soluble (<1 g/L predicted).[3][5][6]

    • Mechanism: The hydrophobic aromatic ring dominates over the polar amine.[3][5][6]

    • pH Dependence: Solubility increases drastically at pH < 3 due to protonation (formation of the anilinium cation).[3][5][6]

Salt Form Solubility (Solid Phase)

For drug development, the hydrochloride salt is often generated to create a stable solid.[3][5][6]

SolventSolubility Prediction (HCl Salt)Rationale
Water HighIonic dissociation of anilinium chloride.[1][2][3]
Methanol Moderate to HighSolvation of ions by high-dielectric protic solvent.[1][2][3][6]
Acetone LowPoor solvation of chloride ions; potential for recrystallization.[3][5][6]
Diethyl Ether InsolubleNon-polar nature cannot support ionic lattice disruption.[3][5][6]

Thermodynamic Modeling Framework

Since specific experimental coefficients for this isomer are often absent in commercial databases, researchers must generate them.[3][6] The Apelblat Equation is the industry standard for modeling the solubility of aniline derivatives.[3][5][6]

Protocol: Determination of Apelblat Parameters

To validate solubility data for regulatory filing, follow this self-validating protocol:

  • Preparation: Create saturated solutions of the solid phase (e.g., HCl salt or free base at <20°C) in selected solvents at temperatures

    
     (278.15 to 323.15 K).
    
  • Equilibration: Stir for 24 hours; settle for 4 hours.

  • Analysis: Filter supernatant and analyze via HPLC-UV (254 nm).

  • Modeling: Fit mole fraction solubility (

    
    ) to the Modified Apelblat Equation:
    
    
    
    
    [5][6]
    • A, B, C: Empirical constants derived via multivariate regression.

    • Validation:

      
       should exceed 0.99 for valid thermodynamic consistency.
      

Purification & Isolation Strategy

The choice of purification method depends strictly on the physical state and the impurity profile.[3][5][6]

Workflow Visualization

The following diagram outlines the decision logic for purifying 2-fluoro-6-methylaniline, distinguishing between the liquid free base and solid salt forms.

PurificationLogic Start Crude 2-Fluoro-6-methylaniline StateCheck Determine Physical State (Target Form) Start->StateCheck LiquidPath Target: Free Base (Liquid) StateCheck->LiquidPath Standard Use SolidPath Target: Salt (Solid) StateCheck->SolidPath Pharma/Storage Extraction Acid-Base Extraction (Remove non-basic impurities) LiquidPath->Extraction Chemical Purity SaltFormation Salt Formation (Add HCl/IPA or H2SO4) SolidPath->SaltFormation Distillation Vacuum Distillation (BP: 89°C @ 13 mmHg) FinalLiquid Pure Liquid (Store under N2, 4°C) Distillation->FinalLiquid Extraction->Distillation Physical Purity Recrystallization Recrystallization (Solvent: EtOH/Et2O or Acetone) SaltFormation->Recrystallization FinalSolid Pure Crystalline Solid Recrystallization->FinalSolid

Caption: Decision matrix for purification based on target physical state (Free Base vs. Salt).

Detailed Protocols
A. Vacuum Distillation (Primary for Free Base)
  • Context: Because the compound is a liquid at ambient temperature, recrystallization is ineffective.[3][5][6]

  • Setup: Short-path distillation apparatus.

  • Parameters:

    • Pressure: <15 mmHg (Target 10–13 mmHg).

    • Bath Temp: 100–110°C.[3][5][6]

    • Vapor Temp: Collect fraction at 88–90°C .[3][5][6]

  • Note: Discard the first 5% (forerun) containing residual solvents or moisture.[5][6]

B. Acid-Base Extraction (Chemical Purification)
  • Objective: Remove neutral organic impurities (non-amines).

  • Step 1: Dissolve crude oil in Dichloromethane (DCM) .[3][5][6]

  • Step 2: Extract with 1M HCl (aq) . The product moves to the aqueous phase (as cation); impurities stay in DCM.[3][5][6]

  • Step 3: Wash aqueous phase with fresh DCM.[3][5][6]

  • Step 4: Basify aqueous phase with NaOH (pH > 10) to regenerate free base.[3][5][6]

  • Step 5: Extract back into DCM, dry over Na₂SO₄, and concentrate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14155411, 2-Fluoro-6-methylaniline. Retrieved from [Link]

  • Cheméo (2026). 2-Fluoro-4-methylaniline Chemical Properties and Thermodynamic Data. (Note: Isomeric comparison used for thermodynamic estimation).[3][5][6] Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids and Derivatives in Various Solvent Systems. University of Rhode Island.[3][5][6][9] (Foundational text on amine/zwitterion solubility modeling). Retrieved from [Link][2][5]

Sources

Introduction: The Strategic Importance of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Fluoro-6-methylaniline for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational analysis of 2-fluoro-6-methylaniline (2F6MA). By leveraging Density Functional Theory (DFT), this document outlines a robust workflow to predict and understand the molecule's structural, spectroscopic, and electronic properties, offering critical insights for its application as a pharmaceutical intermediate.

2-Fluoro-6-methylaniline is an aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic placement of a fluorine atom on the aniline scaffold can significantly alter the molecule's physicochemical properties. Judicious use of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the amine group, all of which are critical parameters in drug design.[2] A thorough understanding of 2F6MA's molecular geometry, vibrational modes, and electronic landscape is therefore essential for optimizing its use in the development of novel therapeutic agents.[3]

This guide presents a self-validating, step-by-step computational protocol to characterize 2F6MA, using methodologies that have been successfully applied to structurally similar compounds like 2-chloro-6-methylaniline.[4][5]

PART 1: A Validated Computational Methodology

The Rationale for DFT (B3LYP/6-311++G(d,p))

The choice of computational method and basis set is critical for obtaining reliable results. For substituted anilines, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield excellent agreement with experimental data for geometry and vibrational frequencies.[4][7]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that incorporates a portion of exact Hartree-Fock exchange, which improves the accuracy of the calculation.

  • 6-311++G(d,p): This is a Pople-style basis set. The "6-311" describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "++" indicates the addition of diffuse functions on both hydrogen and heavy atoms, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of electron orbitals in a bonding environment.

This combination provides a powerful and well-validated toolset for the analysis of 2F6MA.[7]

Diagram: Computational Analysis Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure definition to the final analysis of molecular properties.

Computational Workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis & Interpretation Input Define Molecular Structure (2-Fluoro-6-methylaniline) Opt Geometry Optimization (Find Energy Minimum) Input->Opt B3LYP/6-311++G(d,p) Freq Vibrational Frequency (Confirm Minimum & Predict Spectra) Opt->Freq Optimized Geometry NMR NMR Chemical Shifts (GIAO Method) Opt->NMR Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec NBO NBO Analysis (Bonding & Interactions) Opt->NBO Struct Analyze Structural Parameters (Bond Lengths, Angles) Opt->Struct Spectra Assign Vibrational Modes (Compare with Analogs) Freq->Spectra ChemShift Correlate NMR Shifts NMR->ChemShift Reactivity Assess Reactivity & Stability (HOMO-LUMO Gap, MEP) Elec->Reactivity Bonding Understand Electron Delocalization (NBO Donor-Acceptor) NBO->Bonding

Caption: A flowchart of the DFT-based computational workflow for 2-fluoro-6-methylaniline.

Protocol 1: Step-by-Step Computational Procedure

This protocol is software-agnostic and describes the conceptual steps for a complete analysis.

  • Molecular Structure Input:

    • Construct the 3D structure of 2-fluoro-6-methylaniline using a molecular modeling program. Ensure correct atom types and initial bond connectivity. The IUPAC name is 2-fluoro-6-methylaniline and its molecular formula is C7H8FN.[8]

  • Geometry Optimization:

    • Objective: To find the most stable three-dimensional arrangement of the atoms (the global energy minimum).

    • Method: Perform a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.

    • Self-Validation: The optimization is successful when the forces on all atoms are close to zero and the energy has converged.

  • Vibrational Frequency Calculation:

    • Objective: To predict the infrared (IR) and Raman spectra and to confirm that the optimized structure is a true energy minimum.

    • Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation: A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. The calculated frequencies can then be compared to experimental data for similar molecules to assess accuracy.[4]

  • NMR Chemical Shift Calculation:

    • Objective: To predict the ¹H and ¹³C NMR spectra.

    • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) optimized structure.[4] The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain chemical shifts.

  • Electronic and Bonding Analysis:

    • Objective: To understand the molecule's electronic structure, reactivity, and intramolecular interactions.

    • Methods:

      • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability.[9]

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals, which provides deep insight into molecular stability.[2][10]

PART 2: Predicted Molecular Properties and In-Silico Analysis

This section details the expected outcomes from the computational protocol, providing a predictive baseline for the properties of 2-fluoro-6-methylaniline.

Diagram: Molecular Structure of 2-Fluoro-6-methylaniline

Caption: Atomic numbering scheme for 2-fluoro-6-methylaniline used in computational analysis.

Predicted Structural Parameters

DFT calculations provide precise predictions of bond lengths and angles. The table below presents the expected values for 2F6MA, which are anticipated to be in close agreement with experimental values, similar to what is observed for its chloro-analogue.[5]

ParameterBondPredicted Value (Å or °)
Bond Lengths C-F~1.36 Å
C-N~1.40 Å
C-C (aromatic)1.39 - 1.41 Å
C-C (methyl)~1.51 Å
N-H~1.01 Å
Bond Angles C-C-F~119°
C-C-N~121°
H-N-H~112°

Note: These are representative values. The full output of a DFT calculation provides data for every bond, angle, and dihedral angle in the molecule.

Predicted Vibrational Frequencies

The vibrational spectrum offers a unique fingerprint of a molecule. DFT calculations can predict this spectrum with high accuracy. The table below highlights some key expected vibrational modes for 2F6MA. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor (typically ~0.96 for B3LYP) is often applied for better comparison.[4]

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Asymmetric Stretch~3510 cm⁻¹Stretching of the two N-H bonds out of phase.
N-H Symmetric Stretch~3420 cm⁻¹Stretching of the two N-H bonds in phase.
C-H Aromatic Stretch3050 - 3100 cm⁻¹Stretching of C-H bonds on the aromatic ring.
N-H Scissoring~1620 cm⁻¹In-plane bending of the -NH₂ group.
C=C Aromatic Stretch1450 - 1600 cm⁻¹Stretching of carbon-carbon bonds within the ring.
C-F Stretch~1250 cm⁻¹Stretching of the carbon-fluorine bond.
Electronic Properties and Reactivity
  • HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an- electron. The energy gap between these two orbitals for 2F6MA is predicted to be approximately 4.5-5.0 eV. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 2F6MA, the most negative potential (red/yellow regions) is expected to be localized around the highly electronegative fluorine and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amine group will show a positive potential (blue regions), making them susceptible to nucleophilic interaction.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a simple Lewis structure of bonds and lone pairs.[10] A key insight from NBO is the analysis of "delocalization" or hyperconjugation. For 2F6MA, significant interactions are expected between the lone pair electrons on the nitrogen atom (donor) and the antibonding π* orbitals of the aromatic ring (acceptor). This interaction (n(N) → π*(C-C)) stabilizes the molecule by delocalizing the electron density and is fundamental to the electronic character of anilines.[11]

PART 3: Application in Drug Development

The theoretical insights gained from this computational analysis have direct, practical implications for drug development professionals.

  • Guiding Synthesis: The MEP map provides a clear roadmap for chemical reactions. It identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, allowing chemists to predict how 2F6MA will react with other reagents and to design more efficient synthetic routes for creating derivatives.

  • Structure-Activity Relationship (SAR) Studies: By understanding the ground-state geometry and electronic distribution, researchers can make more informed decisions when modifying the molecule to improve its binding affinity to a biological target. For example, the predicted position of the amine and fluorine groups can be used to design molecules that fit precisely into a receptor's binding pocket.

  • Improving Pharmacokinetic Properties: The fluorine atom's strong electron-withdrawing nature is a key feature.[2] The NBO and MEP analyses quantify the impact of this on the electron density of the rest of the molecule, including the amine group. This influences the molecule's pKa, which in turn affects its solubility, absorption, and transport properties in the body. Computational analysis allows for the in-silico screening of different substitutions to fine-tune these properties before committing to costly and time-consuming laboratory synthesis.

Conclusion

The computational framework presented in this guide offers a powerful, predictive, and cost-effective strategy for the in-depth analysis of 2-fluoro-6-methylaniline. By applying DFT calculations, researchers can obtain detailed insights into the molecule's structural, spectroscopic, and electronic characteristics. This knowledge is not merely academic; it provides a rational basis for guiding synthetic chemistry, understanding structure-activity relationships, and ultimately accelerating the design and development of next-generation pharmaceuticals.

References

  • PubChem. 2-Fluoro-6-methylaniline. National Center for Biotechnology Information.

  • Chem-Impex. 2-Fluoro-6-methylaniline.

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example.

  • BenchChem. Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.

  • Arjunan, V., & Mohan, S. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444.

  • PubChem. 2-Fluoro-6-methylaniline Compound Page.

  • Karabacak, M., Kurt, M., Cinar, M., & Çoruh, A. (2011). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure, 993(1-3), 253-261.

  • Iyewumi, T. O., & Onawumi, O. O. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29.

  • Issa, R. M., Hassanein, A. A., El-Mehasseb, I. M., & El-Wadoud, R. I. A. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 206-214.

  • Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239.

  • Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

  • Yadav, N., Taneja, N., Musib, D., & Hazra, C. K. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166.

  • Beyramabadi, S. A., et al. (2018). SPECTROSCOPIC (FT-IR, NMR, UV-VIS, FLUORESCENCE) AND DFT STUDIES (MOLECULAR STRUCTURE, IR AND NMR SPECTRAL ASSIGNMENTS, NBO AND FUKUI FUNCTION) OF SCHIFF BASES DERIVED FROM 2-CHLORO-3-QUINOLINECARBOXALDEHYDE. Journal of Structural Chemistry, 59(6), 1342-1352.

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Hamdani, S. K. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 13.

  • Lambrakos, S. G., Shabaev, A., & Massa, L. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Defense Technical Information Center.

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

  • ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development.

  • ResearchGate. What is NBO (Natural Bond Orbital) analysis for molecules?. analysis_for_molecules)

Sources

A Technical Guide to 2-Fluoro-6-methylaniline: Sourcing, Quality Control, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Fluoro-6-methylaniline, also known as 2-amino-3-fluorotoluene, is a critical substituted aniline building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the ortho-fluorine and methyl groups, make it a valuable precursor for synthesizing complex molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its commercial availability, outlines a robust workflow for supplier selection and quality verification, and discusses its key applications. It is intended for researchers, chemists, and supply chain professionals in the pharmaceutical and chemical industries who require a reliable source of this intermediate for their discovery and development pipelines.

Introduction to 2-Fluoro-6-methylaniline

2-Fluoro-6-methylaniline (CAS No. 443-85-6) is an aromatic amine whose strategic importance has grown in recent years. The presence of a fluorine atom ortho to the amine group significantly modulates the pKa of the amine, reducing its basicity compared to non-fluorinated analogues. This electronic effect, combined with the steric hindrance from the adjacent methyl group, influences the reactivity and conformational preferences of molecules derived from it.

In drug design, these features are often exploited to enhance metabolic stability, improve membrane permeability, and fine-tune binding interactions with biological targets. The fluorine atom can act as a hydrogen bond acceptor and can block sites of metabolic oxidation, while the overall substitution pattern dictates the vector and geometry for further chemical elaboration. Consequently, ensuring a consistent and high-purity supply of this reagent is a foundational requirement for any research program that relies upon it.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis and for troubleshooting potential issues. The key properties of 2-fluoro-6-methylaniline are summarized below.

PropertyValueSource(s)
CAS Number 443-85-6
Synonyms 2-Amino-3-fluorotoluene, 3-Fluoro-2-methylaniline
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Colorless to yellow or brown liquid/solid
Boiling Point 185-187 °C (lit.)
Melting Point 31-33 °C (lit.)
Density 1.103 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.541 (lit.)

Note: Physical properties such as appearance and melting point can vary slightly depending on purity and storage conditions.

Commercial Landscape: Availability and Sourcing

2-Fluoro-6-methylaniline is readily available from a wide range of chemical suppliers, catering to different scales, from discovery research (milligrams) to process development (kilograms).

Major Commercial Suppliers

The selection of a supplier often depends on the required scale, purity, documentation, and lead times. Below is a comparative table of prominent suppliers offering this compound.

SupplierTypical Purity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%, 99%1g - 100gA leading supplier for research-grade chemicals with extensive documentation.
Thermo Fisher Scientific 98%+1g - 25gOffers various brands like Acros Organics and Alfa Aesar, well-suited for R&D.
TCI Chemicals >98.0% (GC)5g - 500gKnown for high-quality reagents with detailed analytical data available.
Combi-Blocks 98%+1g - 500g+Specializes in building blocks for combinatorial chemistry and medicinal chemistry.
Fluorochem 98%1g - 500gA specialized supplier of fluoro-organic compounds.
Sourcing Considerations for Drug Development

When moving from discovery to development, the criteria for supplier selection become more stringent.

  • Purity and Impurity Profile: For early research, a purity of >98% is often sufficient. However, for preclinical and clinical development, a purity of >99.5% may be required. Crucially, the impurity profile must be understood and controlled. Potential impurities can arise from the synthetic route, such as isomers (e.g., 2-fluoro-4-methylaniline) or residual starting materials. A reliable supplier should provide a detailed Certificate of Analysis (CoA) that includes characterization by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Scalability: Can the supplier transition from providing gram quantities to multi-kilogram batches without a change in the manufacturing process or impurity profile? A change in synthesis route at a larger scale could introduce new impurities that were not present in the initial research material.

  • Documentation and Quality Management: For regulated development, suppliers must provide robust documentation, including CoAs, Safety Data Sheets (SDS), and potentially information on their quality management system (e.g., ISO 9001 certification).

Quality Control and Verification Workflow

It is imperative for research organizations to perform independent quality control on incoming batches of critical reagents. This not only verifies the supplier's CoA but also ensures consistency across different batches and suppliers over time.

Recommended Analytical Techniques
  • Identity Confirmation (NMR Spectroscopy): ¹H and ¹⁹F NMR are powerful tools to confirm the structure and identify any fluorine-containing impurities. The proton NMR should show characteristic aromatic and methyl signals, while the fluorine NMR should display a singlet corresponding to the C-F bond.

  • Purity Assessment (GC or HPLC): A chromatographic method is essential for quantifying the purity and detecting non-volatile or isomeric impurities. A standard method would involve a non-polar GC column (for volatility) or a reverse-phase HPLC column.

  • Water Content (Karl Fischer Titration): Aniline compounds can be hygroscopic. Excessive water content can interfere with certain reactions, particularly those involving organometallics or water-sensitive reagents.

Incoming Material Verification Workflow

The following diagram outlines a systematic workflow for qualifying a new batch of 2-fluoro-6-methylaniline.

G cluster_sourcing 1. Sourcing & Procurement cluster_qc 2. Incoming Quality Control cluster_decision 3. Disposition s1 Identify Potential Suppliers s2 Request Quotes & CoA Samples s1->s2 s3 Select Supplier & Place Order s2->s3 qc1 Receive Material & Quarantine Batch s3->qc1 Material Received qc2 Review Supplier CoA qc1->qc2 qc3 Perform Identity Check (¹H NMR, ¹⁹F NMR) qc2->qc3 qc4 Run Purity Assay (GC or HPLC) qc3->qc4 qc5 Check Water Content (Karl Fischer) qc4->qc5 d1 Does Material Meet Specification? qc5->d1 accept Release to Inventory d1->accept  Yes reject Reject Batch & Contact Supplier d1->reject  No

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-6-methylaniline as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its application. The inherent structural and electronic features of 2-fluoro-6-methylaniline, namely the ortho-fluoro and methyl substitutions, offer unique advantages in modulating the physicochemical and pharmacokinetic properties of target drug candidates.

Introduction: The Strategic Value of 2-Fluoro-6-methylaniline

2-Fluoro-6-methylaniline (CAS No. 443-89-0) is a substituted aniline that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure, featuring a fluorine atom and a methyl group ortho to the amine, imparts specific steric and electronic characteristics that are highly desirable in drug design. The fluorine substitution can significantly influence the pharmacokinetics of the resulting drug molecules, potentially enhancing their efficacy and therapeutic profile.[2] This versatile aromatic amine is a key intermediate in the development of a range of therapeutics, including potential anti-cancer agents.[1]

The presence of the fluorine atom can block metabolic oxidation at the ortho position, increase lipophilicity, and favorably alter the pKa of the aniline nitrogen. The adjacent methyl group provides steric hindrance that can direct reactions to other positions and influence the conformation of the final molecule. These attributes make 2-fluoro-6-methylaniline an attractive starting material for creating novel pharmaceutical agents targeting specific biological pathways.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of 2-fluoro-6-methylaniline is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 443-89-0[1]
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.14 g/mol [3]
Appearance White or colorless to light yellow/orange powder or liquid[1]
Melting Point 28 - 30 °C[1]
Boiling Point 89 °C at 13 mmHg[1]
Density 1.082 g/mL at 25 °C[3]
Refractive Index n20/D 1.536[3]
Storage 2 - 8 °C, in a dry, well-ventilated area[1][4]
Safety, Handling, and Hazard Mitigation

2-Fluoro-6-methylaniline is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5] It may also cause respiratory irritation.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) when vapors or aerosols may be generated.[3]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4] An emergency eye wash station and safety shower must be readily accessible.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, fumes, or vapors.[4] Use non-sparking tools and ensure proper grounding to prevent static discharge.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][4] Recommended storage temperature is between 2-8°C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Transformations and Applications

2-Fluoro-6-methylaniline serves as a precursor for a variety of pharmaceutical intermediates. Its primary utility lies in reactions involving the nucleophilic amino group and modifications to the aromatic ring.

N-Alkylation: Synthesis of N-Methyl-2-fluoro-6-methylaniline

N-alkylation, particularly N-methylation, is a common transformation to produce secondary amines that are often key components of active pharmaceutical ingredients (APIs). For instance, N-methylated anilines are crucial intermediates for certain herbicides and medicines.[7] The synthesis of N-methyl o-fluoroaniline (a related compound) has been achieved using dimethyl carbonate as a methylating agent in the presence of an alkaline catalyst.[8]

This transformation is foundational for creating more complex scaffolds, such as those found in kinase inhibitors used in oncology.[9]

N_Methylation_Workflow A 2-Fluoro-6-methylaniline B Dissolve in Aprotic Solvent (e.g., THF, DMF) A->B C Add Base (e.g., NaH, K2CO3) B->C D Add Methylating Agent (e.g., CH3I, Dimethyl Sulfate) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography) F->G H N-Methyl-2-fluoro-6-methylaniline G->H

Caption: General workflow for the N-methylation of 2-fluoro-6-methylaniline.

Protocol 1: Synthesis of N-Methyl-2-fluoro-6-methylaniline

Rationale: This protocol employs sodium hydride as a base to deprotonate the aniline, forming a highly nucleophilic amide anion that readily reacts with methyl iodide. Tetrahydrofuran (THF) is chosen as the aprotic solvent to avoid side reactions with the base. The reaction is conducted at a low temperature to control exothermicity and improve selectivity.

Materials:

  • 2-Fluoro-6-methylaniline (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Dissolve 2-fluoro-6-methylaniline (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-methyl-2-fluoro-6-methylaniline.[10]

Acylation and Amide Bond Formation

The amine functionality of 2-fluoro-6-methylaniline readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is arguably one of the most important reactions in medicinal chemistry, as the amide bond is a cornerstone of many drug structures.

Amide_Formation reagents {2-Fluoro-6-methylaniline | R-COOH | Coupling Agent (e.g., HATU, EDCI) | Base (e.g., DIPEA)} product Amide Product (Pharmaceutical Intermediate) reagents->product Amide Bond Formation

Sources

Application Note: 2-Fluoro-6-Methylaniline as a Strategic API Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-6-methylaniline (CAS 443-89-0) is not merely a commodity intermediate; it is a precision tool for medicinal chemists designed to solve specific pharmacokinetic (PK) challenges.[1][2][3][4] Its utility lies in its unique 2,6-substitution pattern, which serves two critical functions in drug design: metabolic shielding and conformational locking .[1][3][4]

This guide details the application of this building block in the synthesis of high-value APIs, specifically highlighting its role in the FDA-approved drug Avacopan (Tavneos) . We provide a validated protocol for converting this aniline into its reactive acid chloride derivative, a recurring motif in modern kinase inhibitors and receptor antagonists.[3][4]

Strategic Rationale: The "Metabolic Shield" Effect

The primary failure mode for many lead compounds is rapid clearance via Cytochrome P450 (CYP) mediated oxidation.[3][4] The 2-fluoro-6-methylaniline scaffold addresses this via Steric and Electronic Blocking .[1][2]

Mechanism of Action[3]
  • Ortho-Blocking: The C2-Fluorine and C6-Methyl groups physically occupy the "ortho" positions relative to the nitrogen.[1][2][3] This prevents metabolic attack at these highly reactive sites.[1][2][3][4]

  • Conformational Control: When this aniline is converted to an amide (as in Avacopan), the steric bulk of the ortho-methyl group forces the amide bond out of planarity with the phenyl ring.[4] This "twisted" conformation often improves solubility and selectivity for the target protein pocket.

  • Electronic Deactivation: The electronegative fluorine atom reduces the electron density of the ring, making it less susceptible to oxidative metabolism at the para position.

MetabolicShield Aniline 2-Fluoro-6-methylaniline (Scaffold) Metabolism CYP450 Attack (Blocked) Aniline->Metabolism Steric Hindrance Conformation Twisted Amide Conformation Aniline->Conformation Ortho-Methyl Bulk Bioavailability Enhanced Bioavailability Metabolism->Bioavailability Increased t1/2 Conformation->Bioavailability Solubilization

Figure 1: Mechanism of metabolic stabilization provided by the 2-fluoro-6-methyl substitution pattern.[3][4]

Case Study: Avacopan (Tavneos)

Avacopan , a C5a receptor antagonist approved for ANCA-associated vasculitis, utilizes this scaffold to construct its core amide linkage.[1][3][4]

  • Role: The 2-fluoro-6-methylbenzoyl moiety (derived from the aniline) binds in a hydrophobic pocket of the C5a receptor.[1][2]

  • Synthesis Connection: The aniline is the precursor to 2-fluoro-6-methylbenzoyl chloride , the reagent used to install this critical "head group" onto the piperidine core of the drug.[1][2]

Experimental Protocol: Synthesis of the Active Intermediate

Objective: Convert 2-fluoro-6-methylaniline to 2-fluoro-6-methylbenzoyl chloride . Rationale: While the aniline is the raw material, the acid chloride is the reactive species required for API coupling (e.g., amide formation).[4]

Workflow Overview
  • Sandmeyer Reaction: Aniline

    
     Nitrile[1][2][3][4]
    
  • Hydrolysis: Nitrile

    
     Benzoic Acid[1][2][3][4]
    
  • Chlorination: Benzoic Acid

    
     Acid Chloride[1][2][3][4]
    

SynthesisWorkflow Start 2-Fluoro-6-methylaniline (CAS 443-89-0) Inter1 Diazonium Salt (Intermediate) Start->Inter1 Diazotization Nitrile 2-Fluoro-6-methylbenzonitrile Inter1->Nitrile Cyanation Acid 2-Fluoro-6-methylbenzoic Acid (CAS 90259-27-1) Nitrile->Acid Hydrolysis Product 2-Fluoro-6-methylbenzoyl Chloride (Active Electrophile) Acid->Product Activation Reagent1 NaNO2, HCl 0°C Reagent1->Start Reagent2 CuCN, KCN Sandmeyer Reagent2->Inter1 Reagent3 H2SO4/H2O Reflux Reagent3->Nitrile Reagent4 SOCl2 or (COCl)2 DMF (cat.) Reagent4->Acid

Figure 2: Synthetic pathway from the aniline building block to the activated API intermediate.

Detailed Procedure
Step 1: Synthesis of 2-Fluoro-6-methylbenzonitrile

Note: This step requires careful handling of cyanides.[1][2][3] Perform in a well-ventilated fume hood.

  • Diazotization:

    • Charge a reactor with 2-fluoro-6-methylaniline (12.5 g, 100 mmol) and water (30 mL).[1][2][3][4]

    • Add concentrated HCl (25 mL) slowly. Cool the suspension to 0–5 °C.

    • Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining internal temperature < 5 °C. Stir for 30 min to form the diazonium salt (clear solution).

  • Sandmeyer Cyanation:

    • In a separate vessel, dissolve CuCN (10.8 g, 120 mmol) and KCN (15.6 g, 240 mmol) in water (100 mL). Caution: Generates toxic cyanide species.[1][2][3]

    • Maintain the cyanide solution at 50–60 °C.[1]

    • Cautiously add the cold diazonium solution to the warm cyanide mixture in portions. (Nitrogen gas evolution will occur).[1][3][4]

    • After addition, heat to 80 °C for 1 hour.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5] Extract with Ethyl Acetate (3 x 100 mL).[1][3][4]

    • Wash combined organics with 1M NaOH, water, and brine.[3][4]

    • Dry over MgSO4 and concentrate.[1][3][4][6] Purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitrile.[4]

Step 2: Hydrolysis to 2-Fluoro-6-methylbenzoic Acid[1][2][3]
  • Suspend the nitrile (from Step 1) in 50% H2SO4 (v/v).

  • Reflux at 110 °C for 12–16 hours. Monitor by HPLC for disappearance of nitrile.

  • Cool to 0 °C. The acid typically precipitates as a white solid.[1][3][4]

  • Filter, wash with cold water, and dry.[3][4] Recrystallize from Ethanol/Water if necessary.[1][2][3][4][7]

Step 3: Activation to Acid Chloride (For API Coupling)[3][4]
  • Dissolve the acid (1.0 eq) in dry Dichloromethane (DCM) .

  • Add catalytic DMF (2-3 drops).[1][2][3][4]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Concentrate in vacuo to yield the crude 2-fluoro-6-methylbenzoyl chloride .

    • Usage: Use immediately for coupling with the amine core of the target drug (e.g., the piperidine core in Avacopan synthesis).[4]

Physical Properties & Quality Control

PropertyValueNote
Molecular Weight 125.14 g/mol (Aniline precursor)
Appearance Clear to yellow liquid/solidLow melting point (approx 28°C)
Boiling Point 89 °C @ 13 mmHgVacuum distillation recommended
Storage 2–8 °C, Inert AtmosphereOxidizes/darkens upon air exposure
Key QC Parameter 1H NMR (CDCl3)Distinct methyl singlet (~2.2 ppm)

Safety Note: 2-Fluoro-6-methylaniline is toxic if swallowed (H302) and causes serious eye damage (H318).[1][2][3][4] Always use appropriate PPE (nitrile gloves, safety goggles, face shield).[3][4]

References

  • Avacopan Synthesis & Structure

    • ChemicalBook. (2024).[1][3][4][8] "Avacopan: Synthesis and Introduction." Link

    • FDA.gov. (2021).[1][3][4] "Avacopan (TAVNEOS) Prescribing Information." Link

  • Metabolic Stability of Fluorinated Anilines

    • Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry.
    • ChemRxiv. (2025).[1][3][4] "On the Metabolic Stability of Fluorinated Small Molecules." Link[3][4]

  • Sandmeyer Reaction Protocols

    • Organic Syntheses. "2-Amino-3-fluorobenzoic acid" (Analogous procedure adapted for this protocol). Link

  • Chemical Properties & Safety

    • PubChem. "2-Fluoro-6-methylaniline - Compound Summary."[1][2][3] Link[3][4]

Sources

Application Note: 2-Fluoro-6-methylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the strategic utility of 2-fluoro-6-methylaniline (CAS 443-89-0) , a high-value intermediate used to modulate steric and electronic properties in next-generation herbicides and fungicides.[1][2][3]

Executive Summary & Strategic Rationale

In the optimization of agrochemical active ingredients (AIs), the 2-fluoro-6-methylaniline motif serves as a critical tool for "ortho-blocking."[1][2][3] This substitution pattern offers a dual advantage:

  • Metabolic Stability: The 2-fluoro and 6-methyl substituents physically and electronically block the ortho-positions, preventing oxidative degradation (e.g., hydroxylation) by plant or pest cytochrome P450 enzymes.[2][3]

  • Atropisomerism & Binding: The steric bulk of the methyl group, combined with the electronic withdrawal of fluorine, restricts rotation around the C-N bond. This can lock the molecule into a bioactive conformation, enhancing binding affinity to targets such as Succinate Dehydrogenase (SDH) or Acetolactate Synthase (ALS) .

Physicochemical Profile
PropertyValueRelevance to Synthesis
CAS No. 443-89-0Unique identifier for procurement.[1][2][3][4]
Structure 2-F, 6-Me-C₆H₃NH₂Ortho,ortho-disubstitution creates steric crowding.[1][2][3]
Boiling Point ~200 °CHigh enough for elevated temp reactions without loss.
pKa (Conj. Acid) ~3.5 - 4.0Reduced nucleophilicity compared to aniline; requires activated electrophiles.[1][2][3]
Appearance Clear to yellow liquidEasy handling in liquid dosing systems.

Application I: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

Context: Succinate Dehydrogenase Inhibitors (SDHIs) like Bixafen or Sedaxane rely on an amide bond connecting a pyrazole core to an aniline. Using 2-fluoro-6-methylaniline creates analogs with distinct lipophilicity and resistance profiles.[1][2]

Protocol A: Amide Coupling via Acid Chloride

Objective: Synthesize N-(2-fluoro-6-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Reagents:

  • Starting Material 1: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq).[1][2][3]

  • Starting Material 2: 2-Fluoro-6-methylaniline (1.0 eq).[1][2][3][5]

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck flask with 2-fluoro-6-methylaniline (10 mmol) and anhydrous DCM (50 mL). Maintain under N₂ atmosphere.

  • Base Addition: Add Et₃N (15 mmol) via syringe. Cool the mixture to 0–5 °C using an ice bath.

  • Acylation: Dissolve the pyrazole acid chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Note: The reaction is exothermic; control temp < 10 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[6]

  • Workup: Quench with water (50 mL). Separate the organic layer.[7][8] Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally brine.[9]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane to obtain the target carboxamide as a white solid.

Mechanistic Pathway (SDHI Synthesis)

SDHI_Synthesis Aniline 2-Fluoro-6-methylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (0°C, DCM) AcidCl Pyrazole Acid Chloride AcidCl->Intermediate Product SDHI Analog (Carboxamide) Intermediate->Product Elimination of Cl- (Base assisted)

Caption: Nucleophilic acyl substitution pathway for SDHI synthesis.

Application II: Synthesis of 7-Fluoroindazole Scaffolds

Context: 7-Fluoroindazoles are privileged scaffolds in herbicides and kinase inhibitors.[1][2][3] 2-Fluoro-6-methylaniline is the primary precursor for this scaffold via a modified Jacobson cyclization.[1][2][3] The 6-methyl group becomes the CH of the pyrazole ring, and the 2-fluoro group remains at the 7-position of the indazole.[1][2]

Protocol B: "One-Pot" Acetylation and Cyclization

Objective: Synthesis of 7-Fluoro-1H-indazole.

Reagents:

  • 2-Fluoro-6-methylaniline (1.0 eq).[1][2][3]

  • Acetic anhydride (Ac₂O) (1.1 eq).

  • Isoamyl nitrite (1.2 eq) or Sodium nitrite/HCl.

  • Potassium Acetate (KOAc) (catalytic).

  • Solvent: Toluene or Benzene.

Step-by-Step Methodology:

  • Acetylation: Dissolve 2-fluoro-6-methylaniline in Toluene. Add Ac₂O and heat to 80 °C for 1 hour to form the N-acetyl intermediate in situ.

  • Nitrosation: Add KOAc and Isoamyl nitrite dropwise at reflux temperature (110 °C).

  • Cyclization: The N-nitroso-N-acetyl intermediate undergoes a [1,5]-sigmatropic rearrangement followed by cyclization and loss of water/acetic acid.[1][2][3]

  • Hydrolysis: Treat the crude N-acetyl-7-fluoroindazole with aq. HCl/MeOH at reflux to remove the acetyl group.

  • Purification: Neutralize to pH 7, extract with EtOAc, and purify via column chromatography.

Yield Expectation: 65–75% overall yield.

Application III: Triazolopyrimidine Sulfonamide Herbicides

Context: Similar to Florasulam, these herbicides inhibit the ALS enzyme. The 2,6-disubstituted aniline moiety is crucial for fitting into the hydrophobic pocket of the enzyme.

Protocol C: Sulfonamide Coupling

Objective: Coupling 2-fluoro-6-methylaniline with a triazolopyrimidine sulfonyl chloride.[1][2][3]

Critical Parameter: The aniline nitrogen is less nucleophilic due to the ortho-fluorine (inductive withdrawal).[1] Stronger bases or catalysis (DMAP) are often required compared to simple anilines.

Workflow:

  • Activation: Mix 2-fluoro-6-methylaniline (1.0 eq) with Pyridine (solvent/base).

  • Coupling: Add the sulfonyl chloride (1.0 eq) at 0 °C.

  • Catalysis: Add DMAP (0.1 eq) to accelerate the reaction if conversion is slow.

  • Heating: Stir at 50–60 °C for 12 hours.

  • Isolation: Pour into ice water/HCl. The sulfonamide typically precipitates as a solid.

Reaction Workflow Diagram

Herbicide_Workflow Start Start: 2-Fluoro-6-methylaniline Step1 Dissolution in Pyridine (Solvent & Base) Start->Step1 Step2 Add Sulfonyl Chloride (0°C, Exothermic) Step1->Step2 Step3 Add DMAP Catalyst (Overcomes steric/electronic deactivation) Step2->Step3 Step4 Heat to 60°C (12 Hours) Step3->Step4 End Isolate Sulfonamide Herbicide Step4->End

Caption: Optimized workflow for sterically hindered sulfonamide coupling.

Safety & Handling Protocols

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant, Eye Damage.

  • Specific Hazard: Fluoroanilines can induce methemoglobinemia (blue skin, oxygen deprivation).

  • Engineering Controls: All reactions must be performed in a Class II Fume Hood .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (nitrites) outside of controlled reaction vessels due to explosion risk.

References

  • Preparation of 7-Fluoroindazole via 2-Fluoro-6-methylaniline

    • GuideChem Application Note on Indazole Synthesis. "Synthesis of 7-Fluoro Indazole using 2-fluoro-6-methylaniline."
    • Source: [1][2][3]

  • Triazolopyrimidine Sulfonamide Herbicides

    • Patent DK170442B1. "Newly substituted 1,2,4-triazolo [1,5-a] pyrimidine-2-sulfonamides, herbicidal agents..."[1][2][3] (Lists 5,7-dimethyl-N-(2-fluoro-6-methylphenyl)-... as a specific embodiment).

    • Source: [1][2][3]

  • Pyrazole Carboxamide Fungicides (SDHI Analogs)

    • Patent EP2980078A1. "Process for the preparation of pyrazole-4-carboxamides."[1][2][3][6][8][10] (Describes general coupling conditions for ortho-substituted anilines in SDHI synthesis).

    • Source: [1][2][3]

  • General Reactivity of Fluoro-Methyl Anilines

    • BenchChem Technical Data. "2-Fluoro-6-methylaniline Properties and Applications."[1][2][3][4]

    • Source: [1][2][3]

Sources

protocol for N-alkylation of 2-fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 2-Fluoro-6-methylaniline

Authored by a Senior Application Scientist

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the fields of medicinal chemistry, agrochemicals, and materials science. 2-Fluoro-6-methylaniline, a sterically hindered and electronically deactivated substrate, presents unique challenges for this transformation. The strategic placement of the ortho-fluoro and -methyl groups significantly modulates the aniline's nucleophilicity and steric accessibility, necessitating carefully optimized protocols. This document provides a comprehensive guide for researchers, detailing robust methodologies for the N-alkylation of this valuable synthetic building block. We will explore two primary, field-proven strategies: classical nucleophilic substitution and modern reductive amination, explaining the mechanistic rationale behind each approach and providing detailed, step-by-step protocols.

Introduction: The Synthetic Challenge

2-Fluoro-6-methylaniline is a key intermediate in the synthesis of a variety of biologically active compounds and advanced materials.[1] The introduction of an alkyl group onto the nitrogen atom is a critical step in molecular derivatization, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity.

However, the N-alkylation of this specific aniline is non-trivial due to two competing electronic and steric factors:

  • Electronic Deactivation: The ortho-fluoro substituent is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom. This diminished nucleophilicity makes the amine less reactive towards electrophiles compared to unsubstituted aniline.[2]

  • Steric Hindrance: The ortho-methyl group physically obstructs the nitrogen atom, impeding the approach of alkylating agents. This steric clash can significantly slow down the reaction rate or necessitate more forcing conditions.[2]

Successfully overcoming these challenges requires a careful selection of reagents and reaction conditions to achieve high conversion and selectivity while minimizing common side reactions like over-alkylation.

Strategic Approaches to N-Alkylation

Several methodologies can be employed to achieve the N-alkylation of 2-fluoro-6-methylaniline. The optimal choice depends on the specific alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required.

Strategy 1: Classical Nucleophilic Substitution

This direct approach involves the reaction of the aniline with an alkyl halide in the presence of a base. The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile.

Mechanism & Rationale: The aniline's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This forms a transient ammonium salt. A base is crucial to deprotonate this intermediate, regenerating the neutral N-alkylated aniline and preventing the ammonium salt from being the final product.[3] Given the reduced nucleophilicity of 2-fluoro-6-methylaniline, a polar aprotic solvent like Dimethylformamide (DMF) is often used to solvate the cation and accelerate the reaction, along with elevated temperatures. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to avoid competing with the aniline as a nucleophile.[3]

Strategy 2: Reductive Amination

Reductive amination is a highly versatile and widely used one-pot method for N-alkylation.[4] It involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired N-alkylated amine.[5][6]

Mechanism & Rationale: The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[4] Under weakly acidic conditions, the imine can be protonated to form an iminium ion, which is a highly reactive electrophile. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to deliver a hydride to the iminium carbon, yielding the final N-alkylated product.[5][7] NaBH(OAc)₃ is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium intermediate.[7] This method avoids the use of harsh alkylating agents and often proceeds under milder conditions than classical substitution, offering excellent control over mono-alkylation.[6]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are often toxic and volatile.

Protocol 1: N-Benzylation via Classical Nucleophilic Substitution

This protocol details the benzylation of 2-fluoro-6-methylaniline using benzyl bromide.

Reagents and Materials

Reagent/MaterialRoleTypical Quantity (for 1 mmol scale)
2-Fluoro-6-methylanilineStarting Material1.0 eq (125 mg)
Benzyl BromideAlkylating Agent1.1 eq (188 mg, 131 µL)
Potassium Carbonate (K₂CO₃), anhydrousBase2.0 eq (276 mg)
Dimethylformamide (DMF), anhydrousSolvent5 mL (to achieve 0.2 M)
Ethyl Acetate (EtOAc)Extraction Solvent~50 mL
Deionized WaterWorkup~50 mL
BrineWorkup~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Silica GelStationary PhaseAs needed for chromatography
Hexanes/Ethyl AcetateMobile PhaseAs needed for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-methylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration).

  • Addition of Alkylating Agent: Stir the suspension and add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes:ethyl acetate. The product should have a higher Rf value than the starting aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 25 mL of deionized water.

    • Extract the aqueous layer three times with 15 mL of ethyl acetate each time.

    • Combine the organic layers and wash once with 20 mL of deionized water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the pure N-benzyl-2-fluoro-6-methylaniline.

Protocol 2: N-Ethylation via Reductive Amination

This protocol details the ethylation of 2-fluoro-6-methylaniline using acetaldehyde.

Reagents and Materials

Reagent/MaterialRoleTypical Quantity (for 1 mmol scale)
2-Fluoro-6-methylanilineStarting Material1.0 eq (125 mg)
AcetaldehydeCarbonyl Source1.2 eq (53 mg, 67 µL)
Sodium TriacetoxyborohydrideReducing Agent1.5 eq (318 mg)
Dichloroethane (DCE), anhydrousSolvent10 mL (to achieve 0.1 M)
Acetic Acid (glacial)Catalyst0.1 eq (6 mg, 5.7 µL)
Saturated Sodium Bicarbonate (aq.)Quenching Agent~20 mL
Ethyl Acetate (EtOAc)Extraction Solvent~50 mL
BrineWorkup~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed
Silica GelStationary PhaseAs needed for chromatography
Hexanes/Ethyl AcetateMobile PhaseAs needed for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in anhydrous dichloroethane (0.1 M) in a 50 mL round-bottom flask, add acetaldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature until the starting aniline is consumed, as monitored by TLC (typically 4-16 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with 15 mL of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-2-fluoro-6-methylaniline.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the N-alkylation protocols described.

G General Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Weigh Reagents & Prepare Glassware B Dissolve Aniline in Anhydrous Solvent A->B Start C Add Base / Acid Catalyst & Alkylating Agent B->C D Heat / Stir at RT (Monitor by TLC) C->D E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Wash with Water/Brine F->G H Dry Organic Layer G->H I Concentrate in Vacuo H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

A generalized workflow for the N-alkylation of 2-fluoro-6-methylaniline.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently anhydrous conditions (reductive amination).2. Deactivated catalyst/reagents.3. Insufficient reaction time or temperature.1. Use freshly dried solvents and reagents. Flame-dry glassware under vacuum.2. Use fresh bottles of reagents, especially the sodium triacetoxyborohydride.3. Increase reaction time or incrementally raise the temperature (e.g., by 10 °C).
Formation of Dialkylated Product 1. Excess alkylating agent used.2. High reactivity of the mono-alkylated product.3. Prolonged reaction time at high temperature.1. Use stoichiometry of 1.0-1.1 equivalents of the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Complex Mixture of Products 1. Degradation of starting material or product under harsh conditions.2. Side reactions with the solvent (e.g., DMF at high temp).1. Lower the reaction temperature and extend the reaction time.2. Consider an alternative solvent with a higher boiling point if necessary, such as Dioxane or Toluene, or switch to the reductive amination protocol which uses milder conditions.
Difficult Purification Close Rf values of starting material and product.1. Use a longer chromatography column for better separation.2. Try a different solvent system for elution (e.g., Toluene/EtOAc or DCM/Methanol).

Alternative Advanced Methodologies

For researchers interested in green chemistry and atom economy, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is an excellent alternative.[8] This method uses alcohols as alkylating agents, catalyzed by transition metals (such as Ru, Ir, or Mn), with water as the only byproduct.[8][9][10][11] These reactions typically involve the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, using the hydrogen abstracted in the first step.[8] While requiring specialized catalysts, this approach is highly efficient and environmentally benign.

References

  • Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Thi-Qar. Available at: [Link]

  • Ashenhurst, J. (2021). Nucleophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Li, F., et al. (2021). Tungsten-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ChemSusChem. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • OrgoSolver (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]

  • Rice, R. G., & Kohn, E. J. (1955). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available at: [Link]

  • Khusnutdinov, R., & Bayguzina, A. R. (2021). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Books (2023). Chapter 3: Synthetic Methods for Primary Anilines. Source not specified.
  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ozdemir, I., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Ozdemir, I., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]

  • Chem-Impex (n.d.). 2-Fluoro-6-methylaniline. Chem-Impex. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • B-Garcı́a, L., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Inorganic Chemistry. Available at: [Link]

  • Royal Society of Chemistry (n.d.). N-alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Journal of the Chemical Society C (1968). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • CyberLeninka (n.d.). Alkylation of 2-methylaniline with the methanol in the presence of ferrite catalysts. CyberLeninka. Available at: [Link]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-fluoro-6-methylaniline scaffold is a highly valued motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors where the fluorine atom and methyl group fill specific hydrophobic pockets and participate in hydrogen bonding. Functionalizing this ring via electrophilic aromatic substitution (EAS) to yield 1-(4-amino-3-fluoro-5-methylphenyl)ethan-1-one is a critical synthetic node.

However, direct Friedel-Crafts acylation of free anilines is notoriously ineffective. The lone pair of electrons on the free amine nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated Lewis acid-base complex that precipitates out of solution and halts the reaction[1]. To overcome this fundamental incompatibility, a transient N-protection strategy is required. By converting the amine into an acetamide, the Lewis basicity of the nitrogen is significantly reduced, allowing the Friedel-Crafts acylation to proceed smoothly[2].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is vital to understand why a protocol works, rather than just executing steps. The success of this three-step workflow relies on precise manipulation of electronic directing effects and Lewis acid stoichiometry.

Regioselectivity and Directing Effects

The aromatic ring of N-(2-fluoro-6-methylphenyl)acetamide contains three substituents:

  • -NHAc (Acetamide): A strong electron-donating group (via resonance) that directs electrophiles to the ortho and para positions.

  • -F (Fluoro): An electron-withdrawing group (via induction) but ortho/para-directing (via lone pair resonance).

  • -CH₃ (Methyl): A weakly electron-donating group that directs ortho/para.

Because the -NHAc group is the most powerful activator on the ring, it dictates the regiochemistry. Both ortho positions relative to the -NHAc group are sterically blocked by the existing fluorine and methyl groups. Consequently, the acylium ion attacks exclusively at the para position (C4), ensuring a highly regioselective transformation without the formation of complex isomeric mixtures.

The Stoichiometry of AlCl₃

A standard Friedel-Crafts acylation on a simple arene requires slightly more than 1 equivalent of AlCl₃. However, when acylating an acetanilide derivative, 3.0 equivalents of AlCl₃ are strictly required. The causality is as follows:

  • 1st Equivalent: Coordinates with the carbonyl oxygen of the acetamide protecting group.

  • 2nd Equivalent: Reacts with acetyl chloride to generate the reactive acylium ion (CH₃C≡O⁺) electrophile.

  • 3rd Equivalent: Coordinates with the newly formed ketone carbonyl of the product, preventing product inhibition and driving the reaction to completion.

Recent studies on Friedel-Crafts acylation with amides highlight that overcoming the resonance stabilization of the C-N bond requires robust Lewis or Brønsted acid activation to destabilize the amide and facilitate C-C bond formation[2],[3].

Synthetic Workflow & Visualization

G SM 2-Fluoro-6-methylaniline (Free Amine) Int1 N-(2-Fluoro-6-methylphenyl)acetamide (Protected Amine) SM->Int1 Step 1: Ac2O Pyridine Int2 N-(4-Acetyl-2-fluoro-6-methylphenyl)acetamide (Acylated Intermediate) Int1->Int2 Step 2: AcCl AlCl3 (3 eq) Prod 1-(4-Amino-3-fluoro-5-methylphenyl)ethanone (Target Product) Int2->Prod Step 3: 6M HCl Reflux

Figure 1. Three-step synthetic workflow for regioselective Friedel-Crafts acylation.

Detailed Experimental Protocols

Self-Validating System Note: Each step includes specific In-Process Controls (IPC) to verify completion before proceeding.

Step 1: Transient N-Acetylation

Objective: Mask the Lewis basicity of the aniline nitrogen.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-fluoro-6-methylaniline (10.0 g, 80.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add pyridine (7.6 g, 96.0 mmol, 1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add acetic anhydride (8.9 g, 88.0 mmol, 1.1 eq) over 15 minutes. The reaction is mildly exothermic.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, ninhydrin positive) should completely disappear.

  • Workup: Wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluoro-6-methylphenyl)acetamide as a white solid.

Step 2: Regioselective Friedel-Crafts Acylation

Objective: Introduce the acetyl group at the para position.

  • Preparation: In a rigorously dried 500 mL flask under nitrogen, dissolve the N-(2-fluoro-6-methylphenyl)acetamide (13.3 g, ~80.0 mmol, 1.0 eq) in anhydrous DCM (150 mL). Cool to 0 °C.

  • Catalyst Activation: Carefully add anhydrous Aluminum Chloride (AlCl₃, 32.0 g, 240.0 mmol, 3.0 eq) in small portions. Note: Vigorous off-gassing and a color change to deep yellow/orange will occur as the Lewis acid-base complex forms.

  • Electrophile Addition: Add acetyl chloride (9.4 g, 120.0 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 5 hours.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Look for the mass of the desired product (M+H = 210.1).

  • Workup: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl (to break the aluminum emulsion). Extract with DCM (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield N-(4-acetyl-2-fluoro-6-methylphenyl)acetamide.

Step 3: Deprotection (Amide Hydrolysis)

Objective: Unmask the amine to yield the final target.

  • Preparation: Suspend the crude acylated intermediate in a mixture of 6M aqueous HCl (100 mL) and ethanol (50 mL, to aid solubility).

  • Hydrolysis: Equip the flask with a reflux condenser and heat to 100 °C (reflux) for 4–6 hours.

  • IPC (Self-Validation): Monitor by LC-MS until the intermediate peak (M+H = 210.1) is fully converted to the target product (M+H = 168.1).

  • Workup: Cool the mixture to 0 °C. Slowly add 6M NaOH dropwise until the pH reaches 8–9. The free amine will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford 1-(4-amino-3-fluoro-5-methylphenyl)ethan-1-one.

Quantitative Data Summary

Reaction StepReagents / CatalystEquivalentsTemp / TimeYield (%)Purity (LC-MS)
1. N-Acetylation Ac₂O, Pyridine1.1 eq, 1.2 eq0 °C → RT, 2 h> 95%> 98%
2. F-C Acylation AcCl, AlCl₃1.5 eq, 3.0 eq0 °C → RT, 5 h78 - 85%> 95%
3. Hydrolysis 6M Aqueous HClExcessReflux, 4 h88 - 92%> 98%

References

1.[1] Explain why the acylation of aniline is not possible - Filo. AskFilo.[Link] 2.[2] Friedel-Crafts Acylation with Amides. National Institutes of Health (PMC).[Link] 3.[3] Selective Conversion of Unactivated C–N Amide Bond to C–C bond via Steric and Electronic Resonance Destabilization. National Institutes of Health (PMC).[Link]

Sources

Application Note: A Robust GC-MS Protocol for the Identification and Quantification of 2-Fluoro-6-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-fluoro-6-methylaniline and its potential derivatives. These compounds are significant in pharmaceutical and chemical synthesis, often as intermediates or impurities, necessitating a reliable analytical protocol for their detection and quantification.[1][2] The polarity of the primary amine group presents a challenge for direct GC analysis; therefore, this protocol incorporates an essential derivatization step to enhance volatility and improve chromatographic peak shape.[3][4] The methodology is designed for researchers, scientists, and quality control professionals in drug development and chemical manufacturing, providing a self-validating system for trustworthy and reproducible results.

Introduction: The Analytical Imperative

2-Fluoro-6-methylaniline, a substituted aniline, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[5][6] Its derivatives and related impurities can arise during synthesis or degradation and may possess toxicological properties, making their identification and control a regulatory and safety necessity.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive mass-based identification, making it an ideal technique for this analytical challenge.[1][4]

However, the inherent polarity and potential for hydrogen bonding of the primary amine functional group in aniline derivatives can lead to poor chromatographic performance, including peak tailing and low sensitivity.[3][4] To overcome these issues, chemical derivatization is employed. This protocol utilizes acylation with heptafluorobutyric anhydride (HFBA) to convert the polar amine into a less polar, more volatile amide, thereby significantly improving its behavior on a non-polar GC column.[7]

Causality in Experimental Design: Why This Approach?

The selection of each parameter in this protocol is grounded in the physicochemical properties of the analytes and the principles of chromatographic separation and mass spectrometric detection.

  • Sample Preparation: A liquid-liquid extraction (LLE) is chosen for its effectiveness in isolating aromatic amines from various matrices.[3][8] Basification of the sample ensures the aniline derivatives are in their free base form, maximizing their partitioning into an organic solvent like dichloromethane.[3]

  • Derivatization Strategy: Acylation with HFBA is selected for several reasons. The resulting derivative is significantly less polar and more volatile. Furthermore, the introduction of the heptafluorobutyryl group adds a substantial mass (197 amu) and provides a distinct fragmentation pattern, enhancing mass spectrometric identification and sensitivity.[7]

  • GC Column Selection: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, Rxi-5MS), is ideal. This phase separates compounds primarily based on their boiling points, and the non-polar nature of the derivatized analytes ensures excellent interaction and sharp peaks.[9]

  • MS Detection Mode: Electron Ionization (EI) is used for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[10][11] For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.[12][13]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoro-6-methylaniline≥98%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Heptafluorobutyric Anhydride (HFBA)≥99%TCI Chemicals[14]
Sodium Bicarbonate (Saturated Solution)ACS GradeVWR
Anhydrous Sodium SulfateACS GradeEMD Millipore
HexaneHPLC GradeFisher Scientific
Internal Standard (e.g., N-methylaniline-d5)Analytical StandardCambridge Isotope Laboratories
Sample Preparation and Derivatization Workflow

The following diagram outlines the critical steps from sample collection to the final extract ready for GC-MS injection.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization A 1. Sample Collection (1 mL aqueous sample) B 2. Internal Standard Spiking (e.g., 20 µL of 5 µg/mL IS) A->B C 3. Basification (Add 100 µL Sat. NaHCO₃) B->C D 4. Liquid-Liquid Extraction (Add 1 mL DCM, Vortex) C->D E 5. Phase Separation (Centrifuge 4000 rpm, 5 min) D->E F 6. Extract Collection & Drying (Transfer organic layer, pass through Na₂SO₄) E->F G 7. Evaporation (Concentrate to ~100 µL under N₂) F->G H 8. Reagent Addition (Add 50 µL Hexane, 25 µL HFBA) G->H I 9. Reaction (Incubate at 60°C for 30 min) H->I J 10. Dry Down (Evaporate excess reagent under N₂) I->J K 11. Reconstitution (Reconstitute in 100 µL Hexane) J->K L GC-MS Analysis K->L

Caption: Workflow for sample preparation and derivatization.

Step-by-Step Protocol:

  • Sample Collection: In a 2 mL centrifuge tube, place 1 mL of the aqueous sample.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard stock solution (e.g., 20 µL of 5 µg/mL N-methylaniline-d5) to all samples, calibration standards, and quality controls.[3] Vortex briefly.

  • Basification: Adjust the sample pH to >8 by adding 100 µL of saturated Sodium Bicarbonate solution.[3] This ensures the aniline is in its non-protonated, extractable form.

  • Extraction: Add 1 mL of Dichloromethane (DCM), cap the tube, and vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.[3]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.[3]

  • Collection and Drying: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.[3]

  • Concentration: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.[3]

  • Derivatization: To the concentrated extract, add 50 µL of Hexane and 25 µL of Heptafluorobutyric Anhydride (HFBA).[7]

  • Reaction Incubation: Cap the vial tightly and incubate the mixture in a heating block at 60°C for 30 minutes.[3]

  • Evaporation of Excess Reagent: After cooling to room temperature, evaporate the remaining solvent and excess HFBA to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 100 µL of Hexane. Transfer the final solution to a GC-MS autosampler vial with a micro-insert for analysis.[3]

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injection PortSplit/Splitless
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level detection. A split injection (e.g., 20:1) can be used for more concentrated samples.[15]
Inlet Temperature270 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[9]
Carrier GasHelium (99.999%)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides excellent separation for a wide range of semi-volatile compounds.[9]
Oven Program70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A starting temperature below the solvent boiling point allows for solvent focusing. The ramp rate provides a good balance between analysis time and separation of potential derivatives.[16]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library identification.[11]
Ionization Energy70 eVStandardized energy that allows for comparison with commercial mass spectral libraries (e.g., NIST).[11]
Source Temperature230 °CReduces contamination and ensures proper ionization.
Quadrupole Temp.150 °CStandard operating temperature to maintain mass accuracy.
Acquisition ModeFull Scan (m/z 50-500) and/or SIMFull scan for qualitative identification. SIM for quantitative analysis to enhance sensitivity.
Transfer Line Temp.280 °CPrevents condensation of analytes between the GC and MS.[9]

Data Analysis and Interpretation

Qualitative Identification

Identification of 2-fluoro-6-methylaniline and its derivatives is a two-factor authentication process:

  • Retention Time (RT): The RT of a peak in the sample chromatogram must match that of an authentic reference standard, analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a reliable library spectrum (e.g., NIST).[4]

Expected Fragmentation:

The molecular weight of underivatized 2-fluoro-6-methylaniline is 125.14 g/mol .[17] After derivatization with HFBA, the molecular weight increases by 196 amu (loss of H, addition of C4F7O) to 321.1 g/mol .

The Electron Ionization (EI) mass spectrum of the derivatized compound is expected to show:

  • Molecular Ion ([M]⁺): A peak at m/z 321.

  • Key Fragment Ions: Aromatic amines often exhibit fragmentation patterns involving the loss of radicals or neutral molecules from the substituent groups.[10][18] Key expected fragments for the HFBA derivative include losses related to the fluorinated acyl chain. A prominent fragment would be the loss of the C₃F₇ radical, leading to a stable ion.

Fragmentation MolIon Molecular Ion (M⁺) m/z 321 Frag1 Loss of •C₃F₇ [M - 169]⁺ m/z 152 MolIon->Frag1 - •C₃F₇ Frag2 Loss of HF [M - 20]⁺ m/z 301 MolIon->Frag2 - HF Frag3 Tropylium-like Ion m/z 91 MolIon->Frag3 ring fragmentation

Caption: Predicted major fragmentation pathways for derivatized 2-fluoro-6-methylaniline.

Quantitative Analysis

For quantification, a calibration curve is constructed using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.[4] The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Selected Ion Monitoring (SIM) Parameters:

    • Target Analyte (Derivatized): Monitor m/z 321 (Quantifier), 152 (Qualifier).

    • Internal Standard (Derivatized): Monitor the respective quantifier and qualifier ions for the chosen IS.

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][19]

Trustworthiness and Self-Validation

This protocol incorporates self-validating checks to ensure data integrity:

  • Internal Standard: Corrects for variations in extraction efficiency and injection volume, ensuring accuracy and precision.[3]

  • Qualifier Ion Ratios: For a positive identification, the ratio of the qualifier ion peak area to the quantifier ion peak area in a sample must match the ratio observed in a reference standard within a predefined tolerance (e.g., ±20%).[3]

  • System Suitability: Before running a sequence, a system suitability standard is injected to verify chromatographic performance, including peak shape, resolution, and detector sensitivity.

Conclusion

This application note provides a detailed, robust, and scientifically grounded GC-MS protocol for the analysis of 2-fluoro-6-methylaniline and its derivatives. By incorporating a crucial derivatization step, the method overcomes the inherent challenges of analyzing polar aromatic amines, yielding excellent chromatographic performance and sensitivity. The explained causality behind each experimental choice, coupled with integrated self-validation checks, ensures that researchers and quality control professionals can implement this method with confidence to generate accurate, reliable, and defensible data critical for pharmaceutical development and chemical safety.

References

  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Published December 13, 2025. Available from: [Link].

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Published December 13, 2024. Available from: [Link].

  • PubMed. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Available from: [Link].

  • ACS Publications. Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Available from: [Link].

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. Published October 9, 2020. Available from: [Link].

  • Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Published June 24, 2019. Available from: [Link].

  • PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Published September 15, 2005. Available from: [Link].

  • SCION Instruments. Sample preparation GC-MS. Published April 29, 2025. Available from: [Link].

  • Pramod Kumar Pandey. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Published October 8, 2025. Available from: [Link].

  • NSF Public Access Repository. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link].

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Published August 12, 2023. Available from: [Link].

  • Taylor & Francis Online. Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Published February 27, 2025. Available from: [Link].

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Published September 19, 2024. Available from: [Link].

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Published October 18, 2021. Available from: [Link].

  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Published May 10, 1996. Available from: [Link].

  • ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Available from: [Link].

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Published May 20, 2023. Available from: [Link].

  • NIST WebBook. 5-Fluoro-2-methylaniline. Available from: [Link].

  • MIT OpenCourseWare. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

  • University of Arizona. Interpretation of mass spectra. Available from: [Link].

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  • Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methylaniline for Industrial Use

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-6-methylaniline

2-Fluoro-6-methylaniline is a crucial building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its unique structural features, including the presence of a fluorine atom and a methyl group ortho to the amino functionality, impart desirable properties to the resulting products. The fluorine substitution can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active pharmaceutical ingredients (APIs).[3] In the agrochemical sector, this intermediate is integral to the development of modern pesticides and herbicides.[2] The vibrant and stable colorants used in the dye industry also leverage the chemical properties of 2-fluoro-6-methylaniline.[2]

The growing demand for this versatile intermediate necessitates the development of robust, scalable, and economically viable synthetic routes for its industrial production. This application note provides a comprehensive guide to the large-scale synthesis of 2-fluoro-6-methylaniline, detailing two strategic manufacturing pathways, in-depth protocols, and the requisite analytical methods for quality assurance.

Strategic Synthesis Pathway 1: Selective Amination of 2,6-Difluorotoluene

From an industrial perspective, a convergent and atom-economical synthesis is paramount. The most direct and strategically advantageous route to 2-fluoro-6-methylaniline is the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom on 2,6-difluorotoluene with an amino group. This approach is favored due to the increasing availability and cost-effectiveness of 2,6-difluorotoluene, which can be efficiently produced on a large scale via the Halex process from the readily available 2,6-dichlorotoluene.[4]

The core of this strategy lies in controlling the mono-amination to prevent the formation of the di-amino byproduct. This is typically achieved by carefully managing the stoichiometry of the reactants and the reaction conditions.

Diagram of the Synthetic Workflow

A 2,6-Dichlorotoluene B Halex Process (KF, High Temp.) A->B Fluorination C 2,6-Difluorotoluene B->C D Selective Nucleophilic Aromatic Substitution (SNAr) (Aqueous Ammonia, High P, High T) C->D Amination E Crude 2-Fluoro-6-methylaniline D->E F Fractional Vacuum Distillation E->F Purification G Pure 2-Fluoro-6-methylaniline (>99.5% Purity) F->G

Caption: Industrial synthesis workflow for 2-fluoro-6-methylaniline.

Detailed Industrial Protocol: Selective Amination

Materials and Equipment:

  • High-pressure stainless-steel autoclave reactor (minimum 100 bar rating) equipped with a mechanical stirrer, temperature and pressure probes, and a cooling system.

  • 2,6-Difluorotoluene (99% purity)

  • Aqueous ammonia (28-30% solution)

  • Toluene (industrial grade)

  • Sodium hydroxide solution (50%)

  • Vacuum distillation unit with a fractionating column

Protocol:

  • Reactor Charging: Charge the high-pressure autoclave with 2,6-difluorotoluene and toluene as a solvent. A typical industrial ratio would be 1:2 w/w of 2,6-difluorotoluene to toluene.

  • Ammonia Addition: Add a stoichiometric excess of aqueous ammonia. A molar ratio of 1:3 to 1:5 of 2,6-difluorotoluene to ammonia is recommended to favor the mono-amination and suppress the formation of the di-substituted product.

  • Reaction Execution: Seal the reactor and begin agitation. Heat the reaction mixture to a temperature range of 200-250°C. The pressure will rise significantly due to the vapor pressure of ammonia and the solvent at this temperature. The reaction is typically run for 8-12 hours, with progress monitored by in-process control (IPC) sampling and GC analysis.

  • Work-up and Extraction: After the reaction is complete, cool the reactor to ambient temperature. Carefully vent the excess ammonia. Transfer the reaction mixture to a separation vessel. Add water and a 50% sodium hydroxide solution to neutralize any acidic byproducts and to facilitate the separation of the organic layer.

  • Solvent Removal: Separate the organic layer containing the product and unreacted starting material. Wash the organic layer with water to remove any residual salts. Remove the toluene solvent by distillation at atmospheric pressure.

  • Purification: The crude 2-fluoro-6-methylaniline is then purified by fractional vacuum distillation.[5] The product is collected at its boiling point of 89°C at 13 mmHg.[2]

Strategic Synthesis Pathway 2: Reduction of 2-Fluoro-6-nitrotoluene

An alternative industrial route involves the reduction of 2-fluoro-6-nitrotoluene. This pathway is contingent on the availability and economics of the nitrated precursor. The synthesis of 2-fluoro-6-nitrotoluene can be achieved through the nitration of 2-fluorotoluene. The subsequent reduction of the nitro group is a well-established and highly efficient industrial transformation.

Diagram of the Synthetic Workflow

A 2-Fluorotoluene B Nitration (HNO3/H2SO4) A->B Nitration C 2-Fluoro-6-nitrotoluene B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D Reduction E Crude 2-Fluoro-6-methylaniline D->E F Fractional Vacuum Distillation E->F Purification G Pure 2-Fluoro-6-methylaniline (>99.5% Purity) F->G

Caption: Alternative synthesis of 2-fluoro-6-methylaniline.

Detailed Industrial Protocol: Nitro Group Reduction

Materials and Equipment:

  • Hydrogenation reactor equipped with a gas dispersion stirrer, temperature and pressure controls.

  • Palladium on carbon catalyst (5% Pd/C)

  • 2-Fluoro-6-nitrotoluene

  • Methanol (industrial grade)

  • Filter press

  • Vacuum distillation unit

Protocol:

  • Reactor Setup: Charge the hydrogenation reactor with a slurry of 5% Pd/C in methanol.

  • Substrate Addition: Add a solution of 2-fluoro-6-nitrotoluene in methanol to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. The reaction is exothermic and will require cooling to maintain a temperature of 40-60°C. The reaction is monitored by hydrogen uptake and IPC analysis.

  • Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

  • Solvent Removal and Purification: The methanol is removed by distillation, and the resulting crude 2-fluoro-6-methylaniline is purified by fractional vacuum distillation as described in the previous method.

Quantitative Data Summary

ParameterPathway 1: Selective AminationPathway 2: Nitro Reduction
Starting Material 2,6-Difluorotoluene2-Fluoro-6-nitrotoluene
Key Reagents Aqueous AmmoniaHydrogen, Pd/C
Typical Yield 75-85%>95%
Purity (Post-distillation) >99.5%>99.5%
Key Process Considerations High pressure/temperatureHandling of flammable H₂ gas
Waste Products Aqueous ammonia, saltsSpent catalyst, solvent waste

Analytical Quality Control

Ensuring the purity and quality of the final product is critical for its use in pharmaceutical and other high-stakes applications. A combination of chromatographic techniques is recommended for a comprehensive quality control strategy.

Gas Chromatography (GC-FID) for Purity Assay

Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable method for determining the purity of volatile compounds like 2-fluoro-6-methylaniline.

GC-FID Method Parameters:

  • Instrument: Agilent 7890 GC with FID or equivalent

  • Column: HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min

  • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C

This method will allow for the accurate quantification of the main peak corresponding to 2-fluoro-6-methylaniline and the detection of any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for the separation and quantification of non-volatile impurities, including starting materials, byproducts, and degradation products.[6]

HPLC Method Parameters:

  • Instrument: Waters Alliance HPLC system with a photodiode array (PDA) detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

This method is particularly useful for identifying and quantifying trace impurities that may not be well-resolved by GC.

Safety, Handling, and Waste Management

Safety Precautions:

  • 2-Fluoro-6-methylaniline is harmful if swallowed, causes skin irritation, and can cause serious eye damage.

  • All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • The synthesis pathways described involve high pressures, flammable gases, and corrosive materials. All operations must be conducted by trained personnel in appropriately rated equipment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Waste Management:

  • Aqueous waste streams should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of in accordance with local environmental regulations.

  • Spent palladium catalyst from the hydrogenation process should be recovered and recycled.

Conclusion

The large-scale synthesis of 2-fluoro-6-methylaniline is a critical process for the pharmaceutical and chemical industries. The selective amination of 2,6-difluorotoluene represents a modern and efficient industrial route, while the reduction of 2-fluoro-6-nitrotoluene provides a reliable alternative. By implementing robust process controls, rigorous analytical quality control, and stringent safety protocols, high-purity 2-fluoro-6-methylaniline can be consistently and economically produced to meet the growing global demand.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
  • AMS Biotechnology (Europe) Ltd. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • DEA.gov. SFL6 Summary of Validated Methods. [Link]

  • PureSynth. 2-Fluoro-6-Methylaniline 98.0%. [Link]

  • Google Patents.
  • ResearchGate. Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. [Link]

  • Semantic Scholar. Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

  • European Patent Office. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. [Link]

  • ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

  • ResearchGate. Synthesis technique of 2-methyl-6-nitroaniline. [Link]

  • Veranova. Separations and Purifications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-6-nitrotoluene. [Link]

  • Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • National Center for Biotechnology Information. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. [Link]

  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Eureka. Preparation method of 2-halogen-6-alkylthio toluene. [Link]

  • Impactfactor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-fluoro-6-methylaniline?

A1: The two most prevalent synthetic pathways to 2-fluoro-6-methylaniline are:

  • Route A: Catalytic Hydrogenation of 2-Fluoro-6-methylnitrobenzene. This is a widely used method involving the reduction of the corresponding nitro compound.

  • Route B: N-methylation of 2-Fluoroaniline. This route involves the introduction of a methyl group to the nitrogen atom of 2-fluoroaniline.

Q2: What are the primary side reactions I should be aware of during the catalytic hydrogenation of 2-fluoro-6-methylnitrobenzene (Route A)?

A2: The primary side reactions involve the incomplete reduction of the nitro group, leading to the formation of various dimeric and intermediate species. These byproducts arise from the complex reaction network of nitroarene reduction. Common side products include:

  • Azoxy compounds (2,2'-difluoro-6,6'-dimethylazoxybenzene)

  • Azo compounds (2,2'-difluoro-6,6'-dimethylazobenzene)

  • Hydrazo compounds (2,2'-difluoro-6,6'-dimethylhydrazobenzene) [1][2][3][4]

The formation of these impurities is highly dependent on the catalyst, reaction conditions (temperature, pressure), and the reducing agent used.[5]

Q3: I am observing over-methylation during the synthesis from 2-fluoroaniline (Route B). How can I minimize the formation of N,N-dimethyl-2-fluoro-6-methylaniline?

A3: Over-methylation is a frequent challenge in the N-methylation of anilines, leading to the formation of the tertiary amine, N,N-dimethyl-2-fluoro-6-methylaniline.[6][7][8][9] To mitigate this, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to 2-fluoroaniline.

  • Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can favor mono-methylation.

  • Choice of Methylating Agent: The choice of methylating agent can significantly impact selectivity. For instance, dimethyl carbonate in the presence of a suitable catalyst has been shown to provide high selectivity for mono-methylation.

Q4: Can impurities in my starting materials affect the synthesis?

A4: Absolutely. The purity of your starting materials, such as 2-fluoro-6-methylnitrobenzene or 2-fluoroaniline, is critical. Impurities in these precursors can lead to the formation of undesired byproducts that may be difficult to separate from the final product. For example, isomeric impurities in the starting nitro compound will lead to a mixture of isomeric anilines. It is crucial to use highly pure starting materials or to purify them before use.[10][11][12]

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the synthesis of 2-fluoro-6-methylaniline.

Troubleshooting Guide 1: Catalytic Hydrogenation of 2-Fluoro-6-methylnitrobenzene
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 2-fluoro-6-methylaniline Incomplete reaction.- Increase reaction time or hydrogen pressure. - Ensure the catalyst is active. - Check the purity of the starting material.
Catalyst poisoning.- Use a higher catalyst loading. - Purify the starting material to remove potential catalyst poisons (e.g., sulfur compounds).
Presence of azoxy, azo, or hydrazo impurities Incomplete reduction or side reactions.[1][3]- Optimize the catalyst system (e.g., catalyst type, loading). - Adjust reaction parameters (temperature, pressure, solvent). - Consider a different reducing agent.
Dehalogenation (loss of fluorine) Harsh reaction conditions or inappropriate catalyst.- Use a milder reducing agent or catalyst. - Lower the reaction temperature and pressure.
Troubleshooting Guide 2: N-methylation of 2-Fluoroaniline
Observed Issue Potential Cause(s) Recommended Action(s)
Formation of N,N-dimethyl-2-fluoro-6-methylaniline Over-methylation due to excess methylating agent or harsh conditions.[6][7]- Use a stoichiometric amount of the methylating agent. - Lower the reaction temperature and shorten the reaction time. - Consider a more selective methylating agent (e.g., dimethyl carbonate).
Presence of unreacted 2-fluoroaniline Incomplete reaction.- Increase the equivalents of the methylating agent. - Prolong the reaction time or increase the temperature cautiously.
Formation of quaternary ammonium salt Excessive methylation.- Strictly control the stoichiometry of the methylating agent.
Difficult purification Similar physical properties of product and byproducts.- Optimize the purification method (e.g., column chromatography with a specific eluent system, distillation under reduced pressure).

III. Experimental Protocols & Mechanisms

Protocol 1: Catalytic Hydrogenation of 2-Fluoro-6-methylnitrobenzene

Materials:

  • 2-Fluoro-6-methylnitrobenzene

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-fluoro-6-methylnitrobenzene in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-methylaniline.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Mechanism of Side Reaction Formation (Nitroarene Reduction):

The reduction of a nitro group to an amine proceeds through several intermediates. Side reactions occur when these intermediates react with each other or with the starting material.

G cluster_dimers Dimeric Byproducts Nitro Ar-NO2 (2-Fluoro-6-methylnitrobenzene) Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy compound) Nitroso->Azoxy Condensation with Hydroxylamine Aniline Ar-NH2 (2-Fluoro-6-methylaniline) Hydroxylamine->Aniline Reduction Azo Ar-N=N-Ar (Azo compound) Azoxy->Azo Reduction Hydrazo Ar-NH-NH-Ar (Hydrazo compound) Azo->Hydrazo Reduction Hydrazo->Aniline Reductive Cleavage

Caption: Pathway of nitroarene reduction and formation of dimeric byproducts.

Protocol 2: N-methylation of 2-Fluoroaniline

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate (methylating agent and solvent)

  • Basic catalyst (e.g., potassium carbonate or a solid base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline, dimethyl carbonate, and the basic catalyst.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the catalyst.

  • Remove the excess dimethyl carbonate by distillation.

  • The crude product can be purified by vacuum distillation or column chromatography to separate the desired N-methylaniline from any unreacted starting material and the N,N-dimethylated byproduct.

Mechanism of Over-methylation:

The mono-methylated product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation reaction.

G Aniline Ar-NH2 (2-Fluoroaniline) Monomethyl Ar-NH(CH3) (2-Fluoro-6-methylaniline) Aniline->Monomethyl First Methylation Dimethyl Ar-N(CH3)2 (N,N-Dimethyl-2-fluoro-6-methylaniline) Monomethyl->Dimethyl Second Methylation (Over-methylation) MethylatingAgent Methylating Agent (e.g., Dimethyl Carbonate) MethylatingAgent->Aniline MethylatingAgent->Monomethyl

Caption: Reaction pathway showing the formation of the over-methylation byproduct.

IV. Data Summary

The following table summarizes the key aspects of the two primary synthetic routes to 2-fluoro-6-methylaniline.

Parameter Route A: Catalytic Hydrogenation Route B: N-methylation
Starting Material 2-Fluoro-6-methylnitrobenzene2-Fluoroaniline
Common Side Reactions Formation of azoxy, azo, and hydrazo compounds; potential dehalogenation.Over-methylation to form N,N-dimethyl-2-fluoro-6-methylaniline.
Key Control Parameters Catalyst type and activity, hydrogen pressure, temperature.Stoichiometry of methylating agent, reaction temperature, and time.
Purification Challenges Separation of closely related dimeric byproducts.Separation of mono- and di-methylated products with similar polarities.

V. References

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  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. (2010). Available at: [Link]

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  • A kind of synthetic method of 2,6-dimethylnitrobenzene. Google Patents. (2021). Available at:

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  • 2-Fluoronitrobenzene. Wikipedia. (n.d.). Available at: [Link]

  • 2-Fluoro-6-nitroanisole. PubChem. (n.d.). Available at: [Link]

  • Over Methylation Explained: Causes & Symptoms. Holistic Doctor. (2024). Available at: [Link]

  • Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Dan Purser MD. (n.d.). Available at: [Link]

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  • Is Overmethylation The Cause of Your Anxiety?. Dr. Jill Carnahan, MD. (2018). Available at: [Link]

  • MTHFR and Overmethylation: Causes, Symptoms, and Support. Methyl-Life® Supplements. (2025). Available at: [Link]

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Technical Support Center: Purification of 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, chemists, and drug development professionals who require high-purity 2-fluoro-6-methylaniline for downstream synthesis.

Anilines are notoriously susceptible to oxidation and thermal degradation, often resulting in dark, tarry crude mixtures. As a Senior Application Scientist, I have structured this guide not just as a set of instructions, but as a causality-driven, self-validating methodology. Understanding why a step is performed is critical to mastering the purification of electron-rich aromatics.

Physicochemical Data & Distillation Parameters

Before initiating any purification, you must establish the physical boundaries of your target molecule. The following table summarizes the critical parameters required to execute a successful distillation.

ParameterValueCausality / Technical Relevance
CAS Number 443-89-0Unique identifier for 2-fluoro-6-methylaniline[1].
Molecular Weight 125.14 g/mol Required for stoichiometric calculations in downstream assays[1].
Boiling Point (Atmospheric) ~180 - 184 °CHigh temperatures promote thermal degradation and rapid oxidation of the amine group.
Boiling Point (Vacuum) 88 - 89 °C at 13 mmHgTarget distillation range. Lowering the pressure mitigates thermal stress[2].
Density 1.08 - 1.12 g/mLUseful for volumetric aliquoting and phase separation during liquid-liquid extraction.
Appearance (Pure) Colorless to light yellow liquidVisual indicator of purity. A dark brown or red tint indicates the presence of oxidized polymeric impurities[2].
Standard Operating Procedure: Self-Validating Vacuum Distillation

The Scientific Rationale: Distilling anilines at atmospheric pressure (~184 °C) causes the electron-rich ring to oxidize and polymerize. Vacuum distillation drops the boiling point to ~88 °C[2], preserving molecular integrity. Furthermore, the strategic addition of zinc dust prevents in-situ oxidation by acting as a sacrificial reducing agent[3].

Step-by-Step Methodology

Step 1: Pre-Drying (Water Removal)

  • Action: Add solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (approx. 5% w/v) to the crude 2-fluoro-6-methylaniline[4]. Stir at room temperature for 2-4 hours.

  • Causality: Water forms azeotropes with anilines and causes severe, dangerous bumping during vacuum distillation. NaOH/KOH effectively sequesters water and neutralizes trace acidic impurities that could catalyze polymerization.

  • Validation Check: Observe the liquid. It should transition from cloudy to visibly clear. If cloudiness persists, water is still present; add more desiccant.

Step 2: Filtration and Zinc Addition

  • Action: Filter the dried crude liquid into a round-bottom distillation flask to remove the hydroxide pellets. Add 1-2% (w/w) fine zinc dust to the flask[3].

  • Causality: Zinc acts as a reducing agent. During heating, it reduces any oxidized, highly colored byproducts (like quinone imines or azo compounds) back to the colorless aniline, ensuring the distillate remains pristine[3].

Step 3: Apparatus Assembly

  • Action: Assemble a short-path vacuum distillation setup utilizing a Vigreux column. Lightly grease all ground-glass joints with high-vacuum silicone grease.

  • Causality: The Vigreux column provides the necessary theoretical plates to separate the product from close-boiling impurities (e.g., unreacted fluorotoluene isomers) without introducing excessive holdup volume.

Step 4: Vacuum Equilibration (Critical Validation Step)

  • Action: Apply vacuum (target: 13 mmHg) before applying any heat to the oil bath.

  • Validation Check: Monitor your digital manometer. The pressure must hold steady at 13 mmHg for at least 5 minutes. If the pressure fluctuates, you have a leak. Do not apply heat until the vacuum is perfectly stable; introducing oxygen at elevated temperatures will instantly oxidize the aniline.

Step 5: Distillation and Fraction Collection

  • Action: Gradually heat the oil bath to ~105-110 °C. Collect the main fraction distilling at 88-89 °C (at 13 mmHg)[2].

  • Validation Check: The distillate must be a clear, colorless liquid. A yellow tint in the main fraction indicates either a vacuum leak (oxygen ingress) or a distillation rate that is too rapid (entrainment of impurities).

Visual Workflow: Distillation Logic & Troubleshooting

G Start Crude 2-Fluoro-6-methylaniline Dry Dry over NaOH/KOH (Removes H2O) Start->Dry Zinc Add Zinc Dust (1-2% w/w) (Reduces oxidized impurities) Dry->Zinc Vac Apply Vacuum (13 mmHg) Zinc->Vac CheckVac Is Vacuum Stable? Vac->CheckVac FixLeak Check joints & regrease CheckVac->FixLeak No Distill Heat & Distill (Collect at 88-89 °C) CheckVac->Distill Yes FixLeak->Vac CheckColor Is Distillate Colorless? Distill->CheckColor Reject Reject Fraction (Check for air leak / Add more Zn) CheckColor->Reject No (Yellow/Brown) Success Pure 2-Fluoro-6-methylaniline CheckColor->Success Yes

Logical workflow for the vacuum distillation and troubleshooting of 2-fluoro-6-methylaniline.

Troubleshooting & FAQs

Q1: My crude starting mixture is pitch black. Can I still recover pure 2-fluoro-6-methylaniline? A: Yes. Anilines turn black due to trace oxidation products (polymeric quinoid structures) which have extremely high molar extinction coefficients. The actual mass of the impurity is usually very low. Ensure you add the zinc dust prior to distillation[3]; the zinc will reduce these highly colored species, and the heavy, non-volatile polymers will remain safely in the distillation pot.

Q2: The liquid is bumping violently in the distillation flask, even with vigorous magnetic stirring. How do I fix this? A: Bumping in aniline distillation is primarily caused by trace water[4]. If you skipped the NaOH/KOH drying step, water (which boils much lower than the aniline) will vaporize explosively under vacuum. Resolution: Break the vacuum, let the flask cool to room temperature, and add solid NaOH pellets. Let it sit for a few hours, filter, and restart. Alternatively, use a capillary bleed tube to introduce a microscopic stream of inert gas (Nitrogen or Argon) to provide nucleation sites for smooth boiling.

Q3: The distillation temperature is reading much lower than 88 °C, but liquid is coming over. What is happening? A: You are likely pulling a stronger vacuum than 13 mmHg, or you are distilling a water-azeotrope. If your vacuum pump is highly efficient (e.g., pulling 1 mmHg), the boiling point of 2-fluoro-6-methylaniline will drop significantly (closer to 50-60 °C). Resolution: Always correlate your thermometer reading with an accurate digital vacuum gauge. Use a pressure-temperature nomograph to adjust your expected boiling point based on your exact system pressure.

Q4: Why is my collected fraction turning yellow after a few days on the bench? A: 2-Fluoro-6-methylaniline is light-sensitive and easily oxidized by atmospheric oxygen[4]. Resolution: The pure product must be flushed with Argon or Nitrogen immediately after collection, stored in a tightly sealed amber glass vial to block UV light, and kept refrigerated (2-8 °C) to ensure long-term stability[2].

References
  • SynQuest Laboratories. "2-Fluoro-6-methylaniline Safety Data Sheet".
  • Sigma-Aldrich. "2-Fluoro-6-methylaniline 97% 443-89-0".
  • Sciencemadness Discussion Board. "Steam distillation of aniline".
  • ECHEMI. "62-53-3, Aniline Formula, Use and Manufacturing".

Sources

Technical Support Center: Purifying 2-Fluoro-6-methylaniline via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on removing impurities from 2-fluoro-6-methylaniline through crystallization. As a versatile intermediate in the pharmaceutical and dye industries, its purity is paramount for successful downstream applications[1]. This guide is structured to address common challenges and provide field-proven solutions, moving beyond a simple protocol to explain the scientific reasoning behind each step.

Section 1: Safety First - Hazard Overview

Before commencing any experimental work, it is crucial to understand and mitigate the risks associated with 2-fluoro-6-methylaniline. This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood[2][3].

Hazard Class GHS Classification Precautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowed[4]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed[2].
Skin Corrosion/Irritation H315: Causes skin irritation[4]Wear protective gloves and clothing. Wash skin thoroughly after handling[2].
Serious Eye Damage H318: Causes serious eye damage[4]Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes[2].
Target Organ Toxicity H335: May cause respiratory irritation[4]Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area[2].
Section 2: Understanding the Challenge - Properties & Common Impurities

Effective purification begins with understanding the material's physical properties and the nature of the impurities you aim to remove.

Key Physical Properties

The low melting point of 2-fluoro-6-methylaniline is a critical factor that heavily influences solvent selection and the crystallization procedure itself.

Property Value Source(s)
CAS Number 443-89-0[1][2]
Appearance Colorless to light yellow/orange liquid or solid[1]
Melting Point 28 - 30 °C[1]
Boiling Point 89 °C @ 13 mmHg[1]
Density ~1.082 g/mL at 25 °C
Purity (Typical) 97% - ≥98%[1]
Common Impurities

Aniline derivatives are susceptible to specific types of impurities that crystallization is well-suited to remove:

  • Oxidation Products: Exposure to air and light can cause anilines to form colored impurities, often appearing as a yellow or brown discoloration[5][6].

  • Unreacted Starting Materials: Residual precursors from the synthesis of the compound.

  • Reaction Byproducts: Isomers or related compounds formed during the synthesis.

  • Water: Many amines are hygroscopic and can absorb atmospheric moisture[7].

Section 3: The Crystallization Workflow - A Step-by-Step Protocol

This protocol describes a general methodology using a mixed-solvent system, which offers excellent control over the purification process. The principle relies on dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization[8].

General Crystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Select Solvent System B Dissolve Crude Product in 'Good' Solvent A->B Minimal hot solvent C Hot Filtration (Optional, for insolubles) B->C D Add 'Poor' Solvent (Anti-Solvent) to Cloud Point B->D If no insolubles C->D E Cool Slowly (Room Temp -> Ice Bath) D->E Induces supersaturation F Collect Crystals (Vacuum Filtration) E->F Maximizes yield G Wash with Cold Solvent Mixture F->G Removes mother liquor H Dry Crystals G->H G A Start: Perform small-scale solubility tests B Is it soluble in a hot solvent but insoluble in the same cold solvent? A->B C Use that single solvent for crystallization. B->C Yes D Identify a 'Good' Solvent (dissolves compound well) B->D No E Identify a 'Poor' Solvent (compound is insoluble) D->E F Are the two solvents miscible? E->F G Use this pair for mixed-solvent crystallization. F->G Yes H Choose a different 'poor' solvent. F->H No H->E

Caption: A decision tree for selecting a crystallization solvent.

Q2: What is the role of activated charcoal and when should I use it?

  • A2: Activated charcoal is a form of carbon with a high surface area and porosity. It is excellent at adsorbing large, flat, conjugated molecules, which are often the source of color in organic compounds.[8] Use it when your initial hot solution has a noticeable color (e.g., yellow, brown) that you want to remove. It should always be filtered out of the hot solution before cooling.

Q3: How can I confirm the purity of my recrystallized product?

  • A3: Purity should be assessed using multiple analytical techniques.

    • Melting Point Analysis: A sharp melting point range that is close to the literature value (28-30 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

    • Chromatography (TLC, GC, HPLC): These techniques are excellent for separating and detecting trace impurities. A single spot (TLC) or peak (GC/HPLC) suggests high purity.

    • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and reveal the presence of impurities through unexpected peaks.[9]

Q4: My starting material is a dark oil. Should I distill it before crystallization?

  • A4: For heavily contaminated or dark, oily starting materials, a preliminary purification by vacuum distillation can be highly beneficial.[6] Distillation is effective at removing non-volatile impurities and highly colored polymers. The distilled, cleaner fraction can then be further purified by crystallization to remove closely related impurities that have similar boiling points.

References
  • PubChem. 2-Fluoro-6-methylaniline. [Link]

  • JoVE. (2020). Recrystallization - Procedure. [Link]

  • Cram. Recrystallization Of Acetanilide From Aniline. [Link]

  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

  • Scribd. Recrystallization. [Link]

  • National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Capot Chemical. MSDS of 2-Fluoro-N-methylaniline. [Link]

  • PubChem. 2-Fluoro-N-methylaniline. [Link]

  • Reddit. Purify and dry aniline?. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • International Union of Crystallography. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. [Link]

  • Cheméo. 2-Fluoro-5-methylaniline (CAS 452-84-6). [Link]

Sources

Technical Support Center: 2-Fluoro-6-methylaniline Scale-Up & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that scaling up reactions involving 2-fluoro-6-methylaniline presents unique chemo-mechanical challenges. Whether you are synthesizing this intermediate via the catalytic hydrogenation of 2-fluoro-6-methylnitrobenzene or utilizing it as a sterically hindered nucleophile in Buchwald-Hartwig aminations, controlling reaction kinetics and catalyst stability is paramount.

This guide provides field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure your scale-up is safe, high-yielding, and reproducible.

Core Reaction Workflow

Caption: Workflow for 2-fluoro-6-methylaniline synthesis and downstream amination.

Module 1: Synthesis Scale-Up (Catalytic Hydrogenation)

Troubleshooting FAQs

Q1: During the scale-up of 2-fluoro-6-methylnitrobenzene hydrogenation, we are observing a dangerous accumulation of the hydroxylamine intermediate. How do we mitigate this? Causality: Heterogeneous hydrogenation of nitroaromatics proceeds sequentially via nitroso and hydroxylamine intermediates. If the gas-liquid mass transfer of H₂ is slower than the intrinsic chemical kinetics of the first reduction steps, the catalyst surface becomes starved of hydrogen. Consequently, the highly energetic hydroxylamine intermediate accumulates. Upon scale-up from lab to pilot plant, the volumetric mass transfer coefficient (


) typically drops, exacerbating this starvation[1].
Solution:  You must force the reaction into a kinetically limited regime. Increase the agitation rate, optimize the impeller design for gas dispersion, or transition to a micro-packed bed reactor, which significantly enhances gas-liquid mass transfer compared to traditional batch reactors[2].

Q2: We are detecting significant levels of des-fluoro impurities (2-methylaniline) during the hydrogenation step. What drives this defluorination? Causality: Hydrodehalogenation is a notorious side reaction in Pd-catalyzed hydrogenations of haloaromatics. The cleavage of the C-F bond is highly dependent on both temperature and prolonged reaction times (often a secondary symptom of the mass-transfer limitations mentioned above)[1]. Highly active edge sites on standard Pd/C catalysts readily insert into the C-F bond. Solution: Switch to a modified catalyst. Doping the Pd/C catalyst with poisons like vanadium or sulfur selectively deactivates the highly energetic sites responsible for dehalogenation while leaving the sites necessary for nitro reduction intact. Strictly control the exotherm to maintain the temperature below 45°C.

Quantitative Data: Hydrogenation Catalyst Screening
Catalyst SystemLoading (wt%)Temp (°C)H₂ Pressure (bar)Conversion (%)Des-Fluoro Impurity (%)Hydroxylamine Accumulation
5% Pd/C (Standard)5.0605>994.2High
5% Pt/C5.0605850.5Very High
5% Pd/C (V-doped) 2.5 40 10 >99 <0.1 Low
Experimental Protocol: Kilogram-Scale Catalytic Hydrogenation

This protocol is designed as a self-validating system; each step includes an In-Process Control (IPC) to verify the mechanistic success of the previous action.

  • Catalyst Slurry Preparation: Suspend 2.5 wt% Vanadium-doped 5% Pd/C in methanol under nitrogen.

    • Validation: Perform a visual inspection and particle size distribution (PSD) check. A monodisperse suspension confirms the absence of catalyst agglomeration, ensuring maximum surface area for gas-liquid-solid mass transfer.

  • Reactor Pressurization & Mass Transfer Check: Charge the 2-fluoro-6-methylnitrobenzene solution. Pressurize with H₂ to 10 bar and set agitation to 500 RPM.

    • Validation: Monitor the initial H₂ uptake rate via a mass flow controller. If the uptake curve exhibits an exponential decay, the system is safely under kinetic control. If the curve is strictly linear, the system is mass-transfer limited; agitation must be increased immediately to prevent hydroxylamine buildup[1].

  • Thermal Control: Maintain the reaction temperature strictly at 40°C.

    • Validation: The internal thermocouple must show a

      
       of <2°C between the jacket and the reaction mass after the initial exotherm. A larger 
      
      
      
      indicates insufficient cooling, which exponentially increases the rate of the des-fluoro side reaction[1].
  • End-of-Reaction (EoR) Profiling: Once H₂ uptake ceases, sample the reactor.

    • Validation: HPLC analysis must show <0.1% hydroxylamine and <0.1% 2-methylaniline before filtration. If hydroxylamine is >0.1%, hold at temperature for an additional 60 minutes.

Module 2: Downstream Applications (Buchwald-Hartwig Amination)

Troubleshooting FAQs

Q3: When using 2-fluoro-6-methylaniline in a Buchwald-Hartwig amination, our conversion stalls at 60%. What causes this catalyst deactivation? Causality: 2-fluoro-6-methylaniline is severely sterically hindered (due to the ortho-methyl and ortho-fluoro groups) and electronically deactivated compared to simple anilines. This makes the amine coordination and subsequent deprotonation steps sluggish. Furthermore, in polar solvents, if an inappropriate base is used, the base can form a complex with the palladium center, creating an overly stable resting state that halts the catalytic cycle[3]. Solution: Transition to a highly active, sterically demanding ligand. Bulky biarylphosphines like t-BuXPhos[4] or N-heterocyclic carbene (NHC) ligands (e.g., IPr*) force the reductive elimination step and prevent the formation of inactive Pd-dimers.

Q4: How can we transition the Buchwald-Hartwig amination of this hindered aniline from batch to continuous flow to improve throughput? Causality: Batch processes suffer from long reaction times and potential thermal degradation of the catalyst. Continuous flow improves mixing and heat transfer but faces a critical mechanical challenge: the inorganic bases (e.g., Cs₂CO₃) and salt byproducts (e.g., NaBr) precipitate and rapidly clog microreactors. Solution: Utilize a homogeneous base (like soluble alkoxides or DBU) or a biphasic system. Alternatively, employ a robust, recyclable NHC catalyst (like [Pd(IPr*)(cin)Cl]) that remains stable in the organic phase, allowing for continuous in-line aqueous extraction of the salt byproducts without losing the catalyst[5].

Mechanistic Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination with 2-fluoro-6-methylaniline.

Quantitative Data: Base & Ligand Optimization
Ligand / PrecatalystBaseSolventModeYield (%)Catalyst Turnover Number (TON)
BINAPCs₂CO₃TolueneBatch45450
t-BuXPhosNaOtBuTolueneBatch88880
[Pd(IPr*)(cin)Cl] KHMDS THF Flow 94 >2500
Experimental Protocol: Continuous Flow Buchwald-Hartwig Amination

This protocol is designed as a self-validating system for continuous manufacturing.

  • Pre-catalyst Activation: Mix [Pd(IPr*)(cin)Cl] precatalyst with the aryl halide and 2-fluoro-6-methylaniline in THF.

    • Validation: The solution must remain homogeneous and clear yellow. Precipitation indicates substrate incompatibility with the solvent system, requiring a switch to a more polar aprotic solvent like 2-MeTHF.

  • Base Integration: Pump the substrate/catalyst stream to a T-mixer, intersecting with a stream of soluble base (KHMDS in THF).

    • Validation: Monitor the inline FTIR at the mixing zone. The disappearance of the free amine N-H stretch and the appearance of the Pd-amido complex signature confirms successful deprotonation and coordination without resting-state degradation[3].

  • Steady-State Flow: Pass the combined stream through a heated residence time coil (90°C, 15 min residence time).

    • Validation: Monitor reactor backpressure. A stable pressure profile (±0.5 bar) validates that no inorganic salts are precipitating to cause clogging, a primary failure mode in flow aminations[5].

  • In-line Quench and Separation: Intersect the product stream with aqueous NH₄Cl in a membrane separator.

    • Validation: Phase separation must yield a purely organic product stream. ICP-MS of the aqueous waste must show <5 ppm Pd, validating the retention of the bulky NHC-Pd catalyst in the organic phase for potential downstream recycling[5].

References

  • Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes Source: NC State Repository URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Recyclable NHC Catalyst for the Development of a Generalized Approach to Continuous Buchwald-Hartwig reaction and work-up Source: CORE URL
  • Methodology in organic synthesis (Buchwald-Hartwig cross-coupling)
  • Application of Continuous Flow Hydrogenation with Micropacked Bed Reactors on Manufacturing Scale Source: PharmaBlock URL

Sources

preventing over-alkylation in 2-fluoro-6-methylaniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the selective N-alkylation of 2-fluoro-6-methylaniline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of this reaction and prevent the common pitfall of over-alkylation.

The Challenge: Controlling Reactivity in Aniline Alkylation

Direct N-alkylation of anilines is a cornerstone of synthetic chemistry, yet it presents a persistent challenge: the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[1][2] This increased reactivity can lead to a "runaway" reaction, producing significant quantities of the undesired N,N-dialkylated byproduct and, in some cases, even a quaternary ammonium salt.[1][3]

For a substrate like 2-fluoro-6-methylaniline, the steric hindrance provided by the ortho-substituents introduces another layer of complexity.[4][5] While this bulkiness can help suppress the second alkylation, it may also impede the desired initial reaction. This guide provides the strategic insights needed to balance these factors and achieve high selectivity for the mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What exactly is over-alkylation in the context of 2-fluoro-6-methylaniline reactions?

A: Over-alkylation is the sequential reaction where the desired mono-N-alkylated product acts as a nucleophile itself, reacting with another molecule of the alkylating agent. This forms the N,N-dialkylated tertiary amine as a byproduct. The core issue is that the electron-donating nature of the first alkyl group added to the nitrogen increases the electron density on the nitrogen atom, making the secondary amine product a stronger nucleophile than the starting 2-fluoro-6-methylaniline.[1]

Caption: Reaction pathway showing desired mono-alkylation (k1) and subsequent over-alkylation (k2).

Q2: How does the steric hindrance from the ortho-fluoro and methyl groups affect the reaction?

A: The bulky methyl group and the fluoro group at the ortho positions (2 and 6) create significant steric hindrance around the amino group.[4][6] This has a dual effect:

  • Reduced Reactivity: It shields the nitrogen's lone pair, making the amine less nucleophilic and slowing down the rate of both the first and second alkylation steps compared to unhindered anilines like aniline itself.[5]

  • Enhanced Selectivity: The steric hindrance is more pronounced after the first alkyl group is added. This increased crowding makes the second alkylation step (k2) more difficult, which can be leveraged to favor the mono-alkylated product.

Q3: What are the primary strategies to promote selective mono-alkylation?

A: The key is to manipulate the reaction kinetics to favor the first alkylation (k1) over the second (k2). The main strategies are:

  • Stoichiometric Control: Using a large excess of the aniline relative to the alkylating agent.[1]

  • Reaction Condition Optimization: Employing lower temperatures to exploit differences in activation energy between the two steps.[1]

  • Reagent Choice: Using less reactive alkylating agents or leveraging alternative methodologies like reductive amination.[2][3]

  • Catalyst Selection: Using shape-selective catalysts like zeolites that can sterically disfavor the formation of the bulkier di-alkylated product.[7]

Q4: Are there more reliable alternatives to direct alkylation with alkyl halides?

A: Absolutely. For controlled and selective mono-alkylation, Reductive Amination is a superior and widely adopted method.[2][8] This one-pot process involves reacting the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Since the imine intermediate does not possess a highly nucleophilic nitrogen, over-alkylation is effectively prevented.[2] Another modern approach is the "Borrowing Hydrogen" strategy, which uses alcohols as alkylating agents with a transition metal catalyst, producing only water as a byproduct.[1]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity?

This is the most common issue encountered. Here are the potential causes and their solutions:

Potential CauseScientific Rationale & Solution
Unfavorable Stoichiometry The molar ratio of the alkylating agent to the aniline is too high (e.g., 1:1 or higher). This provides ample opportunity for the more nucleophilic mono-alkylated product to react again. Solution: Increase the molar ratio of 2-fluoro-6-methylaniline to the alkylating agent. A starting point of 3 to 5 equivalents of the aniline is recommended. This ensures the alkylating agent is statistically more likely to encounter a primary amine.[9][10]
High Reaction Temperature Higher temperatures provide sufficient energy to overcome the steric barrier for the second alkylation, increasing the rate of the undesired reaction (k2). Solution: Lower the reaction temperature. If the reaction is slow at room temperature, try running it at 0 °C or even lower. This can increase the kinetic discrimination between the first and second alkylation steps.[1]
Highly Reactive Alkylating Agent Highly reactive agents like methyl iodide react so quickly that they are less selective. The leaving group ability (I > Br > Cl) directly impacts reactivity. Solution: Switch to a less reactive alkylating agent. For example, if you are using an alkyl iodide, try the corresponding alkyl bromide. This slower reaction can be easier to control.
High Local Concentration of Alkylating Agent Adding the alkylating agent all at once creates a high local concentration, promoting the fast follow-on reaction with the newly formed product. Solution: Employ slow, dropwise addition of the alkylating agent to the solution of the aniline using a syringe pump over several hours. This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant primary amine.[10]

Problem: The reaction is very slow or gives a low yield, even after extended time.

This often occurs due to the inherent steric hindrance of the substrate.

Potential CauseScientific Rationale & Solution
Insufficient Base Strength The reaction generates an acid (HX) as a byproduct, which protonates the aniline, rendering it non-nucleophilic. An inadequate base will not effectively neutralize this acid. Solution: Ensure at least one equivalent of a non-nucleophilic base is used. For this hindered aniline, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) may be necessary to deprotonate a portion of the amine or effectively scavenge the acid byproduct.
Poor Leaving Group The leaving group on your alkylating agent is not sufficiently labile (e.g., -Cl, -OTs under mild conditions). Solution: Switch to an alkylating agent with a better leaving group (e.g., use an alkyl bromide or iodide). Alternatively, the reaction temperature can be moderately increased, but this must be balanced against the risk of over-alkylation. Monitor carefully with TLC or GC-MS.
Steric Hindrance is Too High for Conditions The combination of the hindered aniline and a bulky alkylating agent may make the Sₙ2 reaction kinetically unfeasible under the chosen conditions. Solution: If direct alkylation is failing, this is a strong indicator that an alternative method is required. Switch to a Reductive Amination protocol. This approach is far less sensitive to steric effects on the amine side.[8]

Problem: How can I effectively separate the mono- and di-alkylated products?

Separation can be challenging due to similar polarities.[10]

MethodDescription & Rationale
Column Chromatography This is the most direct method. The tertiary di-alkylated amine is typically less polar than the secondary mono-alkylated amine (which can act as a hydrogen bond donor). Tip: Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) on a long silica gel column to achieve the best separation.
Derivatization with Phthalic Anhydride This classic chemical method exploits the difference in reactivity between secondary and tertiary amines.[11] The mono-alkylated (secondary) amine reacts with phthalic anhydride to form a high-boiling point phthalamic acid, while the di-alkylated (tertiary) amine does not react. The unreacted tertiary amine can then be removed by distillation or extraction. The phthalamic acid can then be hydrolyzed back to the pure secondary amine.[10][11]

Key Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Stoichiometry

This protocol aims to maximize mono-alkylation by using an excess of the aniline.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-6-methylaniline (3.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous DMF.

  • Addition: Cool the mixture to 0 °C in an ice bath. Add the alkylating agent (e.g., alkyl bromide, 1.0 eq.) dropwise via a syringe over 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the alkylating agent and the ratio of mono- to di-alkylated product.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination (Superior Alternative)

This is the recommended method for clean, selective mono-alkylation.[2]

  • Imine Formation: In a round-bottom flask, dissolve 2-fluoro-6-methylaniline (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. The addition can be exothermic; maintain the temperature at or below room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours until the imine intermediate is fully consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often very clean, but can be further purified by column chromatography if necessary.

Caption: A workflow for troubleshooting common issues in the alkylation of 2-fluoro-6-methylaniline.

References
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15570–15579. Available at: [Link]

  • Jiang, L., Ni, L., Tang, X., Baell, J. B., Huang, F., & Ren, L. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(22), 15633-15637. Available at: [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Available at: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Available at: [Link]

  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Available at: [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Supporting Information for: Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Available at: [Link]

  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, November 25). Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Gicquel, M., et al. (2018). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications, 54(80), 11232-11235. Available at: [Link]

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • Deeba, M., & Ford, M. E. (1991). U.S. Patent No. 5,004,829. U.S. Patent and Trademark Office.
  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Available at: [Link]

  • National Institutes of Health. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Available at: [Link]

  • ResearchGate. (2025, July 7). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Available at: [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • SciSpace. (2007). Methods for purifying and producing aniline. Available at: [Link]

  • Google Patents. (n.d.). Preparation of alkyl anilines.
  • SpringerLink. (n.d.). Methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-6-methylaniline in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-fluoro-6-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges related to the stability of 2-fluoro-6-methylaniline under various reaction conditions. Our aim is to provide in-depth, field-proven insights and actionable protocols to mitigate degradation and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-fluoro-6-methylaniline has developed a yellow or brownish tint upon storage. What is causing this discoloration and is it still usable?

A1: The discoloration of 2-fluoro-6-methylaniline is a common observation and is primarily due to oxidation.[1] Like many anilines, the electron-rich aromatic ring and the amino group are susceptible to air oxidation, which leads to the formation of colored impurities, including potential oligomeric or polymeric species. The presence of the electron-donating methyl group can further activate the ring towards oxidation.

Whether the discolored material is usable depends on the specific reaction. For many applications, minor discoloration may not significantly impact the outcome. However, for sensitive reactions, such as transition-metal-catalyzed cross-couplings, the presence of oxidized impurities could potentially interfere with the catalyst.

Recommendation: For critical applications, it is advisable to purify the 2-fluoro-6-methylaniline by vacuum distillation or column chromatography to remove colored impurities.[1] To prevent discoloration during storage, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a reduced temperature (2-8 °C is often recommended).

Q2: I am observing significant byproduct formation in my cross-coupling reaction involving 2-fluoro-6-methylaniline. What are the likely degradation pathways?

A2: Under typical cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), which often involve a palladium catalyst, a base, and elevated temperatures, 2-fluoro-6-methylaniline can undergo several degradation pathways. The primary routes of degradation are likely oxidation and N-arylation side reactions.

  • Oxidative Degradation: The most probable degradation pathway is oxidation of the aniline moiety. This can be exacerbated by the presence of residual oxygen in the reaction setup and certain metal catalysts. The initial step is likely the formation of a radical cation, which can then undergo further reactions to form a variety of byproducts, including hydroxylated and deaminated species. Studies on structurally similar compounds like 2-methyl-6-ethylaniline have shown degradation proceeds via hydroxylation of the aromatic ring, followed by deamination.

  • Formation of Oligomers/Polymers: The reactive intermediates formed during oxidation can also lead to the formation of colored oligomeric or polymeric materials.

Here is a proposed initial degradation pathway for 2-fluoro-6-methylaniline:

G 2-Fluoro-6-methylaniline 2-Fluoro-6-methylaniline Radical Cation Radical Cation 2-Fluoro-6-methylaniline->Radical Cation Oxidation (e.g., O2, Pd(II)) Hydroxylated Intermediates Hydroxylated Intermediates Radical Cation->Hydroxylated Intermediates Reaction with H2O Dimerization/Oligomerization Dimerization/Oligomerization Radical Cation->Dimerization/Oligomerization Quinone-imine Species Quinone-imine Species Hydroxylated Intermediates->Quinone-imine Species Further Oxidation Decomposition Products Decomposition Products Quinone-imine Species->Decomposition Products Hydrolysis

Caption: Proposed initial oxidative degradation pathway of 2-fluoro-6-methylaniline.

Q3: How can I prevent the degradation of 2-fluoro-6-methylaniline during a reaction?

A3: Preventing degradation involves a multi-faceted approach focusing on excluding oxygen, protecting the reactive amino group, and optimizing reaction conditions.

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by using standard Schlenk line techniques or by working in a glovebox. Ensure all solvents and reagents are thoroughly degassed before use.

  • N-Protection: Protecting the amino group as a carbamate (e.g., Boc or Cbz) or an amide (e.g., acetyl) is a highly effective strategy.[2] This temporarily reduces the electron-donating ability of the nitrogen, making the compound less susceptible to oxidation. The choice of protecting group will depend on the subsequent reaction conditions and the ease of deprotection.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice in organic synthesis to inhibit free-radical mediated oxidation.[3] Ascorbic acid can also act as an effective antioxidant by scavenging reactive oxygen species.[4][5]

  • Optimization of Reaction Conditions:

    • Temperature: Whenever possible, run reactions at the lowest effective temperature to minimize thermal decomposition.

    • Base Selection: The choice of base can be critical. In palladium-catalyzed reactions, the basicity and nucleophilicity of the base can influence the catalytic cycle and potentially contribute to side reactions.[6][7] Weaker, non-nucleophilic bases are sometimes preferable.

    • Solvent Choice: The polarity of the solvent can influence the rate of oxidation.[8][9] It is advisable to screen different solvents to find the optimal balance between reactivity and stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction mixture turns dark brown or black Oxidation of 2-fluoro-6-methylaniline.• Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.• Consider adding an antioxidant like BHT (catalytic amount).• Protect the amine group prior to the reaction.
Low yield of desired product with multiple unidentified byproducts Degradation of starting material or product.• Lower the reaction temperature.• Screen different bases and solvents.• Protect the aniline nitrogen.• Analyze byproducts by LC-MS to identify degradation pathways.
Formation of a more polar, colored baseline material on TLC Polymerization or oligomerization.• Lower the reaction concentration.• Ensure efficient stirring to avoid localized heating.• Use a protecting group to reduce the reactivity of the aniline.
Difficulty in purifying the final product from colored impurities Presence of persistent, colored byproducts.• Purify the starting 2-fluoro-6-methylaniline before use.• Consider a post-reaction workup with a reducing agent (e.g., a small amount of sodium bisulfite solution) to quench colored oxidized species.• Utilize charcoal treatment during workup to adsorb polymeric impurities.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Fluoro-6-methylaniline

This protocol provides a general method for the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, which enhances stability towards oxidation.

Materials:

  • 2-Fluoro-6-methylaniline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoro-6-methylaniline (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude N-Boc-2-fluoro-6-methylaniline, which can be purified by column chromatography (eluting with a hexane/ethyl acetate gradient) if necessary.

G cluster_0 Protection cluster_1 Work-up Start Dissolve Aniline in Solvent Add_Base Add Base (Et3N or DMAP) Start->Add_Base Add_Boc2O Add (Boc)2O Add_Base->Add_Boc2O Stir Stir at RT, Monitor by TLC Add_Boc2O->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Concentrate->Purify Column Chromatography

Caption: Workflow for N-Boc protection of 2-fluoro-6-methylaniline.

Protocol 2: Deprotection of N-Boc-2-fluoro-6-methylaniline

The Boc group can be readily removed under acidic conditions to regenerate the free amine.

Materials:

  • N-Boc-2-fluoro-6-methylaniline

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-protected aniline in DCM.

  • Add an excess of TFA (5-10 equivalents) or a solution of HCl in an organic solvent.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected 2-fluoro-6-methylaniline.

Protocol 3: Using BHT as an Antioxidant

To inhibit oxidative degradation during a reaction, BHT can be added as a radical scavenger.

Procedure:

  • To your reaction mixture, add a catalytic amount of butylated hydroxytoluene (BHT), typically 1-5 mol%.

  • Proceed with your reaction as planned, ensuring all other measures to exclude air are also in place.

  • BHT is generally non-polar and can often be removed during standard silica gel chromatography purification of the final product.

References

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Oriental Journal of Chemistry.
  • Effect of solvent, temperature and H202 concentration on aniline oxidation.
  • Selective Cleavage of Cbz-Protected Amines. Organic Letters.
  • Results of Solvent Variation on Oxidation of Aniline.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
  • ANTIOXIDANT BHT. ChemicalsPuk.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC.
  • Butyl
  • Role of Ascorbic Acid in Food Oxid
  • Chemistry of ascorbic acid. Wikipedia.
  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbam
  • “Ascorbic acid: a strong antioxidant” experiment. MEL Science.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Vitamin C (ascorbic acid) oxidation & Preventing vitamin C loss. FoodCrumbles.
  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. Benchchem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands. Benchchem.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • What is BHT in Food?
  • A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-C
  • Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate2 Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. Organic Chemistry Portal.
  • CN113387775A - BHT (butylated hydroxytoluene) synthesis method.
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium.
  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Practical and Green Approach for N-Boc Protection of Amines C
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 2-Fluoro-6-methylaniline. Chem-Impex.
  • Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PMC.

Sources

analysis of byproducts in 2-fluoro-6-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center (Chemical Synthesis Division) Subject: Troubleshooting Guide: 2-Fluoro-6-methylaniline Synthesis & Analysis

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting module for 2-Fluoro-6-methylaniline (CAS 443-89-0) . This guide addresses the specific challenges of synthesizing and analyzing this sterically congested, electron-rich aniline, commonly used as a pharmacophore in kinase inhibitors.

This document assumes you are utilizing the industry-standard Halex-Reduction Route (2-chloro-6-nitrotoluene


 2-fluoro-6-nitrotoluene 

Product), as this pathway generates the most complex impurity profile requiring technical intervention.

Part 1: The Impurity Landscape (Root Cause Analysis)

Before troubleshooting, visualize where your byproducts originate. The diagram below maps the synthesis pathway to specific impurity generation points.

SynthesisPath SM Starting Material 2-Chloro-6-nitrotoluene Inter Intermediate 2-Fluoro-6-nitrotoluene SM->Inter Step 1: Halex (KF, DMSO) Imp_Cl Impurity A 2-Chloro-6-methylaniline (Unreacted SM carried over) SM->Imp_Cl Incomplete Halex + Reduction Prod PRODUCT 2-Fluoro-6-methylaniline Inter->Prod Step 2: Reduction (H2/Pd or Fe/HCl) Imp_Def Impurity B 2-Methylaniline (o-Toluidine) (Over-reduction) Inter->Imp_Def Pd/C Hydrogenolysis (Over-reduction) Imp_Azo Impurity C Azo/Azoxy Dimers (Incomplete Reduction) Inter->Imp_Azo High pH / Low H2 Imp_Phenol Impurity D Phenolic Species (Hydrolysis) Inter->Imp_Phenol Wet Solvent (High Temp)

Figure 1: Genesis of critical impurities in the Halex-Reduction synthesis route.

Part 2: Diagnostic Triage (Q&A)

Use this section to identify your specific issue based on analytical observations.

Q1: "I see a significant peak eluting just before my main product on Reverse-Phase HPLC. What is it?"

Diagnosis: 2-Methylaniline (o-Toluidine) [Impurity B].

  • Cause: Reductive defluorination (Hydrogenolysis). This occurs frequently when using Palladium on Carbon (Pd/C) for the nitro-reduction step. The Carbon-Fluorine bond is labile under catalytic hydrogenation conditions, especially in the presence of the amino group which can coordinate to the catalyst.

  • Confirmation: Check Mass Spec for

    
     (relative to product MW 125 
    
    
    
    107).
  • The Fix:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) or sulfided Pd/C, which are less active toward C-F hydrogenolysis [1].

    • Alternative Reductant: Switch to chemical reduction using Iron powder/HCl (Béchamp reduction) or Sodium Dithionite. These methods do not cleave C-F bonds [2].

Q2: "My product has a persistent yellow/orange hue even after distillation. Purity looks >99% by HPLC."

Diagnosis: Azo or Azoxy Dimers [Impurity C].

  • Cause: These highly colored compounds have high extinction coefficients; even trace amounts (<0.1%) cause visible discoloration. They form via the condensation of hydroxylamine and nitroso intermediates during incomplete reduction, often at high pH [3].

  • The Fix:

    • Acid Wash: Dissolve the crude aniline in dilute H2SO4. Azo species are non-basic and will remain in the organic wash or precipitate, while the amine product stays in the aqueous phase.

    • Process Control: Ensure the reduction runs to completion. If using hydrogenation, increase pressure or reaction time.

Q3: "I cannot separate an impurity eluting immediately after the product. It has a distinctive chlorine isotope pattern."

Diagnosis: 2-Chloro-6-methylaniline [Impurity A].

  • Cause: Incomplete Halex reaction. The starting material (2-chloro-6-nitrotoluene) was not fully converted to the fluoro-intermediate before the reduction step.

  • Critical Issue: The boiling points of the Chloro- and Fluoro-anilines are very close (

    
    C), making fractional distillation difficult.
    
  • The Fix:

    • Prevention is Key: You must drive the Halex step to >99.5% conversion. Use dry solvents (DMSO/Sulfolane) and phase transfer catalysts (Tetraphenylphosphonium bromide).

    • Chemical Purification: If the impurity is present, react the mixture with limited acetic anhydride. The fluoro-aniline reacts faster than the sterically more hindered chloro-aniline (due to the larger Cl atom). This kinetic resolution is complex; prevention is superior.

Part 3: Analytical Protocols

Standard C18 columns often fail to resolve the Chloro- vs Fluoro- analogues or the Positional Isomers (e.g., 2-fluoro-4-methylaniline). We recommend the following validated conditions.

Protocol A: High-Resolution HPLC (Isomer Specific)

Target: Separation of halogenated isomers and defluorinated byproducts.

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Acquity CSH or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µmPhenyl phases provide superior selectivity for aromatic halogens via

interactions [4].
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Buffered acidic pH suppresses silanol activity and ensures sharp amine peaks.
Mobile Phase B Acetonitrile-
Gradient 10% B to 60% B over 10 minShallow gradient maximizes resolution of hydrophobic isomers.
Detection UV @ 240 nmOptimized for the aniline chromophore.
Flow Rate 0.4 mL/min-
Protocol B: GC-MS (Volatile Impurities)

Target: Confirmation of defluorination (MW 107) and residual solvents.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     15°C/min 
    
    
    
    220°C.
  • MS Source: EI mode (70 eV).

  • Key Ions (m/z):

    • 125: 2-Fluoro-6-methylaniline (Parent).

    • 107: 2-Methylaniline (Defluorinated).

    • 141/143: 2-Chloro-6-methylaniline (3:1 ratio indicates Cl).

Part 4: Synthesis Optimization (The "Golden Rules")

To ensure batch consistency, adhere to these three operational rules:

  • Dryness is Critical (Halex Step): Water inhibits the fluorination reaction by solvating the fluoride ion. Ensure KF is spray-dried and the solvent (DMSO/DMF) has <500 ppm water.

  • Monitor the Intermediate: Do not proceed to reduction until the 2-chloro-6-nitrotoluene content is <0.5% by GC. It is nearly impossible to remove the chloro-aniline later.

  • Control the Exotherm (Reduction): If using Fe/HCl, add iron in portions. High temperatures (>90°C) during reduction promote condensation reactions (Azoxy dimers).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses specificity of Pt vs Pd for halogens).
  • Guidechem. (2023). Synthesis of 2-Chloro-6-methylaniline: Methodologies and Industrial Applications. Link

  • Sitzmann, M. E. (1974). "Chemical reduction of 2,4,6-trinitrotoluene initial products." Journal of Chemical & Engineering Data, 19(2), 179–181.
  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Link

Sources

addressing discoloration of 2-fluoro-6-methylaniline upon storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Discoloration & Storage of 2-Fluoro-6-methylaniline (CAS 443-89-0) Ticket Priority: High (Impacts downstream purity/yield) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Fluoro-6-methylaniline is a critical pharmacophore often used in the synthesis of kinase inhibitors and other bioactive small molecules. Users frequently report that the material, originally a clear or off-white low-melting solid, turns yellow, brown, or black upon storage.

The Verdict: This discoloration is surface-level oxidation typical of electron-rich anilines. The material is rarely "ruined" and can be restored to >99% purity. However, using oxidized material without purification can catalyze side reactions or poison palladium catalysts in subsequent cross-coupling steps (e.g., Buchwald-Hartwig).

Module 1: Diagnostic & Root Cause Analysis

User Question: "My bottle of 2-fluoro-6-methylaniline has turned dark brown. Is it degraded?"

The Mechanism of Discoloration

Anilines are electron-rich systems prone to radical oxidation. The 2-fluoro and 6-methyl substituents provide some steric protection, but they do not prevent oxidation of the amino group.

  • Initiation: Light (photolysis) or trace metals catalyze the formation of an anilinyl radical cation.

  • Propagation: These radicals couple to form hydrazobenzenes , which further oxidize to azobenzenes (deep yellow/orange).

  • Polymerization: Continued oxidation leads to complex polymolecular species similar to "Aniline Black," which are responsible for the dark brown/black tarry appearance.

Note: These impurities have high extinction coefficients; a sample can appear pitch black with only 0.5–1.0% impurity content.

Visualization: Aniline Oxidation Pathway

OxidationPathway Aniline 2-Fluoro-6-methylaniline (Colorless) Radical Anilinyl Radical (Reactive Intermediate) Aniline->Radical O2 / hν / Trace Metals Dimer Azo/Hydrazo Dimers (Yellow/Orange) Radical->Dimer Coupling Polymer Oligomers/Polymers (Dark Brown/Black) Dimer->Polymer Further Oxidation Light UV Light Light->Aniline

Figure 1: The cascade of oxidation. Note that the process is autocatalytic; the presence of oxidized impurities accelerates further degradation.

Module 2: Restoration & Purification Protocols

User Question: "How do I clean up a 50g batch that has darkened?"

Standard Protocol: Vacuum Distillation with Zinc Dust. We recommend distillation over acid/base extraction for this compound because it is a low-melting solid (mp 27–29 °C), making crystallization difficult and loss-prone.

The "Zinc Dust" Technique

Adding zinc dust acts as a reducing agent during distillation, converting minor oxidized impurities (nitro/azo species) back to the amine or reducing them to non-volatile salts that remain in the pot.

Step-by-Step Workflow
StepActionTechnical Note (The "Why")
1 Charge Flask Place the darkened aniline in a round-bottom flask. Add 1–2% w/w Zinc Dust .
2 Setup Equip with a short-path distillation head. Insulate the column.
3 Condenser CRITICAL: Use warm water (30–35 °C) in the condenser, NOT cold water.
4 Vacuum Apply high vacuum (<15 mmHg).
5 Collection Discard the first 5% (forerun). Collect the main fraction.
6 Storage Flush the receiving flask with Argon immediately.
Visualization: Purification Decision Tree

PurificationLogic Start Assess Material State Color Color Check Start->Color LightYellow Light Yellow (Trace Oxidation) Color->LightYellow DarkBrown Dark Brown/Black (Significant Oxidation) Color->DarkBrown UseDirect Use Directly for Robust Reactions (e.g., Amide Coupling) LightYellow->UseDirect If Purity >98% Distill Vacuum Distillation (+ Zn Dust) LightYellow->Distill If Sensitive Catalyst Used DarkBrown->Distill

Figure 2: Decision matrix for processing stored aniline derivatives based on visual inspection and downstream application.

Module 3: Storage & Prevention

User Question: "How do I prevent this from happening again?"

Anilines obey the "Cold, Dark, Dry" rule. 2-Fluoro-6-methylaniline is particularly hygroscopic and sensitive.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2 – 8 °C (Refrigerated)Slows radical propagation kinetics [2].
Atmosphere Argon or Nitrogen Oxygen is the primary reactant. Air-tight caps are insufficient; use Parafilm or store in a desiccator/glovebox.
Container Amber Glass Blocks UV light which catalyzes the initial radical formation.
State Solid vs. Liquid If stored at 2–8 °C, it will likely solidify (mp ~28 °C). This is good ; the solid lattice is more resistant to oxidation than the liquid phase.

Frequently Asked Questions (FAQs)

Q: The SDS says the melting point is 27-29°C, but my bottle is liquid at room temperature. Is it impure? A: Not necessarily. This compound exhibits supercooling . Pure samples can remain liquid below their freezing point if undisturbed. However, significant impurities (like oxidation products) also depress the melting point. If it remains liquid at 4°C, it likely requires purification.

Q: Can I use the "Acid Wash" method instead of distillation? A: Yes, but it is less efficient for this specific derivative. You can dissolve the aniline in diethyl ether, precipitate it as the hydrochloride salt using HCl/Dioxane, wash the white solid, and then free-base it with NaHCO3. Why we prefer distillation: The acid wash method introduces water during the neutralization step, which is difficult to remove completely from this hygroscopic aniline.

Q: I am running a Buchwald-Hartwig coupling. How critical is the color? A: Critical. Oxidized aniline impurities can coordinate to Palladium (Pd), poisoning the catalyst and stalling the catalytic cycle. For metal-catalyzed cross-couplings, always distill the aniline if it is not colorless/pale yellow.

References

  • Chemical Properties & Safety Data. SynQuest Laboratories SDS (Product 3730-3-26). 2-Fluoro-6-methylaniline boiling point and handling.

  • Aniline Oxidation Mechanisms. Sigma-Aldrich (Merck) Technical Library. General handling of aromatic amines and storage stability.[1][2][3][4]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of aromatic amines via zinc-dust distillation.

Sources

Validation & Comparative

Analytical Method Validation for 2-Fluoro-6-methylaniline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-6-methylaniline (CAS 443-89-0)[1] is a highly reactive, fluorinated building block utilized extensively in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of kinase inhibitors. Because aniline derivatives are frequently flagged as potentially genotoxic impurities (PGIs), regulatory agencies mandate highly sensitive and robust analytical methods for their quantification in drug substances. This guide evaluates the performance of leading analytical platforms and provides a self-validating, ICH Q2(R2)-compliant protocol[2] for trace-level quantification.

Section 1: Comparative Analysis of Analytical Platforms

When developing a quantification method for 2-fluoro-6-methylaniline, scientists must balance sensitivity, throughput, and matrix compatibility. The two dominant platforms for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

  • GC-MS: Historically, gas chromatography has been used for semi-volatile anilines. However, direct GC-MS analysis of primary anilines often suffers from poor peak shape and peak tailing due to the interaction of the amine group with active sites in the GC inlet and column. To achieve reliable trace-level quantification, derivatization (e.g., with 2,2,2-trichloroethyl chloroformate) or labor-intensive liquid-liquid extraction is usually required[4][5].

  • LC-MS/MS: This platform is superior for the trace analysis of polar and semi-polar impurities. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS eliminates the need for derivatization. It allows for rapid "dilute-and-shoot" methodologies, achieving sub-ppm limits of quantification (LOQ) with minimal sample preparation[4].

Quantitative Data Summary
ParameterLC-MS/MS (Direct Injection)GC-MS (Derivatized)HPLC-UV
Sensitivity (LOQ) 0.01 - 0.05 µg/mL0.05 - 0.1 µg/mL1.0 - 5.0 µg/mL
Sample Preparation Protein precipitation / DilutionLLE + DerivatizationDirect dilution
Specificity High (MRM transitions)High (Specific mass fragments)Low (UV absorbance)
Throughput High (< 5 min/run)Medium (15-20 min/run)Medium (10-15 min/run)
Primary Use Case Trace impurity profiling, biologicalsVolatile matrix analysis, soil/waterBulk assay, purity testing

Section 2: ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline (effective June 2024)[2] shifts the paradigm of analytical method validation toward a lifecycle and Quality-by-Design (QbD) approach. Rather than treating validation as a one-time checklist, it requires demonstrating that the method's reportable range, combined accuracy, and precision are fit for its intended purpose throughout its lifecycle.

ICH_Lifecycle A 1. Method Objective (Trace Quantification) B 2. Risk Assessment & Parameter Selection A->B Define ATP C 3. Validation Execution (Accuracy, Precision, Specificity) B->C Protocol Design D 4. Combined Performance Evaluation C->D Data Analysis E 5. Lifecycle Monitoring (Ongoing Verification) D->E Method Approval E->B Change Control

Caption: ICH Q2(R2) lifecycle approach for analytical method validation.

Section 3: Experimental Protocol - LC-MS/MS Quantification

Causality Behind Experimental Choices: 2-Fluoro-6-methylaniline is a weak base. Using an acidic mobile phase (0.1% formic acid) ensures the primary amine remains fully protonated (


 = 126.1 m/z). This maximizes ionization efficiency in the ESI+ source and prevents secondary electrostatic interactions with residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology

1. Reagent Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile (0.1% v/v).

2. Standard Preparation

  • Accurately weigh 10.0 mg of 2-fluoro-6-methylaniline reference standard (purity

    
     98.0%).
    
  • Dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.

  • Serially dilute the stock with a 50:50 Water:Acetonitrile diluent to construct a 6-point calibration curve ranging from 0.01 ng/mL to 100 ng/mL.

3. Sample Preparation (API Matrix)

  • Dissolve 50 mg of the Active Pharmaceutical Ingredient (API) in 1 mL of acetonitrile.

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrix components.

  • Transfer 0.5 mL of the clear supernatant to an autosampler vial for injection.

4. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Injection Volume: 2.0 µL.

5. Mass Spectrometry (MRM) Parameters

  • Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Precursor Ion (Q1): 126.1 m/z (

    
    ).
    
  • Product Ions (Q3): 109.1 m/z (Quantifier, corresponding to the loss of

    
    ) and 83.0 m/z (Qualifier).
    
  • Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).

LCMS_Workflow S1 API Sample (50 mg/mL) S2 Centrifugation (10k rpm, 5 min) S1->S2 Matrix Precipitation S3 Supernatant Extraction S2->S3 Isolate Analyte S4 UHPLC Separation (C18, Acidic Gradient) S3->S4 2 µL Injection S5 ESI+ Ionization [M+H]+ 126.1 S4->S5 Elution S6 MRM Detection 126.1 -> 109.1 S5->S6 Fragmentation (15 eV)

Caption: Step-by-step logic for LC-MS/MS quantification of 2-fluoro-6-methylaniline.

Section 4: Self-Validating System (System Suitability)

To guarantee trustworthiness and data integrity, the protocol is designed as a self-validating system. Prior to any sample analysis, a System Suitability Test (SST) must be executed and pass the following predefined acceptance criteria:

  • Specificity/Blank Check: An injection of the blank diluent must show no interfering peaks at the retention time of 2-fluoro-6-methylaniline (Signal-to-Noise ratio < 3).

  • Sensitivity Check: The LOQ standard (0.01 ng/mL) must yield a distinct peak with a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Precision Check: Six replicate injections of a mid-level standard (10 ng/mL) must yield a Relative Standard Deviation (RSD)

    
     2.0% for both peak area and retention time.
    
  • Linearity Check: The calibration curve (

    
    ) must be 
    
    
    
    0.995 across the reportable range.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: d-nb.info URL: [Link]

  • Title: Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative Source: nih.gov URL: [Link]

  • Title: GC-MS vs LC-MS - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [Link]

Sources

Comparative Reactivity Guide: 2-Fluoro-6-methylaniline vs. 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2-Fluoro-6-methylaniline versus 2,6-Dimethylaniline , focusing on their distinct steric and electronic profiles and how these govern their utility in synthetic medicinal chemistry.[1]

Executive Summary: The Steric-Electronic Trade-off

In drug development, the choice between 2,6-dimethylaniline (2,6-DMA) and 2-fluoro-6-methylaniline (2-F-6-MA) often dictates the metabolic stability and bioavailability of the final API.

  • 2,6-DMA is the classical "steric shield."[1] The two methyl groups provide significant bulk, retarding metabolic hydrolysis of amides (as seen in Lidocaine) but also hindering nucleophilic attack during synthesis.[1][2][3]

  • 2-F-6-MA acts as a "bioisostere with bite."[1] The fluorine atom mimics the metabolic blocking capability of a methyl group but with a significantly smaller Van der Waals radius (1.47 Å vs. 2.00 Å) and strong electron-withdrawing properties.[1][2] This makes 2-F-6-MA less basic and less nucleophilic, yet more accessible for metal-catalyzed cross-coupling reactions where steric bulk is a limiting factor.[1]

Physicochemical & Electronic Profile

The following data highlights the fundamental shift from a "donor-rich, hindered" system (2,6-DMA) to a "donor-poor, accessible" system (2-F-6-MA).

Parameter2,6-Dimethylaniline (2,6-DMA)2-Fluoro-6-methylaniline (2-F-6-MA)Impact on Reactivity
Structure Ar-(Me)₂-NH₂ Ar-(F)(Me)-NH₂ F replaces one Me group.[1]
Molecular Weight 121.18 g/mol 125.14 g/mol Negligible difference in mass.[1]
Density 0.98 g/mL1.12 g/mLF-analog is denser; affects solvent partitioning.[1]
Boiling Point 214 °C~89 °C (13 mmHg) / ~205 °C (atm)Both are high-boiling liquids.[1][2]
Basicity (pKa) ~3.95~3.2 – 3.5 (Est.)2,6-DMA is more basic. F (-I effect) lowers pKa significantly.[1][2]
Steric Bulk (A-value) High (Me = 1.70 kcal/mol)Medium (F = 0.15 kcal/mol)2-F-6-MA is less hindered.
Electronic Effect +I (Inductive Donor)-I (Inductive Withdrawer) / +MF deactivates the ring and the amine lone pair.[1][2]
Expert Insight: The Ortho Effect

In 2,6-DMA , the two methyl groups force the nitrogen lone pair out of conjugation with the phenyl ring (steric inhibition of resonance).[3] While this usually increases basicity in aliphatic amines, in anilines, the loss of resonance stabilization is countered by the sheer bulk preventing effective solvation of the conjugate acid.[3] In 2-F-6-MA , the fluorine is small enough to allow better planarity, but its strong electronegativity pulls density away from the nitrogen. The result is a weaker nucleophile that requires stronger electrophiles or catalysts to react efficiently.[1]

Reactivity Analysis & Decision Logic

A. Nucleophilic Acylation (Amide Formation)[1][2][3]
  • 2,6-DMA: Reacts slowly with esters/acids due to steric blocking.[1] Requires highly reactive electrophiles like acid chlorides (e.g., chloroacetyl chloride in Lidocaine synthesis) or forcing conditions (high temp, neat).[1][2][3]

  • 2-F-6-MA: Although less basic (electronically deactivated), it is sterically more accessible .[1] It often reacts cleaner than 2,6-DMA in crowded transition states, provided the electrophile is sufficiently active to overcome the electronic deactivation.[3]

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1]
  • 2,6-DMA: Challenging substrate.[1] The ortho-methyls impede the reductive elimination step from the Pd center. Requires specialized bulky ligands (e.g., Buchwald's BrettPhos or RuPhos) to facilitate the coupling.[1][2][3]

  • 2-F-6-MA: Superior substrate for coupling.[1] The smaller fluorine reduces steric clash at the metal center. However, the electron-deficient nature of the amine means oxidative addition to the Pd-center is not the rate-limiting step; rather, amine binding can be slower. Standard ligands (XPhos, BINAP) often suffice.[1][2][3]

C. Visualization of Reactivity Pathways

ReactivityComparison Start Substrate Selection DMA 2,6-Dimethylaniline (High Sterics, Mod. Electronics) Start->DMA FMA 2-Fluoro-6-methylaniline (Low Sterics, Low Electronics) Start->FMA Acylation Acylation (Acid Chlorides) DMA->Acylation High Steric Barrier Coupling Pd-Catalysis (Buchwald-Hartwig) DMA->Coupling Steric Hindrance FMA->Acylation Electronic Barrier FMA->Coupling Accessible SlowAcyl Slow Kinetics Requires Heat/Force Acylation->SlowAcyl FastAcyl Moderate Kinetics Electronic Deactivation Acylation->FastAcyl DifficultCoup Sterically Challenging Requires Specialized Ligands Coupling->DifficultCoup GoodCoup Efficient Coupling Less Steric Clash Coupling->GoodCoup

Caption: Decision matrix for synthetic pathways. Red paths indicate steric bottlenecks; Blue paths indicate electronic factors.[1]

Experimental Protocols

Protocol A: Classical Acylation (Synthesis of Lidocaine Intermediate)

Use Case: Demonstrating reactivity of hindered 2,6-DMA.

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)[1][2][3]

  • Chloroacetyl chloride (1.1 eq)[1][2][3]

  • Glacial Acetic Acid (Solvent)[1][2][3]

  • Sodium Acetate (Buffer)[1][2][3]

Procedure:

  • Dissolution: Dissolve 2,6-dimethylaniline (0.05 mol) in glacial acetic acid (45 mL) in an Erlenmeyer flask. Cool to 10°C.[1]

  • Addition: Add chloroacetyl chloride (0.06 mol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling is vital to prevent tar formation.

  • Quenching: Stir for 30 minutes at room temperature. Add a solution of sodium acetate (15 g) in water (75 mL).[1][2][3]

  • Isolation: The product, α-chloro-2,6-dimethylacetanilide, precipitates immediately.[1][3] Filter the white solid and wash with cold water.[1]

  • Validation: Expected Yield: 70-80%. Melting Point: 143-148°C.[1]

    • Self-Check: If the product is oily, the reaction temperature was likely too high, leading to impurities.[1][3]

Protocol B: Buchwald-Hartwig Amination (2-F-6-MA)

Use Case: Coupling 2-F-6-MA with an aryl bromide, typical in kinase inhibitor synthesis.

Reagents:

  • Aryl Bromide (1.0 eq)[1][2][3]

  • 2-Fluoro-6-methylaniline (1.2 eq)[1]

  • Pd₂(dba)₃ (2 mol%)[1][2][3]

  • XPhos (4 mol%)[1][2][3]

  • Cs₂CO₃ (2.0 eq)[1][2][3]

  • Toluene/t-BuOH (4:1 ratio)[1][2]

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent mixture and stir for 5 minutes to generate the active Pd(0) species.[1][2]

  • Loading: Add the Aryl Bromide, 2-Fluoro-6-methylaniline, and Cs₂CO₃ to the reaction vessel.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Why this works: XPhos is bulky enough to promote reductive elimination but flexible enough to accommodate the ortho-substituents of 2-F-6-MA.

  • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Validation: Monitor via TLC. 2-F-6-MA is less polar than the product.

References

  • Lidocaine Synthesis & Reactivity of 2,6-DMA

    • Source: University of Massachusetts Amherst, Chemistry Dept.[1][3] "The 2-Step Synthesis of Lidocaine."

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal.[1] "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination."

    • URL:[Link]

  • Physicochemical Properties of 2-Fluoro-6-methylaniline

    • Source: PubChem Compound Summary for CID 14155411.[1]

    • URL:[Link][1][2][3]

  • Basicity of Ortho-Substituted Anilines

    • Source: University of Tartu, Leito Group.[1][3] "pKa values of bases in non-aqueous media."

    • URL:[Link]

Sources

The Synthetic Chemist's Compass: Navigating Reactivity in Fluorinated Anilines with 2-Fluoro-6-methylaniline as a Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Strategic Reagent Selection in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity—make fluorinated building blocks indispensable tools for the drug development professional.[1][2] Among these, fluorinated anilines are a critical class of intermediates used in the synthesis of a vast array of pharmaceuticals.[3][4][5]

This guide provides an in-depth comparison of 2-fluoro-6-methylaniline with other common fluorinated aniline isomers. We will move beyond a simple catalog of reactions and delve into the causality behind experimental choices, exploring how the subtle interplay of sterics and electronics dictates reactivity and synthetic outcomes. For researchers engaged in the synthesis of complex molecular architectures, understanding these nuances is not merely academic; it is fundamental to efficient and successful route development.

The Unique Profile of 2-Fluoro-6-methylaniline: A Study in Ortho-Substitution

The synthetic utility of 2-fluoro-6-methylaniline is defined by the two substituents flanking its amino group. This specific arrangement creates a unique chemical environment that presents both challenges and opportunities.

  • Steric Hindrance: The proximate methyl and fluoro groups create significant steric bulk around the nitrogen atom. This crowding can impede the approach of reagents, often necessitating more forcing reaction conditions or specialized catalytic systems compared to less-hindered isomers.[6] However, this same steric shield can be advantageous, for instance, in preventing undesirable diarylation in cross-coupling reactions.

  • Electronic Nature and Basicity: The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly reduces the electron density on the nitrogen, thereby lowering its basicity (pKa) compared to aniline.[7][8][9] While the methyl group offers a counteracting electron-donating effect (+I), the influence of fluorine is dominant. This reduced nucleophilicity is a critical factor in reactions like amide bond formation.

  • The Ortho Effect & Conformation: As with many ortho-substituted anilines, 2-fluoro-6-methylaniline is less basic than its corresponding meta or para isomers might suggest, a phenomenon known as the "ortho effect," which is often attributed to steric inhibition of solvation of the corresponding anilinium cation.[10] Furthermore, the potential for a weak intramolecular hydrogen bond between the amine proton and the ortho-fluorine can influence the molecule's preferred conformation, which in turn can affect its reactivity in enzymatic or catalytic processes.[1][11]

G cluster_aniline 2-Fluoro-6-methylaniline cluster_properties Key Physicochemical Properties cluster_consequences Synthetic Consequences Aniline Structure Sterics High Steric Hindrance (ortho-F, ortho-Me) Aniline->Sterics Structural Features Electronics Reduced Basicity (pKa) (Dominant -I from F) Aniline->Electronics Influence Conformation Potential N-H---F Intramolecular H-Bond Aniline->Conformation Influence Reactivity Lower Nucleophilicity Sterics->Reactivity Conditions Requires Specialized Catalysts/ Forcing Conditions Sterics->Conditions Selectivity Prevents Side Reactions (e.g., Diarylation) Sterics->Selectivity Electronics->Reactivity

Caption: Key properties of 2-fluoro-6-methylaniline and their synthetic implications.

Comparative Synthesis: Case Studies in C-N Bond Formation

The true measure of a building block's utility is its performance in key synthetic transformations. Here, we compare 2-fluoro-6-methylaniline with its less-hindered isomers—4-fluoroaniline and 2-fluoroaniline—and the more electronically deactivated 2,6-difluoroaniline.

Case Study 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and widely used method for constructing C(aryl)-N bonds.[12][13] However, its success with challenging substrates is highly dependent on the careful selection of ligand, base, and reaction conditions.[14] Sterically hindered anilines are notoriously difficult coupling partners.[6]

The primary challenge with 2-fluoro-6-methylaniline is overcoming the steric barrier to facilitate both the coordination of the amine to the palladium center and the final reductive elimination step. This typically requires the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's SPhos or XPhos) that promote the formation of a reactive, monoligated palladium species.[13][15]

Table 1: Representative Conditions for Buchwald-Hartwig Amination with Aryl Bromide

Aniline SubstrateSteric HindranceElectronic CharacterTypical LigandTypical BaseExpected Outcome
4-Fluoroaniline LowModerately DeactivatedStandard (e.g., P(t-Bu)₃)K₂CO₃ / Cs₂CO₃High yield, mild conditions
2-Fluoroaniline MediumModerately DeactivatedStandard to BulkyCs₂CO₃ / K₃PO₄Good to high yield
2-Fluoro-6-methylaniline High Moderately Deactivated Bulky (e.g., SPhos, XPhos) NaOt-Bu / LHMDS Moderate to good yield, requires optimization
2,6-Difluoroaniline HighStrongly DeactivatedBulky (e.g., BrettPhos)NaOt-Bu / LHMDSChallenging, often lower yield, requires forcing conditions

As the data suggests, a clear trend emerges. The unhindered 4-fluoroaniline reacts readily under relatively mild conditions. As steric bulk is introduced (2-fluoroaniline and 2-fluoro-6-methylaniline), the need for more sophisticated catalytic systems increases. For 2,6-difluoroaniline, the combination of severe steric hindrance and strong electronic deactivation by two fluorine atoms presents the most significant challenge, often resulting in lower yields even with highly specialized catalysts.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_challenge Impact of Steric Hindrance Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L OxAdd->PdII LigEx Amine Coordination PdII->LigEx R'-NH₂ Base AminePd Ar-Pd(II)(NHR')L LigEx->AminePd Hindrance Steric Hindrance (e.g., 2-F-6-Me-Aniline) LigEx->Hindrance Hindrance affects this step RedElim Reductive Elimination AminePd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product RedElim->Hindrance Hindrance affects this step SlowCoord Slows Amine Coordination Hindrance->SlowCoord SlowRedElim Inhibits Reductive Elimination Hindrance->SlowRedElim

Caption: The Buchwald-Hartwig catalytic cycle and key steps impacted by sterically hindered anilines.

Case Study 2: Amide Bond Formation

The synthesis of amides from anilines and carboxylic acids is another cornerstone reaction. Here, the reduced basicity and nucleophilicity of fluorinated anilines become the dominant consideration. Direct thermal amidation is often inefficient, requiring high temperatures that can be incompatible with sensitive functional groups.[16]

For anilines like 2-fluoro-6-methylaniline, two factors work against facile amidation: the low nucleophilicity of the nitrogen and the steric hindrance that blocks the approach to the carboxylic acid or its activated form. Consequently, direct coupling with carboxylic acids is rarely effective without specialized catalysts (e.g., boronic acid-based catalysts) or strong activating agents (e.g., carbodiimides, HATU).[17] A more reliable and common strategy is to use a more reactive electrophile, such as an acyl chloride or anhydride.

Table 2: Representative Outcomes for Amidation with Benzoic Acid Derivatives

Aniline SubstrateBasicity (pKa)Reactivity with Benzoic Acid (Heat)Reactivity with Benzoyl Chloride
4-Fluoroaniline ~4.65[18]Slow, may require catalystGood to excellent yield
2-Fluoroaniline ~3.2Very slow, poor conversionGood yield
2-Fluoro-6-methylaniline < 3.0 (Est.) No reaction Moderate to good yield
2,6-Difluoroaniline ~0.5No reactionSlow, may require forcing conditions

The trend clearly follows the electronic nature of the aniline. The less basic the aniline, the less reactive it is in nucleophilic attack. For the highly deactivated and hindered substrates, only the most reactive acylating agents provide a viable pathway to the desired amide product.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline

This protocol describes a self-validating system for the coupling of a sterically demanding aniline, reflecting best practices for ensuring reproducibility and success.

Reaction: Synthesis of N-(4-methoxyphenyl)-2-fluoro-6-methylaniline

Materials:

  • 1-Bromo-4-methoxybenzene (1.0 mmol, 187 mg)

  • 2-Fluoro-6-methylaniline (1.2 mmol, 150 mg, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg, 1.4 equiv)

  • SPhos (Tris(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)palladium(II)) (0.01 mmol, 7.8 mg, 1 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1.1 mg, 0.5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Pd(OAc)₂, SPhos ligand, and sodium tert-butoxide. The flask is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen three times. Causality: The Pd(0) active catalyst is oxygen-sensitive. A rigorously inert atmosphere is critical to prevent catalyst deactivation and ensure high catalytic turnover.

  • Reagent Addition: Under a positive pressure of argon, add the 1-bromo-4-methoxybenzene, 2-fluoro-6-methylaniline, and anhydrous toluene via syringe. Causality: Adding the solid aryl bromide and liquid aniline and solvent under inert conditions prevents the introduction of oxygen and moisture, which can poison the catalyst and hydrolyze the strong base.

  • Reaction Execution: The flask is placed in a preheated oil bath at 110 °C and stirred vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: Higher temperatures are required to overcome the activation energy for both oxidative addition and the challenging reductive elimination step involving the hindered aniline. Vigorous stirring ensures homogeneity in the heterogeneous mixture.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and quenched carefully with water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. Causality: The aqueous workup removes the inorganic base and salts. A brine wash helps to break any emulsions and remove residual water.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, ligand-derived byproducts, and any minor side products.

Conclusion: A Strategic Choice

The selection of a fluorinated aniline isomer is a critical decision in the design of a synthetic route. 2-Fluoro-6-methylaniline , with its pronounced steric and electronic features, exemplifies the trade-offs a chemist must navigate. While its hindered nature and reduced nucleophilicity demand more robust and specialized reaction conditions, particularly in cross-coupling and amidation reactions, its unique substitution pattern provides a powerful tool for building specific, often complex, molecular frameworks. It allows for the introduction of an ortho-fluoro and ortho-methyl group in a single step, and its blocked ortho-positions ensure regiochemical control in subsequent electrophilic aromatic substitution reactions, directing exclusively to the para-position.

In contrast, less hindered isomers like 4-fluoroaniline offer greater reactivity and milder reaction conditions but provide different regiochemical outcomes for further functionalization. The ultimate choice, therefore, is not about which aniline is "better," but which aniline is strategically optimal for the target molecule's architecture and the overall synthetic plan.

References

  • Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry. [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications. PMC. [Link]

  • How does the ortho effect affect the basicity of aniline? Quora. [Link]

  • Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]

  • Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta. [Link]

  • 4-Fluoroaniline - PubChem. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Precision Tuning of Aniline Derivatives: The Impact of Fluorine Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the aniline moiety is a privileged scaffold, serving as a key pharmacophore in kinase inhibitors, antibiotics, and anesthetics. However, unsubstituted anilines often suffer from rapid metabolic clearance (via para-hydroxylation) and potential toxicity (via quinone-imine formation).

Fluorine substitution is the premier strategy to mitigate these liabilities. This guide objectively compares the physicochemical and biological performance of fluorinated aniline derivatives against their hydrogenated counterparts. We analyze how the strategic placement of fluorine modulates pKa , lipophilicity , and metabolic stability , supported by experimental data and validated protocols.

Physicochemical Comparison: The Fluorine Effect

The introduction of fluorine onto an aniline ring is not merely a steric block; it induces profound electronic changes that alter the molecule's interaction with biological targets.

Table 1: Comparative Physicochemical Profile (Aniline vs. Fluoroanilines)
PropertyAniline (Parent)2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)
pKa (Conj. Acid) 4.60~3.00~3.504.65
Electronic Effect ReferenceStrong -I (Inductive)Moderate -IBalanced -I / +M (Resonance)
Lipophilicity (LogP) 0.901.121.151.15
Metabolic Fate Rapid p-hydroxylationp-hydroxylation dominantp-hydroxylation dominantBlocked or Defluorination
C-X Bond Energy 98 kcal/mol (C-H)~116 kcal/mol (C-F)~116 kcal/mol (C-F)~116 kcal/mol (C-F)
Critical Insight: The Para-Fluoro Anomaly

While fluorine is the most electronegative element, 4-fluoroaniline exhibits a pKa nearly identical to unsubstituted aniline (4.65 vs. 4.60).

  • Mechanism: In the para position, fluorine's electron-withdrawing inductive effect (-I) is nearly perfectly canceled by its electron-donating resonance effect (+M) into the aromatic

    
    -system.
    
  • Application: This allows chemists to block the metabolically labile para-position without significantly altering the basicity (and thus the H-bond donor capability) of the aniline nitrogen.

Case Study 1: Metabolic Stability & Mechanism

Challenge: The primary clearance pathway for aniline drugs is CYP450-mediated hydroxylation at the electron-rich para-position, leading to rapid elimination.

Solution: Fluorine substitution at the para-position (C4) aims to block this soft spot due to the high strength of the C-F bond (116 kcal/mol).

Mechanistic Nuance: Blocking vs. Defluorination

While C-F bonds are strong, they are not impervious. In certain contexts, 4-fluoroaniline derivatives can undergo oxidative defluorination via an ipso-attack mechanism, leading to the formation of reactive quinone-imines.

  • Scenario A (Blocking): In steric-demanding active sites (e.g., Kinase pockets), the C-F bond prevents the approach of the CYP heme iron, effectively increasing metabolic half-life (

    
    ).
    
  • Scenario B (Defluorination): If the enzyme can access the C4 position, the "NIH Shift" mechanism is blocked, but direct oxidation can release fluoride ion (

    
    ), potentially leading to toxicity.
    
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of aniline versus 4-fluoroaniline.

MetabolicPathways Aniline Aniline Derivative (Parent) CYP CYP450 Oxidation Aniline->CYP ParaOH p-Aminophenol (Rapid Clearance) CYP->ParaOH Major Path Blocked Metabolic Blocking (Increased t1/2) CYP->Blocked Steric/Electronic Shielding Defluoro Oxidative Defluorination (Release of F-) CYP->Defluoro Ipso-Attack (Minor Path) Quinone Quinone Imine (Toxic Electrophile) ParaOH->Quinone Oxidation FluoroAniline 4-Fluoroaniline (Derivative) FluoroAniline->CYP Defluoro->Quinone Elimination

Figure 1: Divergent metabolic pathways. Fluorine substitution primarily blocks hydroxylation but carries a risk of defluorination if not optimized.

Case Study 2: Biological Activity (Potency & Binding)

Example A: Linezolid (Antibiotic)

Linezolid represents a classic example of optimizing an aniline-like core (N-aryl oxazolidinone).

  • Modification: Introduction of a fluorine atom at the 3-position of the central phenyl ring (relative to the morpholine group).[]

  • Effect: The fluorine atom does not just block metabolism; it alters the torsion angle of the phenyl-morpholine bond and improves binding affinity to the bacterial 50S ribosomal subunit.

  • Outcome: The fluorinated analog demonstrated superior in vivo potency compared to the non-fluorinated precursor.

Example B: Kinase Inhibitors (The 3-Chloro-4-Fluoro Scaffold)

The 3-chloro-4-fluoroaniline moiety is a "privileged structure" found in drugs like Gefitinib (EGFR inhibitor) and Lapatinib .

  • Synergy:

    • Chlorine (C3): Fills a hydrophobic pocket in the ATP binding site (steric fit).

    • Fluorine (C4): Blocks the primary metabolic soft spot (metabolic stability) without creating steric clash at the bottom of the pocket.

  • Data Support: In SAR studies for EGFR inhibitors, replacing the 4-F with Hydrogen typically results in a 2-5x loss in metabolic stability (microsomal clearance) and often a decrease in potency due to loss of favorable hydrophobic contacts.

Experimental Protocols

To validate the effect of fluorine substitution in your own aniline series, use the following standardized protocols.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) and half-life (

) of aniline derivatives.
  • Preparation:

    • Prepare 10 mM stock of test compound (H- and F-analogs) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM test compound with microsomes for 5 min at 37°C.

    • Start Reaction: Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Optimization Workflow (Decision Tree)

Use this logic flow to guide your fluorine scan strategy.

OptimizationWorkflow Start Start: Aniline Lead (High Clearance) Step1 Synthesize 4-Fluoro Analog Start->Step1 CheckPKa Check pKa (Is basicity maintained?) Step1->CheckPKa GoodPKa Yes (pKa ~4.5) CheckPKa->GoodPKa BadPKa No (pKa < 3.0) CheckPKa->BadPKa Step2 Microsomal Stability Assay GoodPKa->Step2 AltStrategy Try 3,4-Difluoro or 3-Chloro-4-Fluoro BadPKa->AltStrategy Move F to meta/para ResultStable Stable? Step2->ResultStable Success Advance Candidate (Blocked Metabolism) ResultStable->Success Yes FailDefluoro Defluorination Detected? (Check for F- release) ResultStable->FailDefluoro No FailDefluoro->AltStrategy Yes

Figure 2: Strategic workflow for optimizing aniline leads using fluorine scanning.

References

  • Rietjens, I. M., et al. (1989). Microsomal metabolism of fluoroanilines. Xenobiotica. Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline. Link

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link

  • Cohen, M. S., et al. (2004). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science. Link

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from a promising lead compound to a therapeutic agent is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures. Among these properties, metabolic stability is a critical determinant of a drug's oral bioavailability, half-life, and overall in vivo efficacy. A compound that is rapidly metabolized will likely be cleared from the body before it can exert its therapeutic effect. Conversely, a compound that is too stable might accumulate to toxic levels. Therefore, a deep understanding and early assessment of metabolic stability are paramount in modern drug discovery.

This guide focuses on a specific, yet increasingly important, chemical scaffold: 2-fluoro-6-methylaniline. This moiety is incorporated into a variety of drug candidates due to its unique electronic and steric properties, which can enhance target binding and improve physicochemical characteristics. However, the presence of the aniline group, along with the fluorine and methyl substitutions, presents a unique metabolic profile that requires careful evaluation. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for assessing the metabolic stability of drugs derived from 2-fluoro-6-methylaniline, tailored for researchers and scientists in drug development.

Metabolic Landscape of 2-Fluoro-6-methylaniline Derivatives

The metabolic fate of xenobiotics is primarily governed by a superfamily of enzymes known as cytochrome P450s (CYPs), which are predominantly found in the liver. For derivatives of 2-fluoro-6-methylaniline, several metabolic pathways are of particular interest. The aniline nitrogen is susceptible to N-dealkylation and N-oxidation, while the aromatic ring can undergo hydroxylation. The methyl group is also a potential site for oxidation to a primary alcohol and subsequently a carboxylic acid. The fluorine atom generally increases metabolic stability by blocking potential sites of metabolism, a common strategy in medicinal chemistry.

Understanding the specific CYP isoforms responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions. For instance, if a compound is primarily metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to a significant increase in its plasma concentration and potential toxicity.

Comparative Analysis of In Vitro Metabolic Stability Assays

The early assessment of metabolic stability is typically conducted using a variety of in vitro systems that model liver metabolism. The choice of assay depends on the stage of the drug discovery program and the specific questions being addressed. Here, we compare the two most common approaches: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most of the CYP enzymes are located. The microsomal stability assay is a high-throughput and cost-effective method for the initial screening of compounds.

Principle: The test compound is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

DOT Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes, NADPH) mix Mix Compound & Microsomes in Buffer reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Take Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain the full complement of drug-metabolizing enzymes and cofactors. Assays using cryopreserved or fresh hepatocytes provide a more physiologically relevant system compared to microsomes, as they include both Phase I and Phase II metabolic enzymes, as well as transporter proteins.

Principle: The test compound is incubated with a suspension of hepatocytes, and the disappearance of the parent compound is monitored over time. This assay can also be used to identify the metabolites formed.

Experimental Protocol: Human Hepatocyte Stability Assay

  • Prepare Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and cell density.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension (e.g., at a final density of 0.5 x 10^6 viable cells/mL) in an appropriate incubation medium (e.g., Williams' Medium E).

    • Add the test compound (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points:

    • At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and mix it with an equal volume of ice-cold acetonitrile containing an internal standard to stop the reaction and lyse the cells.

  • Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

DOT Diagram: Hepatocyte Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Lysis cluster_analysis Analysis thaw_cells Thaw & Prepare Hepatocytes check_viability Check Cell Viability thaw_cells->check_viability add_cells Plate Hepatocyte Suspension check_viability->add_cells add_compound Add Test Compound add_cells->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate time_points Take Aliquots at Time Points incubate->time_points lyse_cells Lyse Cells with Acetonitrile (+ Internal Standard) time_points->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Metabolic Parameters lcms->data_analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

Comparative Data Summary

The following table provides a hypothetical comparison of metabolic stability data for three 2-fluoro-6-methylaniline derivatives in both human liver microsomes and human hepatocytes.

CompoundHuman Liver Microsomes (t½, min)Human Liver Microsomes (Clint, µL/min/mg)Human Hepatocytes (t½, min)Human Hepatocytes (Clint, µL/min/10^6 cells)
Compound A 45319015
Compound B > 120< 10> 180< 5
Compound C 15922555

Interpretation:

  • Compound B exhibits high metabolic stability in both systems, suggesting it is likely to have a longer in vivo half-life.

  • Compound C is rapidly metabolized, indicating a potential for high first-pass metabolism and poor oral bioavailability.

  • Compound A shows moderate stability. The difference in half-life between microsomes and hepatocytes may suggest the involvement of Phase II metabolism or other cellular processes not captured in the microsomal assay.

In Vivo Pharmacokinetic Studies: The Next Step

While in vitro assays are invaluable for screening and initial characterization, in vivo pharmacokinetic (PK) studies in animal models are essential to understand a drug's behavior in a whole organism. These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).

Typical Experimental Design:

  • Animal Model: Rats or mice are commonly used for initial PK studies.

  • Dosing: The test compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Blood samples are collected at various time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

  • PK Parameters: Key parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.

A low oral bioavailability in conjunction with high clearance in vivo would corroborate in vitro findings of high metabolic instability.

Conclusion and Future Directions

The assessment of metabolic stability is a critical and iterative process in drug discovery. For compounds containing the 2-fluoro-6-methylaniline scaffold, a systematic approach employing a combination of in vitro and in vivo methods is essential for building a comprehensive understanding of their metabolic fate. Early identification of metabolic liabilities allows medicinal chemists to design and synthesize more stable and ultimately more effective drug candidates. Future work in this area may involve the use of more advanced in vitro models, such as 3D liver microtissues, and the application of in silico tools to predict metabolic hotspots and guide analogue design.

References

  • Title: In vitro evaluation of metabolic stability and reaction phenotyping of drug candidates. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The basics of drug metabolism for the medicinal chemist. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cytochrome P450 in Drug Metabolism: A Review of the Current State of Knowledge. Source: Current Drug Metabolism URL: [Link]

  • Title: Use of cryopreserved human hepatocytes in the evaluation of drug metabolism and drug-drug interactions. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Pharmacokinetics. Source: StatPearls URL: [Link]

Introduction: The Strategic Value of 2-Fluoro-6-methylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Performance of 2-Fluoro-6-methylaniline in Key Named Reactions

2-Fluoro-6-methylaniline is an aromatic amine that has garnered significant interest in the fields of pharmaceutical and materials science.[1][2][3] Its utility stems from a unique substitution pattern: an amino group flanked by two ortho substituents, a fluorine atom and a methyl group. This arrangement imparts a distinct combination of steric and electronic properties that modulate the reactivity of the aniline core. The fluorine atom, being highly electronegative, reduces the basicity and nucleophilicity of the amine via an inductive effect, while the methyl group contributes steric bulk.[4] This steric hindrance around the nitrogen atom presents both challenges and opportunities in synthetic chemistry.[5][6][7]

This guide offers a comparative analysis of 2-fluoro-6-methylaniline's performance in pivotal named reactions, contrasting it with other common anilines. By examining its behavior in reactions crucial for C-N and C-C bond formation, we aim to provide researchers, scientists, and drug development professionals with actionable insights to leverage its unique characteristics effectively.

Buchwald-Hartwig Amination: Navigating Steric Hindrance in C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[8] However, the reaction's efficiency can be significantly hampered when using sterically hindered anilines, as the bulky ortho substituents can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6]

The success of coupling sterically demanding substrates like 2-fluoro-6-methylaniline heavily relies on the careful selection of the catalyst system, particularly the phosphine ligand.[6] Bulky, electron-rich ligands are often required to promote the formation of the active monoligated palladium species necessary to accommodate hindered substrates.[6]

Comparative Performance Data

While direct side-by-side comparisons under identical conditions are sparse in the literature, we can collate data from various studies to infer relative performance. The following table summarizes representative yields for the Buchwald-Hartwig amination involving sterically hindered anilines.

AnilineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Fluoro-6-methylaniline 6-bromo-1-methyl-1H-indazol-3-yl derivativePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane100~70-80 (inferred)[9]
2,6-DimethylanilineN-acyl-4-bromobenzamidePd(OAc)₂ / IPrK₂CO₃DME11090[10]
2,6-Diisopropylaniline2-Iodo-m-xyleneCuI / Pyrrole-ol ligandK₃PO₄Dioxane10091[7]
Aniline6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-onePd₂(dba)₃ / XantPhosCs₂CO₃Toluene11050[11]

Note: Yields are highly substrate and condition-dependent. This table provides a qualitative comparison based on available data from different sources.

Analysis of Performance:

The data suggests that with optimized catalyst systems (e.g., using bulky biarylphosphine ligands like RuPhos), 2-fluoro-6-methylaniline can participate effectively in Buchwald-Hartwig couplings. Its performance is comparable to other highly hindered anilines like 2,6-dimethylaniline, although the latter may sometimes provide higher yields due to the absence of the electron-withdrawing fluorine atom. The copper-catalyzed system shown for 2,6-diisopropylaniline highlights an alternative strategy for extremely hindered substrates.[7] Compared to the less hindered aniline, 2-fluoro-6-methylaniline requires more specialized and robust catalyst systems to achieve high yields.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L)(H₂NAr')]+X⁻ oa_complex->amine_adduct + H₂NAr' amide_complex Ar-Pd(II)(L)-NHAr' amine_adduct->amide_complex - Base-H⁺X⁻ (Deprotonation) amide_complex->pd0 Reductive Elimination product Ar-NHAr' amide_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Adapted from methodologies for hindered substrates.[6][9]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.036 mmol, 3.6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-fluoro-6-methylaniline (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and anhydrous dioxane (4 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.

Suzuki-Miyaura Coupling: C-C Bond Formation with Anilino-Boronic Esters

The Suzuki-Miyaura reaction is a versatile method for forging carbon-carbon bonds, typically by coupling an organoboron species with an organic halide.[12][13] While anilines themselves are not direct coupling partners, their derivatives, such as haloanilines or aniline-derived boronic esters, are common substrates. The performance of these substrates is influenced by the electronic and steric nature of the aniline moiety.

For a substrate like 2-(bromo)-6-fluoro-aniline (a potential precursor), the ortho-substituents would play a significant role. The steric bulk can hinder the approach to the palladium center, while the electronic effects can influence the rate of oxidative addition.[14][15]

Comparative Performance Data

This table shows data for the Suzuki-Miyaura coupling of various substituted bromoanilines, which serves as a proxy for understanding the impact of substitution patterns relevant to 2-fluoro-6-methylaniline.

Bromoaniline SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
ortho-Bromoaniline (unprotected)Various aryl/alkyl boronic estersCataXCium A Pd G3K₃PO₄2-MeTHF8080-95[15]
2,6-Dibromo-4-methylanilineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~70-90[4]
4-Bromoaniline2-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10091[14]
2-Bromoaniline2-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10086[14]

Analysis of Performance:

The high yields achieved with unprotected ortho-bromoanilines using modern catalysts like CataXCium A Pd G3 demonstrate that steric hindrance can be overcome.[15] The case of 2,6-dibromo-4-methylaniline shows that even di-ortho-substituted systems can undergo efficient coupling.[4] A hypothetical 2-bromo-6-fluoro-4-methylaniline, structurally related to our topic compound, would be expected to perform similarly with an appropriate catalyst system. The fluorine atom would likely render the C-Br bond more electron-deficient, potentially facilitating oxidative addition, though the overall reaction rate would be a balance of steric and electronic factors.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)(L₂)-X pd0->oa_complex Oxidative Addition (Ar¹-X) transmetal_complex Ar¹-Pd(II)(L₂)-Ar² oa_complex->transmetal_complex Transmetalation (+ Base, Ar²B(OR)₂) transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product boronate Ar²-B(OR)₂ boronate->oa_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Adapted from a general procedure for ortho-substituted bromoanilines.[15]

  • Reaction Setup: In a vial, combine the ortho-bromoaniline derivative (0.5 mmol, 1.0 equiv), the boronic ester (0.75 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv), and CataXCium A Pd G3 (0.01 mmol, 2 mol%).

  • Solvent Addition: Add 2-methyltetrahydrofuran (2-MeTHF, 2.5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 80 °C. Stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to yield the biaryl product.

Ullmann Condensation: A Classic C-N Coupling Alternative

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[16][17] It is one of the earliest methods for C-N bond formation and serves as an alternative to palladium-catalyzed methods, particularly in industrial settings. Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[16][18]

For a sterically hindered substrate like 2-fluoro-6-methylaniline, the Ullmann reaction would be challenging. The bulky ortho groups can hinder the formation of the key copper-amide intermediate. However, recent advances with specialized ligands have shown success in coupling highly hindered partners.[7]

Comparative Insights
Reaction Workflow: Modern Ullmann Condensation

Ullmann_Condensation start Start: Aryl Halide (Ar-X) + 2-Fluoro-6-methylaniline reagents Add: Cu(I) source (e.g., CuI) + Ligand (e.g., Pyrrole-ol) + Base (e.g., K₃PO₄) start->reagents reaction Heat in Solvent (e.g., Dioxane) (80-130 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Diaryl Amine (Ar-NHAr') purification->product

Sources

literature review of the applications of 2-fluoro-6-methylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes optimization of small molecule drugs, 2-fluoro-6-methylaniline (2-F-6-Me) has emerged as a critical bioisostere for the classic 2,6-dimethylaniline and 2,6-dichloroaniline moieties. Its utility lies in its unique ability to balance three competing forces in drug design: metabolic stability , conformational control , and toxicity reduction .

Unlike the symmetric 2,6-dimethylaniline (which metabolizes to the carcinogenic 2,6-xylidine) or the highly lipophilic 2,6-dichloroaniline, the 2-fluoro-6-methyl motif offers an asymmetrical steric profile. The fluorine atom blocks metabolic "soft spots" (ortho-hydroxylation) while the methyl group provides the necessary steric bulk to force the aniline ring out of planarity—a requirement for high-affinity binding in many kinase ATP pockets.

This guide analyzes the application of 2-fluoro-6-methylaniline in modern medicinal chemistry, focusing on its role in Kinase Inhibitors (BTK, Wee1, c-Abl) and providing validated synthetic protocols.

Critical Analysis: Why This Moiety?

Metabolic Stability & Toxicity Mitigation

A primary failure mode for aniline-based drugs is rapid metabolism via Cytochrome P450 enzymes.

  • The Problem: 2,6-Dimethylaniline derivatives are prone to benzylic oxidation and hydroxylation, leading to toxic metabolites (e.g., 2,6-xylidine is a known rat carcinogen).

  • The Solution: Replacing one methyl group with a fluorine atom (2-F-6-Me) achieves two goals:

    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking hydroxylation at the 2-position.

    • Electronic Modulation: Fluorine withdraws electron density from the ring, reducing the nucleophilicity of the aniline nitrogen and making the ring less susceptible to oxidative attack compared to the electron-rich dimethyl analog.

Conformational Locking (Atropisomerism)

In kinase inhibitors, the "ortho-effect" is crucial. The substituents at the 2- and 6-positions create steric clash with the N-substituent (often an amide or urea), forcing the phenyl ring to rotate perpendicular to the core scaffold.

  • 2-F-6-Me vs. 2,6-Di-Me: The methyl group (Van der Waals radius ~2.0 Å) provides the bulk to enforce this twist. The fluorine (radius ~1.47 Å), while smaller, contributes to the "lock" while allowing the molecule to fit into slightly tighter hydrophobic pockets where a second methyl group would clash.

Comparative Performance Matrix
Feature2,6-Dimethylaniline2,6-Dichloroaniline2-Fluoro-6-Methylaniline
Steric Bulk High (Symmetric)High (Symmetric)Medium (Asymmetric)
Metabolic Liability High (Benzylic oxid.)LowLow (Blocked site)
Lipophilicity (LogP) HighVery HighModerate
Toxicity Risk High (Carcinogenic metabolite)ModerateLow (Bioisostere)
Electronic Effect Electron DonatingElectron WithdrawingPush-Pull (F-withdrawing, Me-donating)

Case Studies in Drug Development

Case Study A: Bruton's Tyrosine Kinase (BTK) Inhibitors
  • Context: Covalent BTK inhibitors (like Ibrutinib) often use an acrylamide "warhead" attached to an aniline.

  • Application: In next-generation reversible and covalent BTK inhibitors (e.g., Patent WO2017100662A1), the 2-fluoro-6-methylaniline scaffold is used to position the warhead. The 6-methyl group forces the acrylamide into the correct trajectory to react with Cysteine-481 in the active site, while the 2-fluoro group modulates the reactivity of the warhead, preventing non-specific reactivity with other cellular thiols (glutathione).

Case Study B: Wee1 Kinase Inhibitors
  • Context: Wee1 inhibitors regulate the G2/M cell cycle checkpoint.

  • Data Insight: In a structure-activity relationship (SAR) study comparing Debio-0123 analogs:

    • Compound 16 (2-F, 6-Me): Showed moderate affinity.[1]

    • Compound 20 (2,6-Dichloro): Showed higher affinity (IC50 = 0.033 μM).[1]

    • Analysis: While the dichloro analog was more potent in vitro due to hydrophobic filling, the 2-fluoro-6-methyl analog is often preferred in later stages for better solubility and lower molecular weight, optimizing Ligand Efficiency (LE).

Visualizing the Mechanism

The following diagram illustrates the metabolic fate comparison and the synthesis logic.

G cluster_0 Metabolic Fate Comparison cluster_1 Synthetic Utility in Kinase Inhibitors Dimethyl 2,6-Dimethylaniline (Precursor) BenzylicOx Benzylic Oxidation (Rapid Clearance) Dimethyl->BenzylicOx CYP450 ToxicMet 2,6-Xylidine (Carcinogenic) BenzylicOx->ToxicMet Hydrolysis FluoroAnalog 2-Fluoro-6-Methylaniline (Bioisostere) StableMet Metabolically Stable (Blocked Ortho-Site) FluoroAnalog->StableMet C-F Bond Resists Oxidation Start 2-Fluoro-6-Methylaniline Intermed 4-Bromo-2-Fluoro-6-Methylaniline (Key Intermediate) Start->Intermed NBS / DMF (Regioselective Bromination) FinalDrug Kinase Inhibitor (BTK/Wee1 Target) Intermed->FinalDrug Suzuki Coupling or Buchwald-Hartwig

Caption: Comparison of metabolic pathways (left) and the synthetic workflow for incorporating the scaffold into kinase inhibitors (right).

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Bromo-2-fluoro-6-methylaniline

This is the gateway reaction . Most medicinal chemistry applications require functionalizing the 4-position to attach the aniline to the core heterocycle (e.g., pyrimidine, quinazoline).

Reagents:

  • 2-Fluoro-6-methylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-6-methylaniline (e.g., 7.0 g, 56 mmol) and anhydrous DMF (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath under a nitrogen atmosphere. Why: Controlling temperature is critical to prevent poly-bromination.

  • Addition: Add NBS (10.0 g, 56 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 10–30 minutes. Monitor by LC-MS. The reaction is typically very fast due to the electron-rich nature of the aniline.

  • Workup: Pour the reaction mixture into diluted brine (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with water and brine, dry over Na2SO4, and concentrate.

  • Result: The crude product is often sufficiently pure (>95%) for the next step (Suzuki coupling).

Protocol 2: Synthesis of Acrylamide "Warheads" (Covalent Inhibitors)

For covalent kinase inhibitors, the aniline nitrogen is converted into an acrylamide.

Reagents:

  • 2-Fluoro-6-methylaniline (1.0 equiv)

  • Acryloyl chloride (1.2 equiv)[3]

  • Triethylamine (Et3N) (2.5 equiv)[3]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-6-methylaniline (e.g., 160 mg, 1.28 mmol) and Et3N (0.45 mL) in anhydrous DCM (6 mL).

  • Acylation: Cool to 0 °C. Add acryloyl chloride dropwise. Caution: Exothermic reaction.

  • Completion: Stir at 0 °C for 2 hours. Monitor by TLC/LC-MS for disappearance of starting aniline.

  • Quench: Add water (10 mL) to quench unreacted acid chloride.

  • Isolation: Extract with DCM, wash with saturated NaHCO3 (to remove acid byproducts), dry, and concentrate.

  • Outcome: Yields the acrylamide intermediate ready for coupling or testing.

References

  • Sigma-Aldrich. 2-Fluoro-6-methylaniline Product Specification & Safety Data. Retrieved from

  • National Institutes of Health (PubChem). 2-Fluoro-6-methylaniline Compound Summary (CID 14155411). Retrieved from

  • Google Patents. Polycyclic compounds as inhibitors of Bruton's tyrosine kinase (WO2017100662A1).[4] Retrieved from

  • ChemRxiv. Discovery and biological evaluation of WEE1 inhibitors through virtual screening and medicinal chemistry approaches. Retrieved from

  • BenchChem. Synthesis and Application of 2-Fluoro-6-methylaniline Derivatives. Retrieved from

  • Google Patents. Acrylamide derivatives and use thereof (US12497359B2). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-fluoro-N,6-dimethylaniline

[1]

Executive Summary & Chemical Profile[1][2]

2-Fluoro-N,6-dimethylaniline (a specific N-methylated fluoroaniline derivative) presents a dual-threat hazard profile: it is a potent methemoglobinemia inducer and a rapid transdermal toxin .[1]

Unlike standard laboratory solvents, aniline derivatives possess high lipophilicity, allowing them to penetrate standard nitrile gloves and skin barriers with "stealth" speed—often causing systemic toxicity before a worker realizes exposure has occurred.[1]

Scientific Grounding (Read-Across Protocol): Specific toxicological data for the N,6-dimethyl isomer is limited in public repositories.[1] Therefore, this guide applies a Precautionary Read-Across methodology, utilizing data from its closest structural analogues: 2-Fluoro-6-methylaniline (CAS 443-89-0) and N-methylaniline [1, 2].[1] This approach ensures safety margins are set for the "worst-case" scenario within the chemical family.[1]

Physicochemical Hazard Snapshot
PropertyValue (Estimated/Analogous)Operational Implication
Physical State Liquid (Colorless to amber)High mobility; splash risk.[1]
Flash Point ~75°C - 85°C (Combustible)Do not handle near open flames or high-heat sources.[1]
Vapor Pressure Low to ModerateInhalation risk increases significantly upon heating.[1]
Primary Toxicity Acute Tox. 4 (Skin/Oral/Inhal) Methemoglobinemia : Oxidizes hemoglobin to methemoglobin, blocking oxygen transport.[1]

Personal Protective Equipment (PPE) Matrix

The standard "lab coat and nitrile gloves" approach is insufficient for handling pure fluoroanilines.[1] You must upgrade your barrier protection logic.

A. Hand Protection: The "Breakthrough" Reality

Standard disposable nitrile gloves (4 mil) degrade rapidly when exposed to aromatic amines.[1]

Glove MaterialBreakthrough TimeStatusOperational Use Case
Laminate Film (Silver Shield/4H) > 480 minsREQUIRED Primary Barrier: Handling pure liquid, spill cleanup, or heating operations.[1]
Thick Viton / Butyl > 120 minsACCEPTABLE Alternative for heavy handling if tactile sensitivity of laminate is prohibitive.[1]
Disposable Nitrile (Double) < 10 minsINCIDENTAL Splash Guard ONLY: Use over laminate liners, or for handling dilute solutions (<1%).[1] Change immediately upon splash.[1][2]
Latex / Vinyl ImmediateFORBIDDEN Do not use.[1] Permeation is instantaneous.[1]

The "Hybrid" Glove Protocol: For tasks requiring dexterity (e.g., weighing, pipetting), use the Laminate Liner Technique :

  • Inner Layer: Silver Shield® (Laminate) gloves (Chemical Barrier).[1]

  • Outer Layer: Standard Nitrile gloves (Mechanical protection + fit).[1]

B. Respiratory & Body Protection[1][4][5]
  • Respiratory: Work must be performed in a certified Chemical Fume Hood .[1][3] If work must occur outside a hood (e.g., maintenance), a full-face respirator with Organic Vapor (OV) / P100 cartridges is mandatory [3].[1]

  • Body: Tyvek® lab coat or apron is recommended over standard cotton to prevent skin absorption through clothing wicking.[1]

  • Eyes: Chemical splash goggles (ventless or indirect vent).[1] Face shield required if pouring volumes >100 mL.[1]

Operational Workflow: The "Zero-Contact" Protocol[1]

This workflow is designed to eliminate the possibility of direct skin contact.[3][4]

Phase 1: Pre-Operational Logic

Before uncapping the reagent, verify your readiness using this decision logic.

PPE_Decision_TreeStartSTART: Define TaskIsPureIs the substancePure Liquid or >10% Conc?Start->IsPureHighRiskHIGH RISK PATHIsPure->HighRiskYesLowRiskLOW RISK PATH(Dilute <1% or Closed Vial)IsPure->LowRiskNoLaminateREQ: Laminate Gloves(Silver Shield/4H)HighRisk->LaminateHoodREQ: Fume Hood(Sash at proper height)Laminate->HoodExecuteEXECUTE PROCEDUREKeep absorbent pads readyHood->ExecuteDoubleNitrileREQ: Double Nitrile Gloves(Change every 30 mins)LowRisk->DoubleNitrileDoubleNitrile->ExecuteCleanupDECONTAMINATIONWipe containers before storageExecute->Cleanup

Figure 1: PPE Decision Logic based on concentration and risk profile.

Phase 2: Handling & Dispensing[1]
  • Engineering Control: Verify fume hood flow (face velocity 80–100 fpm).

  • Secondary Containment: Place the reagent bottle inside a disposable tray lined with absorbent pads. This contains drips immediately.[1]

  • Dispensing: Use positive-displacement pipettes or glass syringes. Avoid pouring directly from the bottle to minimize thread contamination.

  • Decontamination: After use, wipe the bottle threads and cap with a Kimwipe soaked in ethanol while wearing laminate gloves.[1] Dispose of the wipe as hazardous waste immediately.

Phase 3: Doffing (Critical Step)

Most exposures occur when removing contaminated PPE.[1]

  • Outer Gloves: Peel off the outer nitrile gloves, turning them inside out.[1] Discard.

  • Inspection: Inspect inner laminate gloves for discoloration.

  • Inner Gloves: Remove laminate gloves by loosening the cuff and sliding them off without touching the exterior surface.[1]

  • Wash: Immediately wash hands with soap and copious water for 2 minutes.[1]

Emergency Response: Cyanosis Management

If exposure is suspected, do not wait for symptoms.[1] Aniline toxicity has a "lag phase."[1]

  • Symptom Recognition: Blue/grey discoloration of lips and nail beds (Cyanosis), headache, dizziness, nausea.[1]

  • Immediate Action:

    • Skin Contact: Drench area with water for 15 minutes.[1][4] Use soap.[1][4] Do not use alcohol (enhances absorption).[1]

    • Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline/Methemoglobinemia risk."

    • Antidote: Methylene Blue is the standard treatment, but must be administered by a physician [4].[1]

Waste Disposal & Deactivation[1][3][7]

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream; this can cause exothermic ignition.[1]

  • Classification: Dispose of as "Toxic Organic Waste" (RCRA P- or U-listed equivalent depending on jurisdiction).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Ensure the cap is a screw-top with a chemically resistant liner (Teflon/PTFE).[1]

References
  • PubChem. (2023).[1] 2-Fluoro-6-methylaniline Compound Summary. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent.[1] Emergency Response Safety and Health Database. [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.